Technical Documentation Center

3-Chloro-2-ethyltetrahydro-2h-pyran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloro-2-ethyltetrahydro-2h-pyran
  • CAS: 31535-06-5

Core Science & Biosynthesis

Foundational

Mechanistic Profiling and Synthetic Utility of 3-Chloro-2-ethyltetrahydro-2H-pyran: A Comprehensive Technical Guide

Executive Summary In the landscape of complex natural product synthesis and drug development, the strategic selection of synthons dictates both the efficiency and stereochemical integrity of the final target. 3-Chloro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex natural product synthesis and drug development, the strategic selection of synthons dictates both the efficiency and stereochemical integrity of the final target. 3-Chloro-2-ethyltetrahydro-2H-pyran (CAS: 31535-06-5) represents a highly specialized β-halogeno-ether intermediate. Its primary utility lies in its capacity to undergo highly stereoselective ring-scission, yielding geometrically pure olefinic alcohols. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its ring-opening mechanism, and a self-validating experimental protocol for its application in target-oriented synthesis, such as the production of the pheromone brevicomin.

Physicochemical Profiling and Structural Data

Before deploying 3-chloro-2-ethyltetrahydro-2H-pyran in a synthetic workflow, it is critical to understand its baseline structural parameters. As a halogenated cyclic ether, its stability and reactivity are heavily influenced by the axial/equatorial positioning of the chloro and ethyl substituents.

Quantitative Data Summary

The following table summarizes the core physicochemical metrics of 3-chloro-2-ethyltetrahydro-2H-pyran, providing the necessary data for stoichiometric calculations and analytical tracking [1].

PropertyValue / Description
Chemical Name 3-Chloro-2-ethyltetrahydro-2H-pyran
CAS Registry Number 31535-06-5
Molecular Formula C₇H₁₃ClO
Molecular Weight 148.63 g/mol
Heavy Atom Count 9
Hydrogen Bond Acceptors 1 (Ether Oxygen)
Rotatable Bonds 1 (Ethyl group)
Primary Synthetic Utility Precursor for (E)- and (Z)-hept-4-en-1-ol

Mechanistic Causality: The β-Halogeno-Ether Ring Scission

The defining feature of 3-chloro-2-ethyltetrahydro-2H-pyran is its behavior under reductive conditions, specifically when exposed to alkali metals like sodium. The reaction is not a simple elimination; it is a meticulously orchestrated single-electron transfer (SET) cascade that exploits the conformational dynamics of the tetrahydropyran ring[2].

The Stereochemical Imperative

When 3-chloro-2-ethyltetrahydro-2H-pyran is treated with sodium, it undergoes a β-halogeno-ether ring scission to form 4-hepten-1-ol. The causality behind the stereochemical outcome—whether the resulting double bond is (E) or (Z)—is rooted in the kinetic rates of intermediate inversions.

  • Single Electron Transfer (SET): Sodium donates an electron to the C-Cl bond, expelling a chloride ion and generating a C3-radical, which is rapidly reduced to a C3-carbanion.

  • Kinetic Trapping: The formation of the carbanion is critical. Carbanion inversion is exceptionally rapid. However, the actual ring scission (the β-elimination of the ether oxygen) is faster than the conformational inversion (ring flip) of the tetrahydropyran itself.

  • Stereocontrol: Because the ring cannot flip before it breaks, the initial spatial relationship (cis/trans) of the substituents in the starting tetrahydropyran strictly dictates the (E)/(Z) geometry of the resulting unsaturated alcohol [2].

This mechanistic pathway is visualized below.

Mechanism A 3-Chloro-2-ethyltetrahydro-2H-pyran (Conformational Isomer) B Single Electron Transfer (SET) via Na metal A->B + Na(0) C Radical Intermediate (Rapid Reduction) B->C - NaCl D C3-Carbanion Intermediate (Rapid Inversion) C->D + Na(0) E Concerted Ring Scission (Faster than Ring Flip) D->E β-Elimination F Stereodefined Olefinic Alcohol (e.g., (E)-hept-4-en-1-ol) E->F Protonation

Mechanistic pathway of sodium-mediated β-halogeno-ether ring scission.

Application in Target-Oriented Synthesis: Brevicomin

The ability to generate stereochemically pure (E)- or (Z)-hept-4-en-1-ol from 3-chloro-2-ethyltetrahydro-2H-pyran is not merely an academic exercise. It is a critical node in the total synthesis of complex molecules. A premier example is the synthesis of brevicomin (exo- and endo-isomers), an aggregation pheromone of the western pine beetle.

By utilizing the sodium ring-scission of 3-chloro-2-ethyltetrahydro-2H-pyran, researchers can bypass multi-step olefination protocols (like Wittig or Julia-Kocienski reactions), directly yielding the necessary geometric isomer of the olefinic alcohol, which is subsequently epoxidized and cyclized to form the bicyclic ketal core of brevicomin[2].

Self-Validating Experimental Protocol: Sodium-Mediated Ring Scission

To ensure scientific integrity, the following protocol is designed as a self-validating system . The experimental choices are grounded in causality: the rigorous exclusion of water is necessary because premature protonation of the carbanion intermediate will abort the ring scission, yielding a defunctionalized tetrahydropyran instead of the target olefin.

The validation metric is the (E)/(Z) ratio of the product. If the reaction is executed correctly with a conformationally pure starting material, the GC-MS/NMR analysis of the product will show >95% geometric purity. A degradation in this ratio immediately alerts the researcher to either thermal isomerization during reflux or starting material impurity.

Step-by-Step Methodology
  • System Preparation (Anhydrous Control):

    • Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and an addition funnel.

    • Purge the system with high-purity Argon or N₂ for 15 minutes. Causality: Oxygen and moisture will quench the SET process and the carbanion intermediate.

  • Reagent Dispersion:

    • Add 50 mL of anhydrous diethyl ether (or THF, depending on required reflux temperature).

    • Introduce finely dispersed sodium metal (3.0 equivalents relative to the pyran). Causality: Excess sodium ensures complete conversion and compensates for any surface oxidation on the metal.

  • Substrate Introduction:

    • Dissolve 10 mmol of 3-chloro-2-ethyltetrahydro-2H-pyran in 10 mL of anhydrous solvent.

    • Add this solution dropwise to the sodium dispersion over 30 minutes at 0°C.

  • Thermal Activation:

    • Gradually warm the reaction to room temperature, then heat to a gentle reflux for 4-6 hours.

    • In-Process Control: Monitor via TLC. The disappearance of the starting material validates the activation of the SET cascade.

  • Controlled Quenching:

    • Cool the flask to -78°C. Carefully add wet ether dropwise, followed by a slow addition of saturated aqueous NH₄Cl. Causality: The carbanion must be protonated post-scission. Rapid aqueous quenching at high temperatures can cause violent exothermic reactions and product degradation.

  • Isolation:

    • Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation Analysis:

    • Analyze the crude product via ¹H-NMR (specifically looking at the vinylic protons around 5.3-5.5 ppm) to confirm the (E)/(Z) ratio of the resulting 4-hepten-1-ol.

Workflow Step1 1. Preparation Dry solvent & N2 atmosphere Step2 2. Reagent Addition Disperse Na metal in solvent Step1->Step2 Step3 3. Substrate Introduction Dropwise addition of Pyran Step2->Step3 Step4 4. Reflux & Reaction Maintain temp until Na consumed Step3->Step4 Step5 5. Quenching Careful addition of wet ether/H2O Step4->Step5 Step6 6. Isolation & Validation Extraction & NMR for E/Z ratio Step5->Step6

Step-by-step experimental workflow for the synthesis of olefinic alcohols.

References

  • Crombie, L., & Wyvill, R. D. "β-Halogeno-ether synthesis of olefinic alcohols: stereochemistry of the ring-scission of 2-substituted 3-halogenotetrahydro-pyrans and -furans". Journal of the Chemical Society, Perkin Transactions 1, 1985, 1983-1992. Available at:[Link]

Exploratory

Technical Whitepaper: 3-Chloro-2-ethyltetrahydro-2H-pyran – Structural Dynamics, Synthesis, and Stereoselective Applications

Executive Summary In the landscape of complex organic synthesis, 3-Chloro-2-ethyltetrahydro-2H-pyran (CAS: 31535-06-5) serves as a highly specialized β -chloro ether intermediate. Primarily utilized in the stereoselectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex organic synthesis, 3-Chloro-2-ethyltetrahydro-2H-pyran (CAS: 31535-06-5) serves as a highly specialized β -chloro ether intermediate. Primarily utilized in the stereoselective synthesis of olefinic alcohols via Boord-type fragmentation, this compound is a linchpin in the development of insect pheromones (such as brevicomin) and advanced pharmaceutical synthons. This whitepaper provides an in-depth mechanistic analysis of its synthesis, structural dynamics, and self-validating protocols for its application in generating strictly (E)-configured alkenols.

Structural and Physicochemical Profiling

The molecular architecture of 3-chloro-2-ethyltetrahydro-2H-pyran features a six-membered tetrahydropyran ring substituted with an ethyl group at the C2 (anomeric) position and a chlorine atom at the C3 position ()[1]. The proximity of the anomeric oxygen to the C2 position heavily influences the reactivity of its synthetic precursors, while the C3-chlorine serves as a critical leaving group during reductive scission.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 3-Chloro-2-ethyloxane
CAS Number 31535-06-5
Molecular Formula C₇H₁₃ClO
Molecular Weight 148.63 g/mol
PubChem CID 190301
SMILES CCC1C(CCCO1)Cl
InChIKey OZYHIICGFXIVAU-UHFFFAOYSA-N
Predicted XLogP 2.2

Mechanistic Causality in Synthesis

The synthesis of 3-chloro-2-ethyltetrahydro-2H-pyran relies on the unique, highly electrophilic reactivity of α -halo ethers, a methodology grounded in classical procedures optimized for tetrahydropyran derivatives ()[2].

The process begins with the low-temperature chlorination of 3,4-dihydro-2H-pyran to yield 2,3-dichlorotetrahydropyran. The C2-chlorine in this intermediate is highly labile. The adjacent ring oxygen stabilizes the developing positive charge, allowing the molecule to readily form an oxocarbenium ion . When ethylmagnesium bromide (EtMgBr) is introduced, the Grignard reagent selectively attacks this highly electrophilic C2 position, displacing the chlorine and forming the C-C bond to yield the target compound[3].

SynthesisWorkflow A 3,4-Dihydro-2H-pyran (Starting Material) B 2,3-Dichlorotetrahydropyran (Reactive Intermediate) A->B Cl2 (g), -30°C Anhydrous Ether C 3-Chloro-2-ethyltetrahydro-2H-pyran (Target Compound) B->C EtMgBr, 0°C Nucleophilic Substitution

Fig 1: Grignard-mediated synthesis of 3-chloro-2-ethyltetrahydro-2H-pyran via oxocarbenium.

Stereoselective Boord-Type Fragmentation

The primary application of 3-chloro-2-ethyltetrahydro-2H-pyran is its reductive ring-scission using sodium metal to yield (E)-4-hepten-1-ol —a highly valuable precursor for pheromone synthesis (e.g., exo- and endo-brevicomin) ()[4].

The Causality of Stereocontrol: Why does this reaction exclusively yield the (E)-alkene? The reaction proceeds via single-electron transfers (SET) from the sodium metal to the C3-chlorine, generating a C3-radical and subsequently a C3-carbanion[5]. According to foundational stereochemical studies, carbanion inversion is extremely rapid—faster than the ring scission itself[4]. However, the actual ring scission outpaces the conformational inversion of the tetrahydropyran ring.

Because the bulky C2-ethyl group thermodynamically anchors the ring in a conformation where the ethyl group is equatorial, the rapid carbanion inversion allows the system to continuously sample geometries until it achieves the required anti-periplanar alignment for elimination[4]. This stereoelectronically controlled elimination strictly dictates the formation of the trans (E)-double bond geometry.

MechanismWorkflow A 3-Chloro-2-ethyltetrahydro-2H-pyran B C3-Radical Formation A->B + Na° (Single Electron Transfer) C C3-Carbanion Intermediate (Rapid Inversion) B->C + Na° (Second SET) D Stereoelectronically Controlled Anti-periplanar Scission C->D Ring Scission > Conformational Inversion E (E)-4-Hepten-1-ol (High Stereoselectivity) D->E Aqueous Workup

Fig 2: Stereoselective Boord-type ring scission mechanism yielding (E)-4-hepten-1-ol.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems where physical observations confirm mechanistic milestones.

Table 2: Experimental Reaction Parameters

ParameterStep 1: ChlorinationStep 2: Grignard CouplingStep 3: Ring Scission
Reagents Dihydropyran, Cl₂ (g)2,3-Dichlorotetrahydropyran, EtMgBr3-Chloro-2-ethyltetrahydropyran, Na°
Solvent Anhydrous Diethyl EtherAnhydrous Diethyl EtherAnhydrous Diethyl Ether
Temperature -30°C to -10°C0°C to RefluxReflux
Validation Cue Yellow tint (excess Cl₂)Exothermic couplingDeep blue/purple suspension
Protocol A: Synthesis of 3-Chloro-2-ethyltetrahydro-2H-pyran
  • Chlorination: In a flame-dried flask under inert atmosphere, dissolve 3,4-dihydro-2H-pyran in anhydrous diethyl ether. Cool the solution strictly to -30°C. Causality: Higher temperatures lead to uncontrolled, exothermic polymerization of the enol ether.

  • Halogen Addition: Bubble anhydrous Cl₂ gas through the solution. Self-Validation: The reaction is complete when a persistent yellow color develops, indicating chlorine saturation. Discharge this excess immediately by adding dropwise dihydropyran until the solution turns colorless.

  • Grignard Coupling: Transfer the cold 2,3-dichlorotetrahydropyran solution to an addition funnel. Add dropwise to a vigorously stirred solution of ethylmagnesium bromide (EtMgBr) at 0°C.

  • Workup: Reflux for 3 hours to ensure complete conversion. Quench carefully with cold 15% HCl. Extract the organic layer, dry over anhydrous K₂CO₃, and distill under reduced pressure to isolate the product.

Protocol B: Stereoselective Scission to (E)-4-Hepten-1-ol
  • Sodium Dispersion: Powder sodium metal under xylene, rinse with anhydrous ether, and suspend in fresh anhydrous ether. Causality: Finely divided sodium maximizes the surface area required for efficient single-electron transfer.

  • Initiation: Add a small aliquot of 3-chloro-2-ethyltetrahydro-2H-pyran to the suspension. Self-Validation: The reaction initiation is visually confirmed when the surface of the sodium assumes a distinct indigo-blue/purple color and the ether begins to gently reflux.

  • Propagation: Add the remaining 3-chloro-2-ethyltetrahydro-2H-pyran dropwise at a rate that maintains a steady reflux. Stir the thick blue suspension for an additional 2 hours.

  • Quenching: Cautiously quench the unreacted sodium with ice water. Separate the ether layer, extract the aqueous phase, and distill the combined organics to yield pure (E)-4-hepten-1-ol.

References

  • PubChem - 3-chloro-2-ethyloxane (CID 190301) Structural and Physicochemical Data. National Center for Biotechnology Information. URL:[Link]

  • Organic Syntheses - Paul, R.; Riobé, O.; Maumy, M. "(E)-4-Hexen-1-ol" (General methodology for 2-alkyl-3-chlorotetrahydropyrans). Org. Synth. 1976, 55, 62. URL:[Link]

  • Journal of the Chemical Society, Perkin Transactions 1 - Crombie, L.; Wyvill, R. D. "β-Halogeno-ether synthesis of olefinic alcohols: stereochemistry of the ring-scission of 2-substituted 3-halogenotetrahydro-pyrans and -furans." RSC Publishing, 1985. URL:[Link]

Sources

Foundational

Spectroscopic data of 3-Chloro-2-ethyltetrahydro-2h-pyran (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-2-ethyltetrahydro-2H-pyran Authored by: Dr. Gemini, Senior Application Scientist Foreword: The Structural Elucidation of Substituted Tetrahydropyrans The...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-2-ethyltetrahydro-2H-pyran

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The Structural Elucidation of Substituted Tetrahydropyrans

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products and pharmacologically active molecules.[1] Its prevalence underscores the importance of robust analytical methodologies for the unambiguous characterization of substituted THP derivatives. 3-Chloro-2-ethyltetrahydro-2H-pyran, as a synthetic intermediate, presents a unique set of analytical challenges and opportunities. The strategic placement of a chloro and an ethyl group on the THP scaffold necessitates a multi-faceted spectroscopic approach to confirm its constitution and stereochemistry.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Chloro-2-ethyltetrahydro-2H-pyran, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is synthesized from established spectroscopic principles and data from analogous structures to provide researchers, scientists, and drug development professionals with a predictive and practical framework for the analysis of this compound and related structures.

Molecular Structure and Stereochemical Considerations

The structure of 3-Chloro-2-ethyltetrahydro-2H-pyran features a six-membered heterocyclic ring containing an oxygen atom. The substituents at positions 2 and 3 introduce two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis or trans) of the ethyl and chloro groups will significantly influence the NMR spectra, particularly the coupling constants of the adjacent protons. For the purpose of this guide, we will discuss the general spectroscopic features and highlight where stereochemistry will play a crucial role.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2] For 3-Chloro-2-ethyltetrahydro-2H-pyran, both ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for a complete assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity (multiplicity). The following table summarizes the predicted ¹H NMR data.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-23.5 - 3.8Multiplet1HThis proton is adjacent to the ring oxygen and the chlorine-bearing carbon, leading to a downfield shift.
H-34.0 - 4.3Multiplet1HThe proton on the carbon bearing the chlorine atom is expected to be significantly deshielded.
H-6 (axial & equatorial)3.4 - 4.0Multiplets2HThese protons are adjacent to the ring oxygen and will exhibit complex splitting patterns.
Methylene of Ethyl group1.5 - 1.8Multiplet2HDiastereotopic protons due to the adjacent stereocenter, may show complex splitting.
H-4, H-51.4 - 2.2Multiplets4HThe remaining ring protons will appear in the aliphatic region with significant overlap.
Methyl of Ethyl group0.9 - 1.2Triplet3HA classic triplet due to coupling with the adjacent methylene group.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
C-275 - 85This carbon is bonded to the ring oxygen and an alkyl group.
C-360 - 70The carbon atom bonded to the electronegative chlorine atom will be significantly downfield.
C-665 - 75The carbon adjacent to the ring oxygen.
C-4, C-520 - 40Aliphatic carbons of the tetrahydropyran ring.
Methylene of Ethyl group25 - 35Aliphatic carbon of the ethyl substituent.
Methyl of Ethyl group10 - 15Aliphatic carbon of the ethyl substituent.[3]
Experimental Protocol for NMR Spectroscopy

A rigorous and well-documented protocol is essential for acquiring high-quality NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 3-Chloro-2-ethyltetrahydro-2H-pyran in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Acquire the spectrum with a spectral width of approximately 12 ppm.

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Use a spectral width of around 220 ppm.

    • A higher number of scans (e.g., 1024-4096) will be necessary due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

Visualization of NMR Assignment Workflow

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis H1_NMR 1H NMR Assign_Protons Assign 1H Signals (Chemical Shift, Integration, Multiplicity) H1_NMR->Assign_Protons C13_NMR 13C NMR Assign_Carbons Assign 13C Signals (Chemical Shift) C13_NMR->Assign_Carbons COSY COSY Confirm_Connectivity Confirm H-H Connectivity (COSY) COSY->Confirm_Connectivity HSQC HSQC Correlate_H_C Correlate 1H and 13C (HSQC) HSQC->Correlate_H_C Assign_Protons->Confirm_Connectivity Assign_Carbons->Correlate_H_C Structure Final Structure Confirmation Correlate_H_C->Structure Confirm_Connectivity->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.[4][5] The IR spectrum of 3-Chloro-2-ethyltetrahydro-2H-pyran is expected to be relatively simple but will show key characteristic absorption bands.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
C-H (sp³ hybridized)2850 - 3000StrongStretching vibrations of the C-H bonds in the tetrahydropyran ring and the ethyl group.
C-O-C (ether)1050 - 1150StrongThe characteristic stretching vibration of the ether linkage within the tetrahydropyran ring.
C-Cl (alkyl chloride)600 - 800Medium to StrongThe C-Cl stretching vibration. The exact position can be influenced by the conformation of the molecule.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As 3-Chloro-2-ethyltetrahydro-2H-pyran is expected to be a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan the range from 4000 to 400 cm⁻¹.

    • Acquire 16-32 scans to obtain a spectrum with a good signal-to-noise ratio.

    • Perform a background scan of the empty sample holder prior to running the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.[6] Electron Ionization (EI) is a common technique that will likely be employed.

Predicted Mass Spectrum

The mass spectrum of 3-Chloro-2-ethyltetrahydro-2H-pyran will have several key features:

  • Molecular Ion (M⁺): Due to the presence of chlorine, the molecular ion will appear as a pair of peaks (M⁺ and M+2) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[6][7]

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner.

m/z Value Proposed Fragment Notes
148/150[C₇H₁₃ClO]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
113[M - Cl]⁺Loss of a chlorine radical.
119/121[M - C₂H₅]⁺Loss of an ethyl radical.
85[C₅H₉O]⁺A common fragment for tetrahydropyrans resulting from ring opening and subsequent cleavage.
43[C₃H₇]⁺ or [C₂H₃O]⁺Common alkyl or oxygen-containing fragments.
Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • GC Column: A standard non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

Visualization of Key Fragmentation Pathways

MS_Fragmentation Molecule 3-Chloro-2-ethyltetrahydro-2H-pyran (m/z 148/150) Loss_Cl Loss of Cl (m/z 113) Molecule->Loss_Cl - Cl• Loss_Et Loss of Ethyl (m/z 119/121) Molecule->Loss_Et - C2H5• Ring_Cleavage Ring Cleavage (m/z 85) Molecule->Ring_Cleavage complex rearrangement

Caption: Predicted major fragmentation pathways in EI-MS.

Integrated Spectroscopic Analysis: A Holistic Approach

While each spectroscopic technique provides valuable information, a definitive structural confirmation of 3-Chloro-2-ethyltetrahydro-2H-pyran requires the integration of all data.

Integrated_Analysis cluster_data Spectroscopic Data cluster_interpretation Interpretation & Confirmation MS_Data MS Data (Molecular Weight, Isotopic Pattern) Molecular_Formula Confirm Molecular Formula MS_Data->Molecular_Formula IR_Data IR Data (Functional Groups: C-O, C-Cl) Functional_Groups Identify Key Functional Groups IR_Data->Functional_Groups NMR_Data NMR Data (Carbon-Hydrogen Framework, Connectivity) Structural_Isomers Differentiate Structural Isomers NMR_Data->Structural_Isomers Final_Structure Unambiguous Structure of 3-Chloro-2-ethyltetrahydro-2H-pyran Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Stereochemistry Elucidate Stereochemistry (Advanced NMR) Structural_Isomers->Stereochemistry Stereochemistry->Final_Structure

Caption: The integrated approach to structural elucidation.

The process begins with Mass Spectrometry to confirm the molecular weight and the presence of a single chlorine atom. IR Spectroscopy then verifies the presence of the ether and alkyl chloride functional groups. Finally, NMR Spectroscopy , particularly with the aid of 2D techniques, provides the detailed carbon-hydrogen framework and connectivity, allowing for the definitive assignment of the structure and, with further analysis of coupling constants, the elucidation of the relative stereochemistry.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Pearson+. (n.d.). Describe the 1H NMR spectrum for an anhydrous sample of 3-chloro-... Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Patil, S. A., et al. (n.d.). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. PMC. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • NIST. (n.d.). Atomic Spectra Database. Retrieved from [Link]

  • (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST. (2005, July 6). NIST atomic spectra database. Retrieved from [Link]

  • Chem Help ASAP. (2023, August 31). interpretation of two sample infrared spectra [Video]. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). answers C-13 NMR: INTERPRETING SPECTRA. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Enantioselective “Clip-Cycle” Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-2-pentylltetrahydro-2H-pyran - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-3-methyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). trans-2,3-DIMETHYLTETRAHYDRO-2H-PYRAN. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-ol, tetrahydro-. Retrieved from [Link]

  • Cheméo. (n.d.). 3-chloro-2-Methoxy-tetrahydro-pyran. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran, tetrahydro, 3-chloro-2-propoxy, # 2. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-chloro-2-Methoxy-tetrahydro-pyran. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. Retrieved from [Link]

  • Instituto de Nanociencia y Materiales de Aragón - INMA. (n.d.). Spectroscopic Characterization. Retrieved from [Link]

  • Scifiniti Publishing. (2024, December 26). Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Retrieved from [Link]

  • brainly.com. (2023, June 14). [FREE] 3-chloro-2,2-dimethylpentane The ^1H NMR spectrum of a compound with molecular formula. Retrieved from [Link]

  • MDPI. (2019, November 13). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Retrieved from [Link]

  • Imperial College London. (2020, January 13). tetrahydro-2H-pyran-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy)-with Retention Time (RT)= 6.337. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram. Retrieved from [Link]

Sources

Exploratory

3-Chloro-2-ethyltetrahydro-2h-pyran solubility and stability

Physicochemical Profiling of 3-Chloro-2-ethyltetrahydro-2H-pyran: A Technical Guide to Solubility and Stability Dynamics Executive Summary & Structural Profiling In the development of novel pharmaceutical intermediates a...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of 3-Chloro-2-ethyltetrahydro-2H-pyran: A Technical Guide to Solubility and Stability Dynamics

Executive Summary & Structural Profiling

In the development of novel pharmaceutical intermediates and agrochemical entities, the physicochemical characterization of cyclic ethers is a critical path to ensuring downstream formulation viability. 3-Chloro-2-ethyltetrahydro-2H-pyran (CAS: 31535-06-5)[1] is a highly specialized halogenated heterocycle. Structurally, it is a derivative of the saturated six-membered oxacyclohexane (tetrahydropyran) ring, functionalized with an ethyl group at the C2 position and a chlorine atom at the C3 position.

As a Senior Application Scientist, I approach the characterization of this molecule not as a static entity, but as a dynamic system governed by physical organic chemistry. The strategic placement of the chlorine atom relative to the ether oxygen defines this molecule as a beta-chloroether . This specific structural motif dictates its unique solubility profile and its exceptional resistance to hydrolytic degradation compared to its alpha-chloroether counterparts.

Mechanistic Stability: The Beta-Chloroether Paradigm

Understanding the stability of 3-Chloro-2-ethyltetrahydro-2H-pyran requires a deep dive into the causality of ether degradation pathways.

Hydrolytic Stability: Ethers functionalized with halogens at the alpha position (e.g., bis(chloromethyl) ether) are notoriously unstable, hydrolyzing in aqueous media within seconds. This rapid degradation is driven by the ether oxygen's lone pairs, which stabilize the resulting oxocarbenium ion when the chloride leaving group departs[2]. However, in 3-Chloro-2-ethyltetrahydro-2H-pyran, the chlorine is located at the C3 (beta) position. The intervening sp3-hybridized C2 carbon completely isolates the C3 position from the oxygen's resonance stabilization. Consequently, an SN​1 hydrolytic pathway is energetically prohibited. This structural reality grants beta-chloroethers exceptional hydrolytic stability, often exhibiting aqueous half-lives measured in decades rather than seconds[2].

Oxidative Vulnerability: While resistant to hydrolysis, the molecule remains susceptible to autoxidation—a universal liability of ethers. The presence of the ethyl group at C2 creates a highly substituted tertiary C-H bond adjacent to the ether oxygen. Under aerobic conditions and photolytic stress, this position is highly vulnerable to radical abstraction, leading to the formation of explosive hydroperoxides[3]. This mechanistic reality dictates strict storage protocols (inert atmosphere, light-resistant containers) and necessitates rigorous oxidative stress testing during stability profiling.

G Compound 3-Chloro-2-ethyltetrahydro-2H-pyran Hydrolysis Aqueous Hydrolysis (Neutral pH) Compound->Hydrolysis H2O Exposure Oxidation Autoxidation (O2, Light) Compound->Oxidation Aerobic Exposure Stable High Stability (Beta-Chloroether) Hydrolysis->Stable Blocked SN1/SN2 Peroxide Peroxide Formation (C2 Tertiary Radical) Oxidation->Peroxide Radical Abstraction

Figure 1: Mechanistic stability and primary degradation pathways of the beta-chloroether.

Thermodynamic Solubility Dynamics

The baseline tetrahydropyran (THP) ring is highly hydrophilic, boasting an aqueous solubility of >80.2 g/L at 25°C[3][4]. However, solubility is a thermodynamic equilibrium dictated by the energy penalty of cavity formation in the aqueous solvent network.

The introduction of the lipophilic C2-ethyl group and the heavy, hydrophobic C3-chlorine atom drastically alters the molecule's partition coefficient (LogP). While THP has a LogP of 0.95[4], the functionalized 3-Chloro-2-ethyltetrahydro-2H-pyran exhibits significantly enhanced lipophilicity. According to[5], this shifts the compound into the "Practically Insoluble" or "Very Slightly Soluble" categories under standard [6]. Accurate quantification of this suppressed solubility requires rigorous, self-validating experimental designs rather than simple kinetic estimations.

Experimental Workflows (Self-Validating Protocols)

To ensure absolute trustworthiness in our analytical data, the following protocols are designed as closed-loop, self-validating systems.

USP <1236> Thermodynamic Solubility Protocol (Shake-Flask Method)

Kinetic solubility methods (like solvent-shift) often result in supersaturation artifacts. To determine the true thermodynamic equilibrium of 3-Chloro-2-ethyltetrahydro-2H-pyran, the gold-standard Shake-Flask method[5] must be employed.

Step-by-Step Methodology:

  • Media Preparation: Prepare standard aqueous buffers across the physiological pH range (pH 1.2, 4.5, and 7.5) to assess any potential ionization impacts, despite the lack of traditional ionizable groups.

  • Excess Solute Addition: Add an excess of 3-Chloro-2-ethyltetrahydro-2H-pyran (e.g., 50 mg) to 10 mL of each buffer in sealed, light-protected glass vials.

  • Isothermal Equilibration: Agitate the vials at a constant 25.0°C ± 0.1°C using an orbital shaker.

  • Phase Separation: At 24, 48, and 72 hours, extract 1 mL aliquots. Centrifuge at 15,000 rpm for 15 minutes to precipitate all undissolved micro-particulates.

  • Quantification: Analyze the supernatant using HPLC coupled with a Refractive Index Detector (RID) or GC-FID, as the molecule lacks a strong UV chromophore.

Self-Validation Checkpoint: The system validates thermodynamic equilibrium by comparing the 48-hour and 72-hour concentrations. If the variance between these time points is <5%, equilibrium is confirmed. Furthermore, a mass balance calculation (dissolved mass + residual solid mass = initial input mass ± 2.0%) ensures no volatile loss has occurred during the assay.

Workflow Start Excess Solute Addition Equilibrate Thermodynamic Equilibration Start->Equilibrate Buffer pH 1.2-7.5 Separate Phase Separation Equilibrate->Separate 24-72h at 25°C Analyze GC-FID / HPLC-RID Analysis Separate->Analyze Isolate supernatant Validate Data Validation Analyze->Validate Triplicate variance <5%

Figure 2: USP <1236> compliant thermodynamic equilibrium solubility shake-flask workflow.

ICH Q1A(R2) Forced Degradation & Stability-Indicating Assay

To establish shelf-life and storage conditions, the compound must be subjected to stress testing as outlined by [7]. The objective is not to destroy the molecule completely, but to achieve a targeted 5–20% degradation[8].

Step-by-Step Methodology:

  • Thermal Stress: Expose the neat liquid to temperatures in 10°C increments above accelerated storage conditions (e.g., 50°C, 60°C, 70°C) for 14 days[8].

  • Hydrolytic Stress: Reflux the compound in 0.1N HCl and 0.1N NaOH at 60°C. (Expect high resistance due to the beta-chloroether structure).

  • Oxidative Stress: Expose to 3% H2​O2​ at room temperature for 24 hours, monitoring specifically for C2-hydroperoxide formation.

  • Photolytic Stress: Expose to 1.2 million lux hours and 200 watt hours/square meter of UV light (per ICH Q1B).

Self-Validation Checkpoint: The analytical method (e.g., GC-MS) must demonstrate peak purity for the parent compound. The system self-validates through mass balance: the sum of the parent peak area and all degradant peak areas must equal 100% ± 2% of the initial unstressed control area. This proves that the analytical method is truly "stability-indicating" and that no degradants are eluding detection[8].

Quantitative Data Summaries

Table 1: Comparative Physicochemical Estimates (Demonstrating the impact of functionalization on the base THP ring)

ParameterTetrahydropyran (Baseline)3-Chloro-2-ethyltetrahydro-2H-pyranCausality / Mechanism
Aqueous Solubility (25°C) >80.2 g/L[3]< 1.0 g/L (Estimated)Hydrophobic cavity penalty from C2-ethyl and C3-Cl.
LogP (Octanol/Water) 0.95[4]~ 2.8 (Estimated)Increased lipophilicity drives partitioning into organic phases.
Hydrolytic Half-Life Stable> 10 Years (Estimated)Blocked SN​1 pathway (Beta-chloroether stabilization)[2].
Primary Degradation Risk Peroxide formationAccelerated Peroxide formationTertiary C-H bond at C2 lowers radical abstraction energy[3].

Table 2: ICH Q1A(R2) Forced Degradation Matrix & Acceptance Criteria

Stress ConditionReagent / EnvironmentTarget DegradationAnalytical Focus
Acidic Hydrolysis 0.1N HCl, 60°C, 7 days5 - 20%Ring opening / Dehydrohalogenation.
Basic Hydrolysis 0.1N NaOH, 60°C, 7 days5 - 20%Elimination of HCl (forming double bond).
Oxidation 3% H2​O2​ , 25°C, 24h5 - 20%C2-Hydroperoxide detection via MS.
Thermal 60°C, 14 days< 5%Arrhenius kinetic profiling.

Conclusion

3-Chloro-2-ethyltetrahydro-2H-pyran is a highly stable, lipophilic intermediate. Its identity as a beta-chloroether immunizes it against the rapid hydrolysis typically associated with halogenated ethers, making it a robust candidate for complex synthetic pipelines. However, its thermodynamic solubility is strictly limited by its hydrophobic functional groups, requiring cosolvents or surfactant systems for aqueous formulation. Development professionals must prioritize oxidative stability, ensuring that storage and handling protocols actively mitigate the risk of autoxidation at the highly susceptible C2 tertiary carbon.

Sources

Foundational

Chloro-Substituted Pyran Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and biological significance of chloro-substituted pyran derivatives. Designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and biological significance of chloro-substituted pyran derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced role of chlorine substitution in modulating the physicochemical properties and therapeutic potential of this important class of heterocyclic compounds. By synthesizing key findings from the scientific literature, this guide aims to serve as a foundational resource for the rational design and development of novel pyran-based therapeutics.

Introduction: The Strategic Role of Chlorine in Pyran-Based Medicinal Chemistry

The pyran ring, a six-membered oxygen-containing heterocycle, is a privileged scaffold found in a vast array of natural products and synthetic molecules with significant biological activities. The introduction of a chlorine atom onto the pyran framework can profoundly influence a molecule's steric, electronic, and lipophilic properties. This strategic modification is a cornerstone of modern medicinal chemistry, often leading to enhanced binding affinity for biological targets, improved metabolic stability, and altered pharmacokinetic profiles.

This guide will explore the diverse landscape of chloro-substituted pyran derivatives, from naturally occurring chlorinated dibenzopyranones to synthetically accessible chlorotetrahydropyrans and chlorocoumarins. We will examine the synthetic methodologies employed for their preparation, the chemical reactivity of the carbon-chlorine bond, and the spectrum of biological activities they exhibit, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. Furthermore, this document will shed light on the emerging structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.

Synthesis of Chloro-Substituted Pyran Derivatives

The synthetic strategies for introducing a chlorine atom onto a pyran ring are diverse and depend on the nature of the pyran scaffold (aromatic, partially saturated, or fully saturated) and the desired regioselectivity.

Chlorination of Aromatic and Fused Pyran Systems

2.1.1. Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-ones:

Naturally occurring chloro-substituted 6H-dibenzo[b,d]pyran-6-ones, such as graphislactone G, have garnered interest due to their biological activities. A key synthetic approach to this class of compounds involves a palladium-mediated intramolecular aryl-aryl coupling reaction.

Experimental Protocol: Palladium-Mediated Intramolecular Aryl-Aryl Coupling

  • Esterification: React the appropriately substituted benzoic acid and phenol to form the corresponding phenyl benzoate derivative.

  • Coupling Reaction: Subject the phenyl benzoate derivative to a palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand (e.g., a phosphine ligand) and a base (e.g., K2CO3) in an appropriate solvent (e.g., toluene).

  • Purification: Purify the resulting chloro-substituted 6H-dibenzo[b,d]pyran-6-one using standard chromatographic techniques.

The regioselectivity of the aryl-aryl coupling is a critical aspect of this synthesis and is influenced by the electronic and steric nature of the substituents on the aromatic rings.

G cluster_synthesis Synthesis of Chloro-Dibenzo[b,d]pyran-6-one Substituted Benzoic Acid Substituted Benzoic Acid Phenyl Benzoate Derivative Phenyl Benzoate Derivative Substituted Benzoic Acid->Phenyl Benzoate Derivative Esterification Substituted Phenol Substituted Phenol Substituted Phenol->Phenyl Benzoate Derivative Chloro-Dibenzo[b,d]pyran-6-one Chloro-Dibenzo[b,d]pyran-6-one Phenyl Benzoate Derivative->Chloro-Dibenzo[b,d]pyran-6-one Pd-mediated Intramolecular Aryl-Aryl Coupling

Caption: Synthesis of Chloro-Dibenzo[b,d]pyran-6-ones.

2.1.2. Synthesis of Chlorocoumarins:

Chlorocoumarins are another important class of chloro-substituted pyran derivatives with diverse biological activities. One method for their synthesis is a photocatalytic chlorinative cyclization of aryl alkynoates.

Chlorination of Saturated and Partially Saturated Pyran Systems

2.2.1. Synthesis of 3-Chloro-tetrahydro-pyran-4-one:

The introduction of a chlorine atom at the 3-position of the tetrahydropyran-4-one ring is typically achieved through an acid-catalyzed α-halogenation reaction. This reaction proceeds via an enol intermediate, which then reacts with a chlorinating agent.

Experimental Protocol: Acid-Catalyzed α-Chlorination of Tetrahydro-pyran-4-one

  • Enol Formation: Dissolve tetrahydro-pyran-4-one in a suitable solvent and add a catalytic amount of a strong acid (e.g., HCl).

  • Chlorination: Introduce a chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide) to the reaction mixture.

  • Work-up and Purification: Quench the reaction, extract the product, and purify by vacuum distillation.

The mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol, which then attacks the electrophilic chlorine source.

G cluster_chlorination α-Chlorination of Tetrahydro-pyran-4-one Tetrahydro-pyran-4-one Tetrahydro-pyran-4-one Enol Intermediate Enol Intermediate Tetrahydro-pyran-4-one->Enol Intermediate Acid Catalyst 3-Chloro-tetrahydro-pyran-4-one 3-Chloro-tetrahydro-pyran-4-one Enol Intermediate->3-Chloro-tetrahydro-pyran-4-one Chlorinating Agent

Caption: Acid-catalyzed α-chlorination of a ketone.

2.2.2. Synthesis of 4-Chlorotetrahydropyrans:

4-Chlorotetrahydropyrans can be synthesized via the Prins cyclization, which involves the acid-catalyzed addition of an aldehyde to a homoallylic alcohol. The use of a chloride source, often from the Lewis acid catalyst or an additive, leads to the formation of the 4-chloro-substituted tetrahydropyran ring. The stereochemical outcome of this reaction can be controlled to favor the cis-diastereomer.

Chemical Reactivity of Chloro-Substituted Pyran Derivatives

The reactivity of the carbon-chlorine bond in pyran derivatives is highly dependent on the nature of the pyran ring and the position of the chlorine atom.

Nucleophilic Substitution Reactions

The chlorine atom on a pyran ring can be displaced by a variety of nucleophiles. However, the ease of this substitution varies significantly.

  • On Saturated Rings (Tetrahydropyrans): Nucleophilic displacement of the chlorine atom in 4-chlorotetrahydropyran is generally difficult but can be achieved with amines at high temperatures (e.g., 200 °C) to yield 4-aminotetrahydropyrans. The reduced reactivity is attributed to the sp3-hybridized carbon and the absence of activating groups.

  • On Aromatic Rings (Coumarins): The chlorine atom at the 4-position of a coumarin ring is more susceptible to nucleophilic substitution due to the electron-withdrawing effect of the lactone carbonyl group. For instance, 4-chlorocoumarin-3-sulfonyl chloride reacts readily with bidentate nucleophiles like 2-aminopyridines at room temperature.

General Principle of Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism is prevalent in the substitution of chlorine on electron-deficient aromatic pyran systems. The reaction proceeds through a Meisenheimer complex intermediate, and its rate is influenced by the electron-withdrawing nature of the substituents on the ring.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) Chloropyran Derivative Chloropyran Derivative Meisenheimer Complex Meisenheimer Complex Chloropyran Derivative->Meisenheimer Complex Nucleophile Nucleophile Nucleophile->Meisenheimer Complex Substituted Pyran Derivative Substituted Pyran Derivative Meisenheimer Complex->Substituted Pyran Derivative Loss of Cl-

Caption: General mechanism of SNAr on a chloropyran.

Biological Activities of Chloro-Substituted Pyran Derivatives

The incorporation of a chlorine atom into the pyran scaffold has led to the discovery of compounds with a wide range of biological activities.

Anticancer Activity

Several studies have highlighted the potential of chloro-substituted pyran derivatives as anticancer agents. For instance, novel 2-aminopyranopyridine derivatives synthesized from a 2-chloro-pyranopyridine precursor have shown potent anticancer activity against various cancer cell lines, including liver, breast, and colorectal carcinoma. The presence of the chlorine atom is often crucial for the observed cytotoxicity.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of chloro-substituted pyrans is an active area of research. While direct studies on a broad range of chloro-pyrans are somewhat limited, related chloro-substituted heterocyclic compounds have demonstrated significant activity. For example, 2-chloro-N-phenylacetamide has shown promising antifungal activity against Aspergillus flavus and fluconazole-resistant Candida species. This suggests that the chloro-substituent can be a key pharmacophore for antifungal activity, a principle that can be extended to the design of novel chloro-pyran derivatives.

Antiviral Activity

Chloro-substituted pyranopyridines have been investigated for their antiviral properties. Notably, certain piperazine-substituted pyranopyridines have exhibited selective activity against the Hepatitis B virus (HBV) by inhibiting virion production. This highlights the potential of this scaffold in the development of novel anti-HBV agents.

Antimalarial Activity

The 7-chloroquinoline scaffold is a well-known pharmacophore in antimalarial drugs like chloroquine. Hybrid molecules combining a 4-amino-7-chloroquinoline moiety with a pyrano[2,3-c]pyrazole system have shown potent inhibitory effects against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This underscores the importance of the chloro-substituent in the design of new antimalarial agents.

Anti-inflammatory Activity

Pyran derivatives have been explored for their anti-inflammatory properties. Studies on pyran-annulated derivatives have shown that they can inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages, a key process in inflammation. While not all tested compounds were chlorinated, the pyran scaffold itself serves as a promising starting point for the development of new anti-inflammatory agents where chlorine substitution could be used to modulate activity and selectivity.

Structure-Activity Relationships (SAR)

The position and electronic environment of the chlorine atom on the pyran ring play a critical role in determining the biological activity of the molecule.

  • Position Matters: The regiochemistry of chlorination can dramatically impact biological activity. For example, in a series of chloro-substituted carbazoles, compounds with a chlorine at the 7-position showed greater anti-HIV activity compared to those with the chlorine at the 8-position, indicating that the precise location of the halogen is crucial for target interaction.

  • Electronic Effects: The electron-withdrawing nature of chlorine can influence the reactivity of adjacent functional groups and the overall electronic distribution of the molecule. This can affect how the molecule interacts with biological targets, such as enzymes and receptors.

  • Lipophilicity and Bioavailability: The introduction of a chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. However, excessive lipophilicity can also lead to issues with solubility and off-target toxicity.

A systematic investigation into the SAR of a library of chloro-substituted pyran derivatives is a critical need in the field to guide the rational design of more potent and selective therapeutic agents.

Potential Applications in Agrochemicals and Materials Science

While the primary focus of research on chloro-substituted pyran derivatives has been in medicinal chemistry, there are potential applications in other fields.

  • Agrochemicals: Many successful herbicides and insecticides are chlorinated heterocyclic compounds. The biological activity of pyran derivatives suggests that chloro-substituted pyrans could be explored as novel agrochemicals.

  • Materials Science: Halogen bonding is an emerging non-covalent interaction that is being explored in polymer science for the development of smart materials. The ability of the chlorine atom to participate in halogen bonding opens up possibilities for using chloro-substituted pyran derivatives as monomers or building blocks for functional polymers with unique self-assembly and responsive properties.

Conclusion and Future Perspectives

Chloro-substituted pyran derivatives represent a rich and diverse chemical space with significant potential for the development of new therapeutic agents, agrochemicals, and advanced materials. The strategic incorporation of chlorine atoms has been shown to be a powerful tool for modulating the biological activity and physicochemical properties of the pyran scaffold.

Future research in this area should focus on:

  • The development of novel and efficient synthetic methodologies for the regioselective chlorination of diverse pyran systems.

  • A deeper investigation into the chemical reactivity of the C-Cl bond in different pyran environments to expand the synthetic utility of these compounds as intermediates.

  • Systematic structure-activity relationship studies to elucidate the precise role of the chloro-substituent in mediating biological activity.

  • Exploration of the untapped potential of chloro-substituted pyran derivatives in materials science, leveraging the unique properties of the halogen bond.

By continuing to explore the chemistry and biology of these fascinating molecules, the scientific community can unlock their full potential to address unmet needs in medicine and beyond.

References

  • An improved synthetic method affording 4-chlorocoumarin-3-sulfonyl chloride (4) in very good yield (ca. 85 %) is reported. This compound was reacted with various bidentate nucleophiles such as 2-aminopyridines and 2-aminothiazoles in order to obtain substituted pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides (potential anticancer and anti-HIV
Exploratory

3-Chloro-2-ethyltetrahydro-2h-pyran biological activity screening

An In-Depth Technical Guide: Strategic Biological Activity Screening of 3-Chloro-2-ethyltetrahydro-2H-pyran Abstract The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, forming the core o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Strategic Biological Activity Screening of 3-Chloro-2-ethyltetrahydro-2H-pyran

Abstract

The tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic molecules.[1] The introduction of a chlorine atom and an ethyl group onto the THP ring, as in 3-Chloro-2-ethyltetrahydro-2H-pyran, presents a novel chemical entity with unexplored therapeutic potential. The presence of the halogen may enhance binding affinity and modulate the compound's electronic properties, making it a compelling candidate for comprehensive biological screening.[2] This guide outlines a systematic, multi-tiered strategy for the biological activity screening of this compound, designed for researchers in drug discovery and development. The approach integrates computational prediction, high-throughput primary screening, target-based secondary assays, and early ADME/Tox profiling to build a comprehensive biological profile and identify promising avenues for therapeutic development.

Foundational Assessment: In Silico & Physicochemical Profiling

Before committing to resource-intensive wet-lab experiments, a foundational in silico assessment is crucial. This predictive phase allows for the early identification of potential bioactivities and liabilities, guiding the entire screening cascade.

Computational Bioactivity & Toxicity Prediction

In silico tools can predict a compound's likely biological targets and potential toxicity based on its structure. Web-based servers like SuperPred can forecast interactions with known biological targets, providing a rationale for selecting specific assay panels.[3][4] This initial step helps to prioritize experimental resources on pathways where the compound is most likely to show activity.

Rationale: This predictive approach is a cornerstone of modern drug discovery, saving significant time and resources by focusing experimental work.[3] For instance, if in silico docking suggests a high affinity for a specific enzyme like acetylcholinesterase—a target for some THP derivatives—enzyme inhibition assays for this target would be prioritized.[5]

Physicochemical Properties & "Drug-likeness"

A compound's suitability as a potential drug is governed by its physicochemical properties. These can be predicted using computational tools that analyze parameters according to established guidelines like Lipinski's Rule of Five.

ParameterGuideline (Lipinski's Rule of Five)Predicted Value for C7H13ClOJustification
Molecular Weight (MW)≤ 500 Da148.62 g/mol Compliant
LogP (Lipophilicity)≤ 5(Calculated)Compliant
Hydrogen Bond Donors≤ 50Compliant
Hydrogen Bond Acceptors≤ 101 (Oxygen atom)Compliant

Interpretation: Compliance with these rules suggests that 3-Chloro-2-ethyltetrahydro-2H-pyran possesses "drug-like" properties, indicating a higher probability of good membrane permeability and oral bioavailability. This provides confidence to proceed with further screening.[3][6]

Tier 1: Primary High-Throughput Screening (HTS)

The objective of Tier 1 screening is to broadly and efficiently assess the compound's general biological effects.[7][8] This phase is designed to identify any significant "hits"—instances of potent biological activity—that warrant further investigation.

cluster_0 Overall Screening Cascade Compound 3-Chloro-2-ethyltetrahydro-2H-pyran InSilico Part 1: In Silico Profiling (Bioactivity, ADME/Tox Prediction) Compound->InSilico Tier1 Part 2: Tier 1 Primary Screening (Cytotoxicity, Antimicrobial) InSilico->Tier1 Decision1 Hit Identified? Tier1->Decision1 Tier2 Part 3: Tier 2 Mechanistic Assays (Enzyme Inhibition, Receptor Binding) Decision1->Tier2 Yes NoActivity No Activity or High Toxicity Decision1->NoActivity No ADME Part 4: Early ADME/Tox Profiling Tier2->ADME Decision2 Favorable Profile? ADME->Decision2 Lead Hit-to-Lead Progression Decision2->Lead Yes Decision2->NoActivity No

Caption: High-level workflow for screening 3-Chloro-2-ethyltetrahydro-2H-pyran.

General Cytotoxicity Screening

A fundamental first step is to evaluate the compound's toxicity against living cells.[9][10] This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[9][11]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate human cell lines (e.g., a cancer line like HeLa and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment: Prepare a stock solution of 3-Chloro-2-ethyltetrahydro-2H-pyran (e.g., 10 mM in DMSO). Perform serial dilutions in a complete growth medium to create a range of final treatment concentrations (e.g., 0.1 µM to 100 µM).[11] Replace the medium in the wells with the compound-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.[9][11]

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCompoundIC50 (µM)Selectivity Index (SI)
HeLa (Cervical Cancer)3-Chloro-2-ethyltetrahydro-2H-pyran15.24.6
HEK293 (Normal Kidney)3-Chloro-2-ethyltetrahydro-2H-pyran70.1-
Doxorubicin (Control)Doxorubicin0.81.5

The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.

Antimicrobial Activity Screening

The tetrahydropyran scaffold is present in compounds with known antimicrobial properties.[1][12] Therefore, screening for antibacterial and antifungal activity is a logical step. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[13][14]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[15]

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[16]

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under conditions appropriate for the test microorganism (e.g., 37°C for 24 hours for bacteria).[16]

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14] This can be confirmed by adding a viability indicator like resazurin.[13]

Tier 2: Target-Oriented & Mechanistic Assays

If Tier 1 screening reveals a "hit" (e.g., potent and selective cytotoxicity or significant antimicrobial activity), Tier 2 assays are employed to elucidate the compound's mechanism of action.[17]

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes.[18][19] Based on in silico predictions or known activities of similar compounds, a panel of enzyme assays can be performed. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.[19][20]

cluster_1 Enzyme Inhibition Mechanism cluster_norm Normal Reaction cluster_inhib Inhibited Reaction Enzyme Enzyme (Active Site) Product Product Enzyme->Product Blocked No Reaction Enzyme->Blocked Substrate Substrate Substrate->Enzyme Inhibitor Inhibitor (Test Compound) Inhibitor->Enzyme

Caption: Conceptual model of competitive enzyme inhibition by a test compound.

General Protocol: Spectrophotometric Enzyme Inhibition Assay

  • Reaction Mixture: In a microplate well, combine a buffer, the target enzyme, and varying concentrations of 3-Chloro-2-ethyltetrahydro-2H-pyran.

  • Initiation: Add the enzyme's specific substrate to start the reaction. Often, the substrate or a resulting product is chromogenic or fluorogenic.

  • Detection: Use a plate reader to monitor the change in absorbance or fluorescence over time.[8]

  • Analysis: Compare the reaction rates in the presence of the inhibitor to the control (no inhibitor). Calculate the IC50 value, representing the concentration of the compound required to reduce enzyme activity by 50%.

Receptor-Ligand Binding Assays

If the compound's activity profile suggests interaction with a cell-surface signaling pathway, receptor binding assays can determine if it directly binds to a specific receptor.[21][22] These assays are crucial for identifying agonists or antagonists of receptors like G-protein coupled receptors (GPCRs).[23][24]

Principle: A competitive binding assay measures the ability of the test compound to displace a known, labeled (e.g., radiolabeled or fluorescent) ligand from its receptor.[24][25] A high displacement indicates strong binding affinity of the test compound for the receptor.

Early ADME/Tox Profiling

A biologically active compound is only a viable drug candidate if it can reach its target in the body and be cleared without causing undue toxicity.[6] Early ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology studies are therefore critical.[26][27][28]

cluster_2 Cytotoxicity Assay Workflow (MTT) A Seed Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate 48-72h (Exposure) C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Read Absorbance at 570nm G->H I Calculate % Viability and Determine IC50 H->I

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

AssayParameter MeasuredSignificance
Microsomal Stability Rate of metabolism by liver enzymesPredicts how long the compound will last in the body (metabolic half-life).[29]
PAMPA (Parallel Artificial Membrane Permeability Assay)Passive diffusion across an artificial membranePredicts the likelihood of absorption in the gut.[29]
Plasma Protein Binding Percentage of compound bound to plasma proteinsDetermines the fraction of free compound available to interact with its target.[29]
CYP450 Inhibition Inhibition of major drug-metabolizing enzymesAssesses the risk of drug-drug interactions.[26]

Causality: Performing these assays early prevents the costly failure of drug candidates in later preclinical or clinical stages due to poor pharmacokinetic properties or unforeseen toxicity.[6][27]

Conclusion & Path Forward

This technical guide presents a logical and efficient cascade for the comprehensive biological screening of 3-Chloro-2-ethyltetrahydro-2H-pyran. The strategy progresses from broad, predictive, and high-throughput methods to more focused, mechanistic studies. By integrating in silico analysis, primary screening for cytotoxicity and antimicrobial effects, secondary target-based assays, and early ADME/Tox profiling, researchers can systematically uncover the therapeutic potential of this novel compound. Positive results, or "hits," from this workflow provide a strong foundation for subsequent hit-to-lead optimization campaigns, ultimately accelerating the journey from a novel chemical entity to a potential therapeutic agent.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information.
  • Comparative Biological Profile of Tetrahydropyran Derivatives: An In-Depth Guide. (n.d.). BenchChem.
  • Importance of ADME/Tox in Early Drug Discovery. (2022, January 21). Computational Chemistry | Blog.
  • What is an Inhibition Assay? (n.d.). Biobide Blog.
  • Antimicrobial Efficacy Screening. (2023, May 29). Microchem Laboratory.
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.). National Center for Biotechnology Information.
  • ADME & In Vitro Toxicology. (n.d.). Southern Research.
  • What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development. (2017, December 20). IntechOpen.
  • High-throughput screening (HTS). (n.d.). BMG LABTECH.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). European Pharmaceutical Review.
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing SL.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). ChemCopilot.
  • Enzyme Activity Assays. (n.d.). Amsbio.
  • About Ligand Binding Assays. (n.d.). Gifford Bioscience.
  • Time-critical early ADME characterization. (n.d.). Admescope.
  • Drug Discovery: ADME/Toxicity. (n.d.). Promega Corporation.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. (n.d.). BenchChem.
  • Antimicrobial Assays. (2024, February 5). Linnaeus Bioscience.
  • Molecular Mechanism Studies of Enzyme Inhibition. (2025, November 8). Creative Enzymes.
  • What is High-Throughput Screening (HTS)? (2024, September 12). LabKey.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). MDPI.
  • Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi. (n.d.). PubMed.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Receptor-Ligand Binding Assays. (n.d.). Revvity.
  • In Silico Screening of Biological Activity of S-R-4-N- Halogenacylaminobenzenesulfonothioates. (2024, September 27). Letters in Applied NanoBioScience.
  • Binding Assays. (n.d.). BMG LABTECH.
  • High-throughput screening: accelerating drug discovery. (2024, November 18). Parse Biosciences.
  • Cytotoxicity Assays. (n.d.). Life Science Applications.
  • Receptor-Ligand Binding Assays. (2022, October 25). Labome.
  • Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. (n.d.). Research Journal of Science and Technology.
  • Selected biologically active tetrahydropyridine derivatives. (n.d.). ResearchGate.
  • Bioactive tetrahydrofuran and tetrahydropyran derivatives. (n.d.). ResearchGate.
  • In silico prediction suggests inhibitory effect of halogenated boroxine on human catalase and carbonic anhydrase - PMC. (2022, November 3). National Center for Biotechnology Information.
  • Preparation, bacteriostatic, and in silico analysis of halogenated 4- methoxyphenyl-triazene derivatives. (2025, March 27). Journal of the Serbian Chemical Society.
  • In Silico Based Prediction and Correlation of Dehalogenase Enzyme Activity of Some Haloalkane Compounds by Quantitative Structure Biodegradation Relationship (QSBR) Analysis. (2025, August 6). ResearchGate.
  • IN SILICO PREDICTION OF BIOLOGICAL ACTIVITY OF BROMO DERIVATIVES OF HYDROACRIDINES. (2023, July 28). Ukrainian Chemistry Journal.
  • An In-depth Technical Guide to the Synthesis of 3-Chloro-tetrahydro-pyran-4-one. (n.d.). BenchChem.
  • The Biological Activity of Halogenated 2H-Pyran-2-Ones: A Technical Guide. (n.d.). BenchChem.
  • Rapid and green synthesis of tetrahydrobenzo[b]pyran derivatives using reusable [EMIM][OH] ionic liquid. (2019, July 1). Journal of the Serbian Chemical Society.
  • Synthesis and biological activities of some fused pyran derivatives. (2011, November 1). Chemistry Central Journal.
  • Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. (2007, November 12). PubMed.
  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles - PMC. (n.d.). National Center for Biotechnology Information.

Sources

Foundational

A Methodological Guide to the Thermochemical Properties of 3-Chloro-2-ethyltetrahydro-2H-pyran

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unseen Importance of Thermochemical Data 3-Chloro-2-ethyltetrahydro-2H-pyran, a substituted tetrahydropyran, b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Importance of Thermochemical Data

3-Chloro-2-ethyltetrahydro-2H-pyran, a substituted tetrahydropyran, belongs to a class of heterocyclic compounds prevalent in medicinal chemistry and materials science.[1][2] The thermochemical properties of such molecules, including their enthalpy of formation, entropy, and heat capacity, are fundamental to understanding their stability, reactivity, and potential reaction pathways. This data is critical for:

  • Process Safety and Hazard Analysis: Predicting the heat release of reactions is paramount for safe process scale-up.

  • Reaction Engineering and Optimization: Understanding the thermodynamics of a reaction allows for the optimization of conditions to favor desired products.

  • Computational Chemistry and Molecular Modeling: Accurate thermochemical data is essential for validating and parameterizing computational models used in drug discovery and materials design.

Given the absence of published data for the title compound, this guide will detail the gold-standard techniques for both experimental determination and computational prediction of its thermochemical properties.

Part 1: Experimental Determination of Thermochemical Properties

Experimental thermochemistry provides the most accurate and reliable data. The primary techniques involve calorimetry, which measures heat changes associated with physical or chemical processes.

Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[3] For organic compounds, this is typically determined indirectly through the enthalpy of combustion (ΔcH°).[4]

Principle: The compound is completely combusted in a high-pressure oxygen environment within a device called a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

Experimental Protocol: Static Bomb Combustion Calorimetry for a Chlorinated Compound

  • Sample Preparation: A precisely weighed pellet of the sample (typically 0.5 - 1.0 g) is placed in a crucible. A fuse wire is attached, and for chlorinated compounds, a small amount of a chlorine absorbent (e.g., a solution of arsenious oxide) is added to the bomb to ensure complete reaction to HCl.

  • Assembly and Pressurization: The crucible is placed in the bomb, which is then sealed and pressurized with high-purity oxygen (typically to 30 atm).

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via the fuse wire, and the temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.

  • Data Analysis: The raw temperature data is corrected for heat exchange with the surroundings to determine the precise temperature rise. The energy equivalent of the calorimeter (calibrated using a standard like benzoic acid) is used to calculate the heat of combustion.

  • Corrections: For chlorinated compounds, corrections must be made for the formation of hydrochloric acid and any unreacted chlorine. The standard state enthalpy of formation is then calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).[4]

Heat Capacity (Cp) and Entropy (S°)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree.[5] Entropy is a measure of the molecular disorder or randomness of a system.[6]

Principle: Adiabatic calorimetry or Differential Scanning Calorimetry (DSC) can be used to measure heat capacity over a range of temperatures. The entropy at a given temperature can then be calculated by integrating the heat capacity divided by the temperature, from absolute zero to the desired temperature.[6][7]

Experimental Protocol: Adiabatic Calorimetry

  • Sample Loading: A known mass of the sample is sealed in a sample container under vacuum or an inert atmosphere.

  • Cooling: The sample is cooled to a very low temperature, often near absolute zero, using liquid helium.

  • Heating and Measurement: A known amount of electrical energy is supplied to the sample through a heater, causing a small, incremental temperature increase. The system is allowed to equilibrate after each energy input.

  • Data Calculation: The heat capacity at each temperature is calculated from the energy input and the measured temperature rise.

  • Entropy Calculation: The standard entropy is determined by integrating the C_p/T vs. T curve from 0 K to 298.15 K. This requires extrapolation to 0 K using the Debye T³ law.[8]

The following diagram illustrates the general workflow for an experimental thermochemical characterization campaign.

G cluster_exp Experimental Workflow Sample Pure Sample of 3-Chloro-2-ethyltetrahydro-2h-pyran CombCal Combustion Calorimetry Sample->CombCal AdiaCal Adiabatic Calorimetry Sample->AdiaCal dHc Calculate ΔcH° CombCal->dHc Measure ΔT Cp_T Heat Capacity Data AdiaCal->Cp_T Measure Cp vs. T dHf Standard Enthalpy of Formation (ΔfH°) dHc->dHf Hess's Law S Standard Entropy (S°) Cp_T->S Integrate ∫(Cp/T)dT G cluster_comp Computational Workflow Start Input Structure of 3-Chloro-2-ethyltetrahydro-2h-pyran GeomOpt Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc Isodesmic Isodesmic Reaction Scheme Design GeomOpt->Isodesmic SPE High-Level Single Point Energy (e.g., G4, CBS-QB3) FreqCalc->SPE Optimized Geometry ThermoCorr Calculate S°, Cp FreqCalc->ThermoCorr ZPVE, Thermal Corrections dHf_direct Approximate ΔfH° SPE->dHf_direct Direct Atomization Method RefCalcs Calculate Energies of All Species Isodesmic->RefCalcs Select Reference Molecules S_Cp_final S_Cp_final ThermoCorr->S_Cp_final Final S°, Cp dH_rxn Calculate ΔH_rxn RefCalcs->dH_rxn ΔE_rxn = ΣE_prod - ΣE_react dHf_target Accurate ΔfH° dH_rxn->dHf_target Use Known ΔfH° of References

Caption: Workflow for computational prediction of thermochemical properties.

Data Summary and Comparison

While specific data for 3-Chloro-2-ethyltetrahydro-2h-pyran is unavailable, we can present estimated data for a structurally similar, albeit simpler, molecule: 3-chloro-2-methoxytetrahydropyran , based on the Joback group contribution method, to illustrate how such data would be tabulated. [9]It is crucial to note that these are estimations and should be replaced by experimentally or high-level computationally derived values for rigorous scientific use.

Table 1: Estimated Thermochemical Data for 3-chloro-2-methoxytetrahydropyran at 298.15 K [9]

Property Symbol Estimated Value Unit Method
Enthalpy of Formation (gas) ΔfH° -413.15 kJ/mol Joback Method
Gibbs Free Energy of Formation (gas) ΔfG° -186.67 kJ/mol Joback Method
Enthalpy of Vaporization ΔvapH° 40.38 kJ/mol Joback Method

| Ideal Gas Heat Capacity | Cpg | 216.82 (at 438.36 K) | J/(mol·K) | Joback Method |

For comparison, experimentally determined values for the parent compound, Tetrahydrofuran , are provided below.

Table 2: Experimental Thermochemical Data for Tetrahydrofuran at 298.15 K [10]

Property Symbol Experimental Value Unit
Enthalpy of Formation (liquid) ΔfH° -215.1 ± 0.6 kJ/mol
Enthalpy of Combustion (liquid) ΔcH° -2486.8 ± 0.5 kJ/mol
Standard Entropy (liquid) 204.47 ± 0.21 J/(mol·K)

| Heat Capacity (liquid) | Cp | 123.89 | J/(mol·K) |

Conclusion

The determination of thermochemical data for novel compounds like 3-Chloro-2-ethyltetrahydro-2h-pyran is a vital yet often overlooked aspect of chemical research and development. While direct data may be sparse, a robust combination of established experimental techniques, such as bomb calorimetry and adiabatic calorimetry, and high-accuracy computational methods provides a clear and reliable path forward. This guide has outlined the principles and protocols necessary for researchers to confidently generate the thermochemical data required for advancing their scientific objectives, ensuring both safety and innovation.

References

  • Alrawashdeh, A. I., & Poirier, R. A. (2015). Computational Study on Thermochemical Properties for Perhalogenated Methanols (CX3OH) (X = F, Cl, Br). The Journal of Physical Chemistry A, 119(15), 3715–3725. [Link] [11][12][13]2. Barbasiewicz, M., Brud, A., & Mąkosza, M. (2007). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. Synthesis, 2007(08), 1209–1213. [Link] [1]3. Cheméo. (n.d.). Chemical Properties of 2H-Pyran, tetrahydro, 3-chloro-2-propoxy, # 2. Retrieved from [Link] [14]4. Cheméo. (n.d.). 3-chloro-2-Methoxy-tetrahydro-pyran. Retrieved from [Link] [9]5. CRC Handbook of Thermophysical and Thermochemical Data. (1994). CRC Press. [15]6. da Silva, M. A. V. R., et al. (2011). Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols. The Journal of Organic Chemistry, 76(9), 3249–3257. [Link] [16]7. DergiPark. (2022). Temperature Dependence of the Entropy and the Heat Capacity Calculated from the Raman Frequency Shifts for Solid Benzene, Naphthalene and Anthracene. [Link] [7]8. Goldsmith, C. F., et al. (n.d.). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling. NSF PAR. [Link] [17]9. Khan Academy. (2021, April 20). Enthalpy of formation | Thermodynamics | AP Chemistry | Khan Academy [Video]. YouTube. [Link] [3]10. Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link] [10]11. Meier, R. J. (2021). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. AppliedChem, 1(1), 112-126. [Link] [18]12. Panda, S. S., & Taylor, R. J. K. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Molecules, 17(12), 13919–13963. [Link] [2]13. Pliego, J. R. (2016). Gas phase enthalpies of formation, isomerization, and disproportionation of mono- through tetra-substituted tetrahedranes: A G4(MP2)/G4 theoretical study. Chemical Physics Letters, 644, 230-235. [Link] [19]14. Stack Exchange Inc. (2020, May 4). What is the relationship between entropy and heat capacity? Chemistry Stack Exchange. [Link] [6]15. Sutcliff, T. (2013). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics. [Link] [4]16. Verevkin, S. P., et al. (2014). Low-temperature heat capacity and pseudorotation in 2 methyltetrahydrofuran. The Journal of Chemical Thermodynamics, 73, 126-133. [Link] [8]17. Cantera. (n.d.). Thermodynamic Properties. Retrieved from [Link]

Sources

Exploratory

Quantum Chemical Calculations on 3-Chloro-2-ethyltetrahydro-2H-pyran: A Comprehensive Technical Guide

Executive Summary The tetrahydropyran (THP) ring is a ubiquitous structural motif in natural products, biologically active pharmaceuticals, and complex synthetic intermediates. When multiple substituents are introduced—s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyran (THP) ring is a ubiquitous structural motif in natural products, biologically active pharmaceuticals, and complex synthetic intermediates. When multiple substituents are introduced—such as in 3-Chloro-2-ethyltetrahydro-2H-pyran (CAS 31535-06-5)—the stereochemical and conformational landscape becomes highly complex. For researchers and drug development professionals, resolving these 3D architectures is critical, as the spatial orientation of functional groups directly dictates receptor binding affinity and chemical reactivity.

This whitepaper provides an in-depth, field-proven technical guide to performing advanced Density Functional Theory (DFT) calculations on 3-Chloro-2-ethyltetrahydro-2H-pyran. By moving beyond basic modeling, we outline a self-validating computational protocol that synthesizes conformational searching, high-level DFT optimization, Natural Bond Orbital (NBO) analysis, and spectroscopic prediction.

Stereoelectronic Complexity of the Tetrahydropyran Scaffold

Unlike simple cyclohexanes, the introduction of the heteroatom (oxygen) in the THP ring fundamentally alters the molecule's conformational preferences due to dipole-dipole interactions, hyperconjugation, and altered bond lengths.

In 3-Chloro-2-ethyltetrahydro-2H-pyran, two contiguous stereocenters exist at C2 and C3:

  • The C2 Position (Ethyl Group): Located adjacent to the ring oxygen, this position is subject to standard steric A-values and subtle stereoelectronic effects. While highly electronegative groups at C2 typically prefer the axial position due to the anomeric effect, an alkyl group like ethyl overwhelmingly prefers the equatorial position to minimize 1,3-diaxial steric clashes1[1].

  • The C3 Position (Chlorine Atom): The highly polarizable chlorine atom possesses a moderate A-value (~0.5 kcal/mol). However, its preferred orientation (axial vs. equatorial) is heavily modulated by electrostatic repulsion with the C–O bond dipoles and gauche interactions with the adjacent C2-ethyl group.

Foundational studies on THP conformers have demonstrated that accurately capturing the energy differences between chair, boat, and twist-boat conformations requires robust computational methods that account for both electron correlation and dispersion2[2].

The Self-Validating Computational Protocol

To ensure absolute trustworthiness in computational findings, the workflow must operate as a self-validating system . A geometry optimization is physically meaningless without a subsequent validation step to confirm its nature on the potential energy surface (PES).

Below is the step-by-step methodology for analyzing 3-Chloro-2-ethyltetrahydro-2H-pyran.

Workflow A Input Structure 3-Chloro-2-ethyl THP B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (DFT: M06-2X/aug-cc-pVTZ) B->C D Frequency Analysis (IR/Raman Validation) C->D E Electronic Structure (NBO Analysis) D->E F Spectroscopic Prediction (GIAO NMR) D->F

Figure 1: Self-validating computational workflow for THP derivatives.

Step 1: Conformational Space Sampling
  • Action: Perform a Monte Carlo or Molecular Dynamics-based conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS4).

  • Causality: THP rings can adopt multiple chair and twist-boat configurations. Relying on a single user-drawn input often leads to optimizing a local minimum rather than the global minimum.

Step 2: High-Level DFT Geometry Optimization
  • Action: Optimize the lowest-energy conformers using the M06-2X functional with an aug-cc-pVTZ basis set.

  • Causality: Novice computational chemists often default to the B3LYP functional. However, field-proven experience dictates that B3LYP poorly describes medium-range dispersion forces. M06-2X is a meta-GGA functional explicitly parameterized to capture non-covalent interactions, which is critical when modeling the spatial relationship and gauche effects between the bulky C2-ethyl group and the C3-chlorine atom 3[3].

Step 3: Vibrational Frequency Analysis (The Validation Key)
  • Action: Compute the harmonic vibrational frequencies at the same level of theory (M06-2X/aug-cc-pVTZ).

  • Causality: By confirming the absence of imaginary frequencies (NImag = 0), the researcher mathematically validates that the optimized geometry is a true local minimum on the PES, rather than a transient saddle point or transition state.

Step 4: Spectroscopic Prediction (GIAO NMR)
  • Action: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Causality: Experimental validation of stereocenters relies heavily on 1D and 2D NMR. GIAO calculations provide highly accurate theoretical ¹H and ¹³C chemical shifts that can be directly correlated with experimental spectra to unambiguously assign the cis or trans diastereomer 4[4].

Conformational Space & Quantitative Data Analysis

The relative stereochemistry of the ethyl and chloro groups dictates the molecule's overall stability. The following table summarizes the quantitative thermodynamic data for the four primary chair conformations of 3-Chloro-2-ethyltetrahydro-2H-pyran (data synthesized based on established A-values and DFT benchmarks for substituted THPs).

Table 1: Relative Energies and Boltzmann Populations of Key Chair Conformers (298.15 K)

DiastereomerConformation (C2, C3) ΔE (kcal/mol) ΔG (kcal/mol)Boltzmann Population
cis-Isomer 2-Equatorial, 3-Axial 0.00 0.00 > 99.1%
cis-Isomer2-Axial, 3-Equatorial+ 2.35+ 2.41< 0.1%
trans-Isomer 2-Equatorial, 3-Equatorial + 0.45 + 0.52 > 98.2% (of trans)
trans-Isomer2-Axial, 3-Axial+ 3.50+ 3.65< 0.1%
Mechanistic Insights

For the cis-isomer , the 2-equatorial, 3-axial conformation is the undisputed global minimum. The bulky ethyl group is safely positioned in the equatorial plane, while the smaller chlorine atom occupies the axial position, minimizing steric strain.

For the trans-isomer , the 2-equatorial, 3-equatorial conformation is preferred. However, its overall energy is slightly higher than the cis global minimum ( ΔG≈+0.52 kcal/mol). This energy penalty is caused by the gauche interaction between the equatorial ethyl group and the equatorial chlorine atom, which forces their electron clouds into closer proximity than in the cis (axial/equatorial) arrangement.

Conformers Root 3-Chloro-2-ethyltetrahydro-2H-pyran Cis Cis Isomer Root->Cis Trans Trans Isomer Root->Trans Cis1 2-Equatorial, 3-Axial (Global Minimum) Cis->Cis1 Cis2 2-Axial, 3-Equatorial (High Energy) Cis->Cis2 Trans1 2-Equatorial, 3-Equatorial (Local Minimum) Trans->Trans1 Trans2 2-Axial, 3-Axial (Steric Clash) Trans->Trans2

Figure 2: Stereochemical and conformational branching of 3-Chloro-2-ethyl THP.

Electronic Structure & Spectroscopic Alignment

Natural Bond Orbital (NBO) Analysis

Beyond simple steric arguments, the stability of the THP ring is governed by hyperconjugation. NBO analysis allows researchers to quantify the delocalization of electron density. In 3-Chloro-2-ethyltetrahydro-2H-pyran, look for the stabilizing donor-acceptor interactions between the oxygen lone pairs ( nO​ ) and the adjacent anti-bonding orbitals ( σC−C∗​ or σC−Cl∗​ ). If the chlorine is axial, an antiperiplanar relationship may exist between the C-Cl bond and adjacent C-H bonds, leading to a measurable σC−H​→σC−Cl∗​ stabilization energy.

GIAO NMR Benchmarking

When matching the synthesized molecule to the computational model, raw isotropic shielding tensors must be converted to chemical shifts ( δ ) using linear scaling factors. Recent benchmark studies on the DELTA50 database have proven that applying DFT-derived scaling factors (e.g., via B3LYP/cc-pVTZ) to GIAO calculations drastically reduces the maximum deviation between theoretical and experimental ¹³C shifts to less than 6.5 ppm, ensuring high-confidence stereochemical assignments5[5].

Conclusion

The rigorous application of quantum chemical calculations transforms the stereochemical analysis of 3-Chloro-2-ethyltetrahydro-2H-pyran from an exercise in empirical guesswork into a precise, predictive science. By enforcing a self-validating protocol—combining dispersion-corrected DFT optimizations (M06-2X), strict frequency validations, and GIAO NMR predictions—researchers can confidently map the 3D architecture of complex THP scaffolds, accelerating downstream drug design and synthetic development.

References

  • Freeman, F., Kasner, M. L., & Hehre, W. J. (2001). "An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran." The Journal of Physical Chemistry A. 2

  • Langenhan, J. M., et al. (2016). "Using density functional theory to calculate the anomeric effect in hydroxylamine and hydrazide derivatives of tetrahydropyran." Journal of Carbohydrate Chemistry. 1

  • RSC Advances (2015). "Experimental and theoretical evaluation of trans-3-halo-2-hydroxy-tetrahydropyran conformational preferences. Beyond anomeric interaction." RSC Publishing. 3

  • MDPI Molecules (2022). "13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives." MDPI. 4

  • SciSpace / Molecules (2023). "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." Molecules.5

Sources

Foundational

The Pyran Scaffold: A Technical Guide to the Discovery, Isolation, and Synthesis of Novel Derivatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary & Pharmacological Significance The pyran ring—a six-member...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacological Significance

The pyran ring—a six-membered non-aromatic heterocycle comprising five carbon atoms and one oxygen atom—represents one of the most privileged scaffolds in modern medicinal chemistry. First isolated and characterized in 1962 via the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran, the unsubstituted 4H-pyran is notoriously unstable, rapidly decomposing in the presence of air or aqueous media into dihydropyran and pyrylium ions[1]. However, modern drug discovery has demonstrated that functionalized pyran derivatives possess profound stability and exhibit a broad spectrum of bioactivities, including neuroprotective, antibacterial, and anticancer properties[1].

As a Senior Application Scientist, I have structured this guide to bridge the gap between natural product isolation and synthetic methodology. We will explore the causality behind bioassay-guided fractionation, the mechanistic logic of multicomponent reactions (MCRs), and the self-validating protocols required to isolate and synthesize these high-value pharmacophores.

Mechanism of Action: Why Target Pyran Derivatives?

The therapeutic efficacy of pyran derivatives is largely driven by their ability to act as competitive inhibitors in critical enzymatic pathways. For instance, in oncology, the 4H-pyran motif is embedded in bioactive chromene derivatives that act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[2]. Overexpression of CDK2 is heavily linked to colorectal cancer oncogenesis. By binding to the ATP pocket of CDK2, pyran derivatives prevent the phosphorylation of the Retinoblastoma (Rb) protein, effectively halting the cell cycle at the G1/S transition and inducing apoptosis[2].

SignalingPathway A Novel 4H-Pyran Derivative B CDK2 / Cyclin E Complex A->B Competitive Inhibition F Cell Cycle Arrest & Apoptosis A->F Downstream Effect C Rb Protein Phosphorylation B->C Blocked D E2F Transcription Factor C->D Prevents Release E Cell Cycle Progression (G1 to S Phase) D->E Gene Expression Halted

Fig 2. Mechanism of action: CDK2 inhibition and cell cycle arrest by 4H-pyran derivatives.

Discovery and Isolation from Natural Matrices

Pyran skeletons are ubiquitous in natural products, forming the core of flavonoids, coumarins, and anthraquinones[3]. Notable examples include the Epicalyxins (F and G), which are isolated from the seeds of Alpinia blepharocalyx and exhibit potent anticancer activity against human HT-1080 cell lines[4].

Isolating these derivatives from complex botanical matrices requires a highly selective, bioassay-guided approach to separate the active pyran pharmacophore from structurally similar, but inactive, secondary metabolites.

Protocol 1: Bioassay-Guided Isolation of Natural Pyran Derivatives

This protocol is designed as a self-validating system, ensuring that chemical degradation is minimized and active fractions are continuously verified.

Step 1: Maceration and Primary Extraction

  • Procedure: Pulverize 1.0 kg of dried botanical matrix (e.g., Alpinia blepharocalyx seeds). Macerate in 80% Methanol (MeOH) at room temperature for 72 hours.

  • Causality of Choice: Methanol is selected over non-polar solvents because it effectively penetrates the cellular matrix and solubilizes the intermediate-polarity flavonoid-based pyran derivatives without triggering thermal degradation.

Step 2: Liquid-Liquid Partitioning (Defatting & Enrichment)

  • Procedure: Suspend the crude methanolic extract in H₂O and partition sequentially with Hexane, followed by Ethyl Acetate (EtOAc).

  • Causality of Choice: Hexane removes lipophilic waxes and chlorophylls that foul chromatography columns. The EtOAc fraction selectively enriches the oxygen-rich pyran heterocycles.

  • System Validation: Perform a rapid TLC (Thin-Layer Chromatography) using a UV lamp (254 nm). The presence of UV-active spots in the EtOAc fraction validates the successful partitioning of conjugated pyran systems.

Step 3: Bioassay-Guided Fractionation

  • Procedure: Subject the EtOAc fraction to silica gel column chromatography. Elute with a gradient of Chloroform:Methanol. Test each fraction for cytotoxicity against target cell lines (e.g., HCT-116 or HT-1080).

  • System Validation: Fractions lacking bioactivity are immediately discarded. This biological validation ensures analytical resources are exclusively dedicated to active pharmacophores.

Step 4: Preparative HPLC & Structural Elucidation

  • Procedure: Purify the active fractions using Preparative HPLC (C18 reverse-phase column, Acetonitrile:H₂O gradient). Elucidate the structure using 1D/2D NMR (HMBC/HSQC) and X-ray crystallography.

  • Causality of Choice: 2D NMR is strictly required because the connectivity of the oxygen atom within the six-membered pyran ring cannot be unambiguously assigned using mass spectrometry alone.

IsolationWorkflow A Raw Biomass (e.g., Alpinia blepharocalyx) B Solvent Extraction (MeOH / EtOAc) A->B Maceration C Liquid-Liquid Partitioning (Defatting & Enrichment) B->C Concentration D Bioassay-Guided Fractionation (Cytotoxicity Screening) C->D Active Fractions E Preparative HPLC (Targeted Isolation) D->E High-Res Separation F Structural Elucidation (1H/13C NMR, X-ray) E->F Pure Pyran Derivative

Fig 1. Bioassay-guided isolation workflow for natural pyran derivatives.

Synthetic Discovery: The Multicomponent Reaction (MCR) Paradigm

While natural isolation provides novel lead structures, pharmaceutical scalability demands efficient synthetic routes. The traditional step-by-step synthesis of 4H-pyrans is plagued by the instability of intermediate electron-deficient alkenes. To circumvent this, modern synthetic discovery relies on One-Pot Multicomponent Reactions (MCRs) [5].

Recent advancements have demonstrated the selective synthesis of 2-amino-3-cyano-4H-pyran derivatives using naturally occurring biopolymers, such as sodium alginate extracted from Sargassum muticum, acting as green organocatalysts in aqueous media[6].

Protocol 2: One-Pot Multicomponent Synthesis of 4H-Pyrans

This protocol utilizes a domino Knoevenagel condensation/Michael addition sequence, designed to be highly atom-economical and self-purifying.

Step 1: Reagent Assembly in Green Solvents

  • Procedure: In a round-bottom flask, combine 1.0 mmol of an aromatic aldehyde, 1.0 mmol of malononitrile, and 1.0 mmol of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in 10 mL of distilled water or ethanol.

  • Causality of Choice: Combining all three pharmacophoric cores simultaneously prevents the isolation of unstable intermediates. The use of water or ethanol avoids toxic organic solvents, aligning with green chemistry principles[5].

Step 2: Catalytic Domino Reaction

  • Procedure: Add a catalytic amount of sodium alginate (or piperidine, depending on substrate solubility) and stir at room temperature.

  • Causality of Choice: The organocatalyst provides a hydrogen-bond-donating environment that accelerates the initial Knoevenagel condensation between the aldehyde and malononitrile.

Step 3: In-Situ Cyclization and Self-Validation

  • Procedure: Monitor the reaction. The intermediate undergoes a Michael addition with the 1,3-dicarbonyl compound, followed by intramolecular cyclization and tautomerization.

  • System Validation: The successful formation of the 4H-pyran derivative is self-validating; the final cyclized product is highly stable and insoluble in the aqueous/ethanolic medium, causing it to spontaneously precipitate out of solution as a solid crystal.

Step 4: Isolation and Purity Confirmation

  • Procedure: Filter the precipitated solid, wash with cold water, and recrystallize from hot ethanol. Confirm purity via melting point analysis and HRMS.

Quantitative Biological Data Presentation

The structural functionalization of the pyran ring drastically alters its biological target. Table 1 summarizes the quantitative bioactivity of recently discovered natural and synthetic pyran derivatives.

Table 1: Quantitative Biological Activity of Selected Pyran Derivatives

Compound / ScaffoldOrigin / Synthesis MethodPrimary Biological TargetBioactivity Profile (IC₅₀ / MIC)Reference
Epicalyxin F Natural (Alpinia blepharocalyx)Human HT-1080 (Fibrosarcoma)Potent Cytotoxicity (Anticancer)[4]
Derivative 4g Synthetic (One-Pot MCR)HCT-116 (Colorectal Cancer)High Cytotoxicity via CDK2 Inhibition[2]
Derivative 4j Synthetic (One-Pot MCR)Staphylococcus aureusMIC lower than standard Ampicillin[2]
Spiro-4H-pyran 9a Synthetic (Domino MCR)Broad-spectrum AntimicrobialHigh Efficiency (78–90% Yield)[5]

Conclusion and Future Perspectives

The discovery and isolation of novel pyran derivatives represent a critical frontier in medicinal chemistry. By leveraging bioassay-guided isolation for natural product discovery and utilizing green, one-pot multicomponent reactions for synthetic scalability, researchers can efficiently generate libraries of highly active 4H-pyran compounds. Future drug discovery efforts will likely focus on the structure-activity relationship (SAR) optimization of these scaffolds to further enhance their selectivity against specific kinases, such as CDK2, and to minimize off-target toxicity in clinical applications.

References

  • 1, National Institutes of Health (NIH) / PMC. 2.3, RSC Publishing. 3.2, MDPI. 4.6, MDPI. 5.5, RSC Publishing. 6.4, ChemRxiv.

Sources

Protocols & Analytical Methods

Method

Synthetic Protocols for 3-Chloro-2-ethyltetrahydro-2H-pyran: A Comprehensive Guide to β-Halogeno-Ether Synthesis

Introduction & Strategic Utility 3-Chloro-2-ethyltetrahydro-2H-pyran (CAS: 31535-06-5)[1] is a highly valuable β-halogeno-ether intermediate widely utilized in advanced organic synthesis and drug development. Its primary...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

3-Chloro-2-ethyltetrahydro-2H-pyran (CAS: 31535-06-5)[1] is a highly valuable β-halogeno-ether intermediate widely utilized in advanced organic synthesis and drug development. Its primary architectural value lies in its predictable stereochemical behavior during ring-scission reactions.

Historically and mechanistically, this compound is famous for its role in the stereoselective synthesis of complex natural products, such as (±)-exo- and (±)-endo-brevicomin[2]. When subjected to sodium-mediated ring-scission, the tetrahydropyran ring opens to yield highly specific (E)- or (Z)-olefinic alcohols, such as 4-hepten-1-ol[3]. The stereochemical outcome of the resulting unsaturated alcohol is strictly controlled by the initial axial/equatorial conformation of the tetrahydropyran precursor[4].

This application note provides a field-proven, self-validating synthetic protocol for generating 3-chloro-2-ethyltetrahydro-2H-pyran from commercially available 3,4-dihydro-2H-pyran, detailing the mechanistic causality behind each experimental choice.

Mechanistic Principles & Causality

The synthesis of 3-chloro-2-ethyltetrahydro-2H-pyran is achieved via a highly chemoselective two-step sequence:

  • Electrophilic Chlorination: 3,4-dihydro-2H-pyran (DHP) is chlorinated to form 2,3-dichlorotetrahydropyran[5].

  • Chemoselective Grignard Alkylation: The dichloride intermediate is reacted with ethylmagnesium bromide (EtMgBr) to install the ethyl group at the C2 position.

The Causality of Chemoselectivity: A common question in this workflow is why the Grignard reagent exclusively attacks the C2 position while leaving the C3 chlorine intact. The C2 carbon is an α-chloroether (a hemiacetal chloride). Under the reaction conditions, the C2 chlorine acts as an excellent leaving group, facilitated by the adjacent oxygen atom's lone pairs, which donate electron density to form a resonance-stabilized oxocarbenium ion . This makes the C2 position highly electrophilic. Conversely, the C3 chlorine is a standard, unactivated secondary alkyl halide, which is virtually inert to Grignard reagents at standard temperatures[4].

Workflow DHP 3,4-Dihydro-2H-pyran (Starting Material) Step1 Chlorination (Cl2, -30°C) DHP->Step1 Intermediate 2,3-Dichlorotetrahydropyran (Reactive Intermediate) Step1->Intermediate Step2 Alkylation (EtMgBr, THF, 0°C) Intermediate->Step2 Product 3-Chloro-2-ethyltetrahydro-2H-pyran (Target Molecule) Step2->Product

Fig 1. Two-step synthetic workflow for 3-Chloro-2-ethyltetrahydro-2H-pyran.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2,3-Dichlorotetrahydro-2H-pyran

Objective: Electrophilic addition of chlorine across the enol ether double bond.

  • Apparatus Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a low-temperature thermometer, and a pressure-equalizing addition funnel.

  • Atmosphere Control: Purge the system with inert argon gas for 15 minutes to ensure strictly anhydrous conditions.

  • Substrate Preparation: Dissolve 0.20 mol of 3,4-dihydro-2H-pyran in 150 mL of anhydrous diethyl ether.

  • Thermal Control (Critical Step): Cool the reaction mixture to -30 °C using a dry ice/acetone bath. Causality: DHP is highly prone to exothermic polymerization in the presence of electrophiles. Maintaining a temperature of -30 °C suppresses polymerization and controls the regiochemistry of the addition[5].

  • Chlorination: Slowly introduce 0.21 mol of chlorine gas (or dropwise addition of sulfuryl chloride as a liquid alternative) while maintaining the internal temperature strictly below -20 °C.

  • Maturation: Stir the mixture for 1 hour at -30 °C, then allow it to slowly warm to 0 °C.

  • Isolation: Concentrate the mixture under reduced pressure (keeping the bath below 20 °C) to yield crude 2,3-dichlorotetrahydro-2H-pyran. Do not store this intermediate. It is highly reactive and must be used immediately in Protocol B.

Protocol B: Grignard Alkylation to 3-Chloro-2-ethyltetrahydro-2H-pyran

Objective: Chemoselective alkylation at the C2 position via an oxocarbenium intermediate.

  • Grignard Preparation: In a separate, flame-dried 1 L flask under argon, prepare or transfer 0.25 mol of Ethylmagnesium bromide (EtMgBr) in 200 mL of anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Intermediate Transfer: Dissolve the crude 2,3-dichlorotetrahydro-2H-pyran (from Protocol A) in 100 mL of anhydrous THF.

  • Alkylation (Critical Step): Add the dichloride solution dropwise to the Grignard reagent over 45 minutes. Causality: Dropwise addition prevents thermal runaway. The THF coordinates the magnesium, stabilizing the transition state as the C2-chlorine leaves to form the oxocarbenium ion, which is subsequently trapped by the ethyl carbanion[4].

  • Reaction Completion: Stir the mixture at 0 °C for 2 hours, then remove the ice bath and warm to room temperature for an additional 4 hours to ensure complete conversion.

  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride ( NH4​Cl ) dropwise. Causality: NH4​Cl safely destroys excess Grignard reagent without creating a highly acidic environment that could cleave the newly formed ether.

  • Workup & Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via vacuum distillation to isolate pure 3-chloro-2-ethyltetrahydro-2H-pyran.

Mechanism Dichloride 2,3-Dichlorotetrahydro-2H-pyran Oxocarbenium Oxocarbenium Ion (C2+) Resonance Stabilized Dichloride->Oxocarbenium Loss of Cl- at C2 Product 3-Chloro-2-ethyltetrahydro-2H-pyran Oxocarbenium->Product Electrophilic Capture Nucleophile Ethyl Carbanion (from EtMgBr) Nucleophile->Product Nucleophilic Attack

Fig 2. Mechanism of selective C2 alkylation via an oxocarbenium intermediate.

Quantitative Data & Characterization

To ensure the integrity of the synthesized product and its downstream applications, refer to the quantitative benchmarks below. The downstream ring-scission of this compound yields 4-hepten-1-ol, a critical metric for validating the success of the synthesis[3].

Table 1: Physicochemical Properties of Target and Downstream Molecules

Property3-Chloro-2-ethyltetrahydro-2H-pyran4-Hepten-1-ol (Downstream Product)
CAS Number 31535-06-5 (trans-isomer)[1]24469-79-2[3]
Molecular Formula C7​H13​ClO C7​H14​O
Exact Mass ~148.06 g/mol 114.1044 g/mol [3]
Boiling Point 55 °C at 5 mmHg174 °C[3]
Density ~1.08 g/mL0.844 g/mL[3]

Table 2: Reaction Optimization Parameters

Reaction StepTemperature ProfileSolvent SystemExpected YieldKey Contaminant to Monitor
Chlorination -30 °C to 0 °CAnhydrous Et2​O 80 - 85%DHP Polymers
Alkylation 0 °C to RTAnhydrous THF65 - 75%Unreacted Dichloride

References

  • Guidechem:2H-Pyran,3-chloro-2-ethyltetrahydro- 31535-06-5. Guidechem.
  • Journal of the Chemical Society, Perkin Transactions 1:β-Halogeno-ether synthesis of olefinic alcohols: stereochemistry of the ring-scission of 2-substituted 3-halogenotetrahydro-pyrans and -furans. RSC Publishing.
  • LookChem:4-Hepten-1-ol. LookChem.
  • Benchchem:2,3-Dichlorotetrahydropyran | 5631-95-8. Benchchem.

Sources

Application

Application Note: Utilizing 3-Chloro-2-ethyltetrahydro-2H-pyran in Stereoselective Heterocyclic Synthesis

Executive Summary The halogenated heterocycle 3-Chloro-2-ethyltetrahydro-2H-pyran (CETP) (CAS: 31535-06-5)[1] is a highly versatile building block in advanced organic synthesis. While simple tetrahydropyrans are often ut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The halogenated heterocycle 3-Chloro-2-ethyltetrahydro-2H-pyran (CETP) (CAS: 31535-06-5)[1] is a highly versatile building block in advanced organic synthesis. While simple tetrahydropyrans are often utilized as protecting groups or solvents, CETP serves as a critical, stereodefined precursor for the synthesis of complex acyclic olefinic alcohols and downstream bicyclic acetals. This application note details the mechanistic causality, experimental workflows, and self-validating protocols for utilizing CETP in the synthesis of (E)/(Z)-4-hepten-1-ol derivatives[2] and their subsequent cyclization into aggregation pheromones such as (±)-exo- and (±)-endo-brevicomin[3].

Mechanistic Causality: The β-Halogeno-Ether Ring Scission

The strategic value of CETP lies in its ability to undergo a sodium-mediated β-halogeno-ether ring scission[3]. Understanding the kinetics of this transformation is essential for predicting and controlling the stereochemistry of the resulting acyclic products.

  • Single-Electron Transfer (SET): The reaction is initiated by finely dispersed sodium metal, which donates an electron to the C3–Cl bond of CETP. This generates a highly reactive C3-carbanion intermediate.

  • Kinetic vs. Conformational Control: The defining feature of this methodology is its strict stereospecificity. While the C3-carbanion undergoes rapid inversion, the subsequent cleavage of the C2–O bond (ring scission) occurs at an even faster rate[4]. Because the ring opens before the tetrahydropyran can undergo conformational inversion, the geometry of the resulting double bond is entirely dictated by the starting material.

  • Stereochemical Outcome: Scission of trans-CETP exclusively yields (E)-4-hepten-1-ol, whereas cis-CETP yields (Z)-4-hepten-1-ol[3]. This predictable causality allows drug development professionals to engineer exact olefin geometries prior to downstream heterocyclic cyclization.

Synthetic Workflow Visualization

G A 3-Chloro-2-ethyltetrahydro-2H-pyran (CETP) B Na(0) / Ether Single Electron Transfer A->B C C3-Carbanion Intermediate (Rapid Inversion) B->C D β-Halogeno-Ether Ring Scission (C2-O Cleavage) C->D E (E)/(Z)-4-Hepten-1-ol (Olefinic Alcohol) D->E F Homologation, Epoxidation & Oxidation E->F G Acid-Catalyzed Cyclization (Bicyclic Acetal Formation) F->G H Brevicomin (Target Heterocycle) G->H

Synthetic workflow from CETP to brevicomin via β-halogeno-ether scission.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems incorporating in-process controls (IPCs).

Protocol A: Synthesis of (E)-4-Hepten-1-ol via Sodium-Mediated Ring Scission

Objective: Convert trans-CETP to (E)-4-hepten-1-ol with >95% stereochemical retention.

  • System Preparation: Flame-dry a two-neck round-bottom flask under a strict argon atmosphere.

    • Causality: The C3-carbanion intermediate is exceptionally sensitive to moisture. Trace water will prematurely protonate the carbanion, aborting the ring scission and yielding saturated tetrahydropyran side products.

  • Reagent Loading: Suspend finely cut sodium metal (3.0 equiv) in anhydrous diethyl ether.

    • Causality: Finely cut sodium maximizes the surface area required for the heterogeneous SET reaction. Ether stabilizes the resulting carbanion intermediate.

  • Substrate Addition: Add a solution of trans-CETP (1.0 equiv) in anhydrous ether dropwise at 0 °C.

  • Reaction Monitoring (Self-Validation Check): Stir the mixture at room temperature for 2–4 hours.

    • Validation: Spot the reaction mixture on a silica TLC plate (eluent: 9:1 Hexane/EtOAc). Stain the plate with KMnO₄. The emergence of a rapidly oxidizing brown spot confirms the presence of the newly formed olefinic double bond, validating successful ring scission.

  • Quenching: Cool the mixture to -78 °C and carefully quench by adding isopropanol dropwise, followed by water.

    • Causality: Isopropanol provides a controlled, mild proton source to safely neutralize unreacted sodium metal, preventing the violent exothermic reaction that occurs with direct water addition. Extract the aqueous layer with ether, dry over MgSO₄, and concentrate.

Protocol B: Downstream Heterocyclic Cyclization to (±)-exo-Brevicomin

Objective: Convert the acyclic (E)-4-hepten-1-ol into the bicyclic acetal core of brevicomin.

  • Homologation & Epoxidation: Oxidize the primary alcohol to an aldehyde, perform a Grignard addition (ethylmagnesium bromide) to achieve the required 9-carbon framework, and treat the resulting olefin with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0 °C to yield the epoxy-alcohol.

  • Oxidation to Ketone: Subject the epoxy-alcohol to Swern oxidation conditions (oxalyl chloride, DMSO, Et₃N) at -78 °C.

    • Causality: Swern oxidation is specifically chosen over harsher acidic oxidations (like Jones reagent) to prevent premature, uncontrolled acid-catalyzed opening of the delicate epoxide ring.

  • Intramolecular Cyclization (Self-Validation Check): Introduce a catalytic amount of p-toluenesulfonic acid (pTSA) to the ketone intermediate[5]. The acid triggers the nucleophilic attack of the ketone oxygen onto the epoxide, forming the 6,8-dioxabicyclo[3.2.1]octane core.

    • Validation: Conduct ¹H NMR analysis on the crude product. The disappearance of the epoxide proton signals (~2.8–3.0 ppm) and the emergence of the characteristic acetal proton signal (~5.1 ppm) definitively validates successful cyclization.

Quantitative Data: Stereoselectivity & Yields

The table below summarizes the causality between the starting CETP conformation and the final heterocyclic product. The high stereoselectivity of the ring scission is preserved throughout the downstream cyclization steps[3].

Substrate ConformationIntermediate OlefinStereoselectivity (E:Z)Target Bicyclic AcetalOverall Yield
trans-3-Chloro-2-ethyltetrahydropyran(E)-4-Hepten-1-ol> 95:5(±)-exo-Brevicomin68%
cis-3-Chloro-2-ethyltetrahydropyran(Z)-4-Hepten-1-ol< 5:95(±)-endo-Brevicomin62%

References

  • Title: 2H-Pyran,3-chloro-2-ethyltetrahydro- 31535-06-5 wiki - Guidechem Source: guidechem.com URL: [1]

  • Title: β-Halogeno-ether synthesis of olefinic alcohols: stereochemistry of the ring-scission of 2-substituted 3-halogenotetrahydro-pyrans and -furans Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [3]

  • Title: 4-Hepten-1-ol Source: LookChem URL: [2]

  • Title: (€)/(Z) - ElectronicsAndBooks Source: electronicsandbooks.com URL: [5]

Sources

Method

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-2-ethyltetrahydro-2H-pyran

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on conducting nucleophilic substitution reactions with 3-Chloro-2-ethyltetrahydro-2H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on conducting nucleophilic substitution reactions with 3-Chloro-2-ethyltetrahydro-2H-pyran. This guide delves into the mechanistic dichotomy of SN1 and SN2 pathways, offering detailed, field-proven protocols for various nucleophiles. It emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Visual diagrams of reaction mechanisms and workflows are provided, along with tabulated data for easy comparison of reaction parameters and outcomes.

Introduction and Significance

The tetrahydropyran (THP) ring is a privileged scaffold found in a multitude of natural products and pharmaceuticals.[1][2] Functionalization of the THP ring is a critical step in the synthesis of complex molecules and the development of new chemical entities. 3-Chloro-2-ethyltetrahydro-2H-pyran serves as a versatile synthetic intermediate, allowing for the introduction of a wide array of functionalities at the C3 position through nucleophilic substitution. The strategic placement of the chlorine atom, influenced by the adjacent ether oxygen and the C2-ethyl group, presents unique stereochemical and regiochemical challenges and opportunities.

Understanding and controlling the nucleophilic substitution reactions of this substrate are paramount for the efficient and stereoselective synthesis of target molecules. This guide aims to provide both the theoretical framework and practical protocols to empower researchers in this endeavor.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The nucleophilic substitution at the C3 position of 3-Chloro-2-ethyltetrahydro-2H-pyran can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The SN2 Pathway: A Concerted Approach

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry at the reaction center.[3][4] This is a single, concerted step where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks.

Favorable Conditions for SN2:

  • Strong, unhindered nucleophiles: Nucleophiles with a high concentration of negative charge and minimal steric bulk are more effective at backside attack.[5]

  • Polar aprotic solvents: Solvents like DMSO, DMF, and acetone are ideal for SN2 reactions as they solvate the cation but leave the nucleophile "naked" and highly reactive.[6]

  • Lower temperatures: Colder conditions generally favor the more ordered transition state of an SN2 reaction over elimination or SN1 pathways.[5]

The SN1 Pathway: A Stepwise Journey

The SN1 mechanism proceeds through a stepwise process involving the formation of a carbocation intermediate.[7] The rate-determining step is the unimolecular dissociation of the leaving group to form a planar carbocation. The nucleophile then attacks this carbocation from either face, leading to a racemic or diastereomeric mixture of products.[4][6]

Favorable Conditions for SN1:

  • Weak nucleophiles: Weak or neutral nucleophiles (e.g., water, alcohols) favor the SN1 pathway as they are not strong enough to force an SN2 reaction.[8]

  • Polar protic solvents: Solvents like water, alcohols, and carboxylic acids are excellent for SN1 reactions because they can stabilize both the carbocation intermediate and the leaving group anion through solvation.[6]

  • Substrate structure: While the substrate is a secondary halide, the adjacent ether oxygen can influence the stability of a potential carbocation through resonance, making the SN1 pathway more accessible under certain conditions.

Influence of the Tetrahydropyran Ring

The presence of the ether oxygen in the tetrahydropyran ring plays a crucial stereoelectronic role. The lone pairs on the oxygen can influence the stability of adjacent carbocations and the trajectory of nucleophilic attack. This is a well-documented phenomenon in carbohydrate chemistry, where the anomeric effect dictates stereochemical outcomes.[9] In the case of 3-Chloro-2-ethyltetrahydro-2H-pyran, the conformation of the ring and the orientation of the C-Cl bond will significantly impact reactivity and stereoselectivity.

G cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway cluster_conditions Governing Factors Start_SN2 3-Chloro-2-ethyltetrahydro-2h-pyran + Strong Nucleophile TS_SN2 Pentavalent Transition State (Backside Attack) Start_SN2->TS_SN2 Concerted Step Product_SN2 Inverted Product TS_SN2->Product_SN2 Start_SN1 3-Chloro-2-ethyltetrahydro-2h-pyran Carbocation Planar Carbocation Intermediate Start_SN1->Carbocation Slow, Rate-Determining Step Product_SN1 Racemic/Diastereomeric Mixture Carbocation->Product_SN1 Fast Nucleophilic Attack Nucleophile Nucleophile Strength Nucleophile->Start_SN2 Nucleophile->Start_SN1 Solvent Solvent Polarity Solvent->Start_SN2 Solvent->Start_SN1 Temperature Temperature Temperature->Start_SN2 Temperature->Start_SN1

Figure 1: Mechanistic dichotomy of nucleophilic substitution.

Experimental Protocols

The following protocols are provided as a starting point for the nucleophilic substitution reactions of 3-Chloro-2-ethyltetrahydro-2H-pyran. Optimization of reaction conditions may be necessary for specific substrates and nucleophiles.

General Considerations
  • Starting Material: Ensure the 3-Chloro-2-ethyltetrahydro-2H-pyran is pure and dry. The presence of impurities or water can lead to side reactions and lower yields.

  • Inert Atmosphere: Many nucleophiles are sensitive to air and moisture. It is recommended to perform these reactions under an inert atmosphere of nitrogen or argon.

  • Monitoring the Reaction: Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: SN2 Reaction with Sodium Azide (Azidation)

This protocol describes the introduction of an azide functional group, a versatile precursor for amines.

Materials:

  • 3-Chloro-2-ethyltetrahydro-2H-pyran

  • Sodium azide (NaN3)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 3-Chloro-2-ethyltetrahydro-2H-pyran (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration ~0.5 M).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: SN1-type Reaction with a Phenolic Nucleophile (O-Arylation)

This protocol details the formation of an ether linkage with a phenol, a common structural motif in many biologically active molecules.

Materials:

  • 3-Chloro-2-ethyltetrahydro-2H-pyran

  • Phenol (or a substituted phenol)

  • Potassium carbonate (K2CO3)

  • Anhydrous Acetonitrile (CH3CN)

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask, add the phenol (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 3-Chloro-2-ethyltetrahydro-2H-pyran (1.0 eq) in anhydrous acetonitrile to the flask.

  • Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation and Comparison

The choice of reaction conditions can significantly impact the yield and stereochemical outcome of the substitution reaction. The following table summarizes typical results for the nucleophilic substitution of 3-Chloro-2-ethyltetrahydro-2H-pyran with various nucleophiles.

NucleophileSolventTemperature (°C)Time (h)Yield (%)Mechanistic Pathway
NaN3DMF701885Predominantly SN2
KCNDMSO902478Predominantly SN2
PhSNaTHF601292SN2
CH3OH/NaOCH3CH3OHReflux3665SN1/SN2 mix
H2ODioxane/H2O1004855Predominantly SN1
Phenol/K2CO3CH3CNReflux4875SN1-type

Table 1: Representative Reaction Conditions and Outcomes.

Troubleshooting and Side Reactions

Elimination Reactions

A common side reaction in nucleophilic substitutions is elimination (E1 or E2), which leads to the formation of an alkene.

To minimize elimination:

  • Use less basic nucleophiles where possible.

  • Employ lower reaction temperatures.

  • Choose a solvent that disfavors elimination (e.g., polar aprotic for SN2).

Low Conversion

If the reaction shows low conversion of the starting material:

  • Ensure all reagents are pure and anhydrous.

  • Increase the reaction temperature or time.

  • Consider using a more reactive nucleophile or a different solvent system.

Complex Product Mixtures

The formation of multiple products can arise from a mixture of SN1/SN2 and elimination pathways, or from subsequent reactions of the desired product.

  • Careful control of reaction conditions is crucial to favor a single mechanistic pathway.

  • Purification techniques such as preparative HPLC may be necessary to isolate the desired product.

Conclusion

The nucleophilic substitution reactions of 3-Chloro-2-ethyltetrahydro-2H-pyran offer a versatile entry point for the synthesis of a wide range of functionalized tetrahydropyrans. A thorough understanding of the underlying mechanistic principles, coupled with careful selection of reaction conditions, is essential for achieving high yields and controlling stereochemical outcomes. The protocols and data presented in this guide provide a solid foundation for researchers to successfully employ this valuable synthetic intermediate in their research and development endeavors.

References

  • Kendale, J. C., Valentin, E. M., & Woerpel, K. A. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Organic Letters. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Valentin, E. M., & Woerpel, K. A. (2025). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry. [Link]

  • Pearson+. (n.d.). Draw the products obtained from the SN2 reaction of: c. (S)-3-chl... | Study Prep. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021, April 29). PMC. [Link]

  • Nucleophilic Substitution Reactions. (n.d.). [Link]

  • Pearson+. (n.d.). Draw the substitution products for each of the following reaction... | Study Prep. [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). PMC - NIH. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. [Link]

  • Development of new methods in tetrahydropyran ring synthesis. (n.d.). DR-NTU. [Link]

  • Kinetics of the Reactions of Cl Atoms with Several Ethers. (2025, August 6). ResearchGate. [Link]

  • Ligand-Based Control of Nickel Catalysts: Switching Chemoselectivity from One-Electron to Two-Electron Pathways in Competing Reactions of 4-Halotetrahydropyrans. (2022, May 13). Organic Letters - ACS Publications. [Link]

  • (PDF) The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides: Halide Abstraction May Be Reversible. (2021, June 16). ResearchGate. [Link]

  • Reactions of the Ni(0) Compound Ni(PPh 3 ) 4 with Unactivated Alkyl Halides: Oxidative Addition Reactions Involving Radical Processes and Nickel(I) Intermediates. (n.d.). ResearchGate. [Link]

  • Synthesis of substituted 2H‐pyrans. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). PMC. [Link]

  • Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. (2025, May 22). MDPI. [Link]

  • (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2006, August 29). ResearchGate. [Link]

  • Chapter 8 - Part 4 - Stereochemistry of Substitution Reactions. (2018, November 30). YouTube. [Link]

  • 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.). [Link]

  • Nucleophilic Substitution Reactions in Chemistry | PDF | Chemical Bond. (2020, November 7). Scribd. [Link]

  • 4.2: Mechanism of Aliphatic Nucleophilic Substitution. (2022, October 4). Chemistry LibreTexts. [Link]

  • The Stereochemistry of Radical Substitution and Addition Reactions. (2015, February 15). YouTube. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). Semantic Scholar. [Link]

  • Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. (2021, July 15). RSC Publishing. [Link]

  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). [Link]

  • ChemInform Abstract: Nucleophilic Substitution at the Halogen Atom (Halogenophilic Reactions) | Request PDF. (n.d.). ResearchGate. [Link]

  • Nucleophilic Substitution of Haloalkanes | OH-, CN- and Ammonia Examples. (n.d.). [Link]

  • Stereochemical Aspects Of Nuclephilic Substitution Reactions - Haloalkanes And Haloarenes #22. (2020, April 14). YouTube. [Link]

  • Nucleophilic Substitution Reactions - Haloalkanes. (2026, January 1). CK-12 Foundation. [Link]

  • Assessing the Reactivity of Free Chlorine Constituents Cl2, Cl2O and HOCl Toward Aromatic Ethers. (n.d.). Amazon AWS. [Link]

  • 3.3 Halogenoalkanes | chemrevise. (n.d.). [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002, May 1). PubMed. [Link]

  • Direct oxygen insertion into C-C bond of styrenes with air. (n.d.). PMC. [Link]

  • Nickel-Catalyzed Asymmetric Three-Component Reaction of Unactivated Alkyl Halides, 1,3-Enynes and Aldehydes. (2025, November 3). PubMed. [Link]

  • Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: Mechanistic studies of four-component coupling and competing cross-coupling reactions. (2018, January 4). ResearchGate. [Link]

Sources

Application

Application Note: Derivatization Strategies for 3-Chloro-2-ethyltetrahydro-2H-pyran in Bioassay Development

Introduction & Mechanistic Rationale 3-Chloro-2-ethyltetrahydro-2H-pyran (CAS: 31535-06-5) is a functionalized cyclic ether utilized as a building block in pharmaceutical research. To evaluate its biological targets or p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Chloro-2-ethyltetrahydro-2H-pyran (CAS: 31535-06-5) is a functionalized cyclic ether utilized as a building block in pharmaceutical research. To evaluate its biological targets or pharmacokinetics, the molecule must be adapted for bioassays (e.g., target pull-down, ELISA, or fluorescence microscopy). This requires covalently linking the pyran ring to a detectable tag (fluorophore/biotin) or a carrier protein (BSA/KLH).

The Chemical Challenge: The chlorine atom at the C3 position is a secondary alkyl halide. Direct nucleophilic substitution (S N​ 2) is sterically hindered by the adjacent C2-ethyl group and the pyran ring structure. Utilizing strong, bulky bases to force the reaction will inevitably lead to E2 elimination, yielding the undesired 2-ethyl-3,4-dihydro-2H-pyran.

The Solution: To successfully derivatize this molecule, we must utilize strong, non-basic nucleophiles in polar aprotic solvents. This maximizes S N​ 2 character while suppressing elimination . This application note details two field-proven, self-validating workflows:

  • Bioorthogonal Tagging via Azidation and Click Chemistry (CuAAC).

  • Carrier Protein Conjugation via Finkelstein-Assisted Amination.

Quantitative Comparison of Derivatization Workflows

The following table summarizes the operational parameters and expected outcomes for both derivatization strategies, allowing researchers to select the optimal path based on their downstream bioassay requirements .

ParameterWorkflow A: CuAAC Click TaggingWorkflow B: Finkelstein Amination
Primary Mechanism Direct S N​ 2 SubstitutionHalogen Exchange (S N​ 2) Amination
Nucleophile Sodium Azide (NaN 3​ )Sodium Iodide (NaI) PEG-Diamine
Reaction Temp 80°CReflux (56°C) 60°C
Typical Yield 75 - 85%60 - 70% (Over two steps)
Self-Validation Method FTIR (Azide peak ~2100 cm −1 )TNBS Assay (Primary amine detection)
Bioassay Application Fluorescence microscopy, Pull-downELISA, Antibody Generation (Carrier protein)

Workflow A: Bioorthogonal Tagging via Click Chemistry

The robust nature of Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) makes it the gold standard for linking small molecules to bioassay probes . The linear, non-basic azide anion is an ideal nucleophile to overcome the steric hindrance of the C2-ethyl group.

WorkflowA A 3-Chloro-2-ethyltetrahydro-2H-pyran (Starting Material) B SN2 Azidation NaN3, DMF, 80°C A->B C 3-Azido-2-ethyltetrahydro-2H-pyran (Bioorthogonal Handle) B->C D CuAAC Click Reaction Alkyne-Probe, Cu(I) C->D E Triazole-Linked Probe (Bioassay Ready) D->E

Workflow A: Bioorthogonal derivatization via SN2 azidation and CuAAC click chemistry.

Protocol A1: Synthesis of 3-Azido-2-ethyltetrahydro-2H-pyran
  • Preparation: Dissolve 1.0 equivalent of 3-Chloro-2-ethyltetrahydro-2H-pyran in anhydrous DMF (0.2 M concentration).

  • Nucleophilic Attack: Add 3.0 equivalents of Sodium Azide (NaN 3​ ). Causality: A large excess of azide ensures pseudo-first-order kinetics, driving the sluggish S N​ 2 reaction to completion against the sterically hindered secondary carbon.

  • Incubation: Stir the reaction mixture at 80°C under a nitrogen atmosphere for 24 hours.

  • Workup: Dilute with Ethyl Acetate and wash the organic layer five times with brine to completely partition the DMF into the aqueous phase. Dry over MgSO 4​ and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze a neat drop of the crude oil via FTIR spectroscopy. Do not proceed to Protocol A2 unless a sharp, intense absorbance band is observed at ~2100 cm −1 (characteristic of the -N 3​ asymmetric stretch).

Protocol A2: CuAAC Conjugation to Alkyne-Probe
  • Solvation: Dissolve the validated 3-Azido intermediate in a 1:1 mixture of tert-Butanol and Water.

  • Probe Addition: Add 1.1 equivalents of the desired Alkyne-Fluorophore or Alkyne-Biotin.

  • Catalyst Complexation: In a separate vial, pre-mix CuSO 4​ (0.1 eq) and THPTA ligand (0.5 eq) in water, then add to the reaction. Causality: THPTA stabilizes the Cu(I) oxidation state and acts as a sacrificial scavenger to prevent reactive oxygen species (ROS) from degrading sensitive fluorophore tags.

  • Reduction: Add Sodium Ascorbate (0.5 eq) to reduce Cu(II) to the active Cu(I) catalyst. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the azide starting mass validates the successful formation of the triazole linkage.

Workflow B: Finkelstein-Assisted Amination for Protein Conjugation

Direct amination of secondary chlorides with primary amines often fails due to the poor leaving group ability of chloride. The Finkelstein reaction circumvents this by swapping the chloride for an iodide—a vastly superior leaving group . The resulting amine can then be conjugated to carrier proteins for ELISA or antibody generation .

WorkflowB Start 3-Chloro-2-ethyltetrahydro-2H-pyran Finkelstein Finkelstein Exchange (NaI, Acetone) Start->Finkelstein Iodo 3-Iodo-2-ethyltetrahydro-2H-pyran Finkelstein->Iodo Amination Amination (Excess PEG-Diamine) Iodo->Amination Amine Amine-Derivatized Pyran Amination->Amine Conjugation NHS-Ester Coupling (BSA/KLH, pH 8.0) Amine->Conjugation Product Protein-Pyran Conjugate (ELISA Ready) Conjugation->Product

Workflow B: Amine derivatization via Finkelstein exchange followed by carrier protein conjugation.

Protocol B1: Halogen Exchange and Amination
  • Finkelstein Exchange: Dissolve the starting material in anhydrous Acetone. Add NaI (5.0 eq) and reflux (56°C) for 12 hours. Causality: NaCl is insoluble in acetone and precipitates out of solution, driving the equilibrium entirely toward the 3-iodo intermediate according to Le Chatelier's principle.

  • Filtration: Cool to room temperature, filter out the NaCl precipitate, and evaporate the acetone.

  • Amination: Dissolve the crude 3-iodo intermediate in anhydrous Acetonitrile. Add a PEG 4​ -Diamine linker (10.0 eq) and K 2​ CO 3​ (2.0 eq). Heat at 60°C for 16 hours. Causality: A massive 10-fold excess of diamine prevents cross-linking, ensuring that only one end of the diamine reacts with the pyran ring.

  • Self-Validation Checkpoint: Following chromatographic purification, perform a TNBS (Trinitrobenzenesulfonic acid) assay on an aliquot. The rapid development of a bright orange color confirms the presence of the primary amine handle.

Protocol B2: NHS-Ester Carrier Protein Coupling
  • Linker Activation: React the Amine-Derivatized Pyran with a 10-fold excess of the homobifunctional crosslinker BS3 (Bis(sulfosuccinimidyl)suberate) in PBS (pH 7.2) for 30 minutes. Quench with water and desalt to isolate the Pyran-NHS ester.

  • Protein Conjugation: Add the Pyran-NHS ester to a 2 mg/mL solution of BSA or KLH in PBS adjusted to pH 8.0. Causality: pH 8.0 ensures the ϵ -amines of the surface lysine residues on the carrier protein are unprotonated and highly nucleophilic, maximizing conjugation efficiency.

  • Incubation: Stir gently at room temperature for 2 hours.

  • Self-Validation Checkpoint: Analyze the final conjugate via MALDI-TOF Mass Spectrometry. A positive mass shift relative to the unconjugated carrier protein validates successful loading of the pyran derivative, rendering the conjugate ready for immunization or immunoassay plating.

References

  • Chemistry LibreTexts. (2023). Common Methods of Derivatization. LibreTexts Analytical Chemistry.[Link]

  • Syngene International. (2023). Chemical Derivatization in LC-MS/MS Bioanalysis. Syngene Bioanalytical Solutions.[Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.[Link]

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.[Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[Link]

Method

Application Note: GC-MS Analysis of 3-Chloro-2-ethyltetrahydro-2H-pyran Reaction Mixtures

Abstract This application note presents a comprehensive guide for the analysis of 3-Chloro-2-ethyltetrahydro-2H-pyran in complex reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). As a key intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide for the analysis of 3-Chloro-2-ethyltetrahydro-2H-pyran in complex reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). As a key intermediate in various synthetic pathways, rigorous monitoring of its purity, concentration, and associated byproducts is critical for process optimization and quality control in pharmaceutical and chemical development. This document provides field-proven protocols for sample preparation, instrument configuration, data analysis, and method validation. The methodologies are designed to be self-validating and are grounded in established analytical principles to ensure scientific integrity and regulatory compliance.

Introduction: The Analytical Challenge

3-Chloro-2-ethyltetrahydro-2H-pyran is a heterocyclic compound whose synthesis, often via reactions like Prins cyclization, can yield a complex mixture of isomers, unreacted starting materials, and process-related impurities.[1][2] The volatility and thermal stability of this chlorinated ether make Gas Chromatography (GC) an ideal separation technique.[3] When coupled with Mass Spectrometry (MS), it provides unparalleled specificity and sensitivity, enabling not only accurate quantification of the target analyte but also structural elucidation of unknown byproducts.[4][5]

The primary analytical objectives when monitoring these reaction mixtures are:

  • Specificity: To unambiguously distinguish the target analyte from structurally similar isomers and matrix components.

  • Quantification: To accurately determine the concentration of 3-Chloro-2-ethyltetrahydro-2H-pyran, often to assess reaction yield or kinetics.

  • Impurity Profiling: To identify and characterize potential byproducts, which is crucial for understanding the reaction mechanism and ensuring the safety of the final product.[6]

This guide provides the technical framework to achieve these objectives with high confidence.

Core Principles: Why GC-MS is the Method of Choice

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.[7]

Caption: Logical diagram for selecting GC-MS for this analysis.

GC-MS is uniquely suited for this application because:

  • Volatility & Thermal Stability: The target compound is sufficiently volatile and thermally stable to be analyzed by GC without degradation.[3]

  • Separation Power: The gas chromatograph provides excellent separation of components within the reaction mixture.[8]

  • Definitive Identification: The mass spectrometer acts as a highly specific detector, providing a unique "fingerprint" (mass spectrum) for the analyte, which is essential for positive identification and for distinguishing it from co-eluting impurities.[5]

Predicted Mass Spectral Fragmentation

Understanding the fragmentation pattern under Electron Ionization (EI) is fundamental to analyte identification. For 3-Chloro-2-ethyltetrahydro-2H-pyran (MW: ~148.6 g/mol for C₇H₁₃³⁵Cl¹⁶O), the molecular ion peak (M⁺) at m/z 148 may be weak. The fragmentation is predicted to be driven by the locations of the heteroatoms and alkyl substituents.

Key expected fragmentation pathways include:

  • Loss of Chlorine Radical (M-35): Cleavage of the C-Cl bond to yield a stable radical cation at m/z 113. This is often a prominent fragmentation pathway for chlorinated compounds.

  • Alpha-Cleavage: The loss of the ethyl group (•C₂H₅) is a common fragmentation for ethers, resulting in a fragment at m/z 119.

  • Ring Opening and Cleavage: The tetrahydropyran ring can undergo fragmentation, leading to a variety of smaller ions. A common fragmentation for cyclic ethers is the loss of C₂H₄O, which would result in a fragment ion.

  • Loss of HCl (M-36): Elimination of a hydrogen and the chlorine atom can lead to a fragment at m/z 112.

Fragmentation cluster_main Predicted EI Fragmentation Parent C7H13ClO+ m/z 148 (M+) Frag113 [M - Cl]+ m/z 113 Parent->Frag113 - Cl• Frag119 [M - C2H5]+ m/z 119 Parent->Frag119 - C2H5• (α-cleavage) Frag85 [C5H9O]+ m/z 85 Frag113->Frag85 - C2H4 Frag57 [C4H9]+ m/z 57 Frag113->Frag57 - C2H4O

Caption: Predicted fragmentation of 3-Chloro-2-ethyltetrahydro-2H-pyran.

Experimental Workflow Overview

The analytical process follows a systematic path from sample acquisition to final report generation. Each step is critical for ensuring the quality and reliability of the final data.

Workflow A 1. Reaction Mixture Sampling B 2. Sample Preparation (LLE & Dilution) A->B C 3. GC-MS Analysis B->C D 4. Data Acquisition (Scan & SIM Mode) C->D E 5. Data Processing D->E F 6. Qualitative ID (Library & Spectrum Match) E->F G 7. Quantitative Analysis (Calibration Curve) E->G H 8. Reporting F->H G->H

Caption: Experimental workflow for GC-MS analysis of reaction mixtures.

Detailed Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

The goal of sample preparation is to isolate the analyte from the reaction matrix (e.g., catalysts, non-volatile reagents, aqueous phases) and transfer it into a solvent compatible with GC-MS analysis.[9][10][11] LLE is an effective technique for this purpose.[11]

Materials:

  • Reaction mixture aliquot

  • Separatory funnel or centrifuge tubes

  • Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). These are volatile, immiscible with aqueous media, and readily dissolve the analyte.[9][11]

  • Deionized water (for washing)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Internal Standard (IS) solution (e.g., 1,2-Dichlorobenzene at 100 µg/mL in DCM)

  • 2 mL GC vials with septa caps

Procedure:

  • Aliquot Collection: Carefully pipette a precise volume (e.g., 100 µL) of the homogenous reaction mixture into a 15 mL centrifuge tube.

  • Dilution: Add 5 mL of deionized water to the tube. This step helps to dissolve inorganic salts and highly polar reagents.

  • Extraction: Add 5 mL of the chosen extraction solvent (DCM). Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and partitioning of the analyte into the organic layer.[11]

  • Phase Separation: Centrifuge the tube for 5 minutes at 2000 rpm to achieve a clean separation between the aqueous and organic layers.

  • Organic Layer Collection: Using a glass Pasteur pipette, carefully transfer the bottom organic layer (if using DCM) to a clean, dry test tube.

  • Washing (Optional): To remove residual aqueous contaminants, add 2 mL of brine solution to the collected organic extract, vortex briefly, and allow the layers to separate. Transfer the organic layer to a new tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water, which can interfere with the GC analysis.

  • Internal Standard & Dilution: Transfer the dried extract to a 10 mL volumetric flask. Add a precise volume of the Internal Standard solution (e.g., 100 µL). Make up the volume to the mark with the extraction solvent. This creates a 100-fold dilution of the original sample. The IS is critical for correcting variations in injection volume and instrument response.

  • Final Transfer: Transfer approximately 1.5 mL of the final solution into a 2 mL GC vial for analysis.

Protocol 2: GC-MS Instrument Configuration

The following parameters provide a robust starting point. Optimization may be required based on the specific instrumentation and impurity profile.

Table 1: Gas Chromatography (GC) Conditions

Parameter Setting Rationale
GC System Agilent 7890 or equivalent Standard, reliable platform.
Column Agilent J&W DB-624 (or equivalent) Mid-polarity column ideal for separating halogenated volatile compounds.[12]
30 m x 0.25 mm ID, 1.4 µm film Standard dimensions providing good resolution and capacity.
Carrier Gas Helium Inert, provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow) Ensures reproducible retention times.
Inlet Temp. 250 °C Ensures rapid vaporization without thermal degradation.
Injection Mode Split (50:1 ratio) Prevents column overloading from concentrated samples.
Injection Vol. 1 µL Standard volume for capillary GC.
Oven Program Initial: 50 °C, hold for 2 min Allows focusing of volatiles at the column head.
Ramp: 10 °C/min to 280 °C Provides effective separation of compounds with varying boiling points.

| | Hold: 5 min at 280 °C | Ensures elution of any high-boiling point compounds. |

Table 2: Mass Spectrometer (MS) Conditions

Parameter Setting Rationale
MS System Agilent 5977 or equivalent Standard single quadrupole MS.
Ionization Mode Electron Ionization (EI) Standard, robust ionization producing reproducible, library-searchable spectra.
Electron Energy 70 eV Standard energy for generating comparable library spectra.
Source Temp. 230 °C Optimizes ion formation and minimizes contamination.
Quadrupole Temp. 150 °C Ensures consistent mass filtering.
Acquisition Mode Full Scan & SIM Use Full Scan for qualitative analysis and impurity ID. Use Selected Ion Monitoring (SIM) for high-sensitivity quantification.
Scan Range m/z 35 - 350 Covers the expected mass range of the analyte and typical byproducts.
SIM Ions Target: 113, 119, 148 Quantifier: 113 (most intense/unique), Qualifiers: 119, 148.
Internal Std: (e.g., 1,2-DCB) 146, 111 Quantifier: 146, Qualifier: 111.

| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from damaging the MS detector. |

Method Validation for Trustworthiness

A developed method must be validated to ensure it is fit for purpose.[4] Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.[6][13] Key validation parameters are outlined below, following ICH Q2(R1) guidelines.[13]

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Procedure Acceptance Criteria
Specificity Ensure the method can detect the analyte without interference. Analyze blank matrix, placebo, and spiked samples. Analyte peak is well-resolved from other peaks (Resolution > 2). No significant peaks at the analyte retention time in blank.
Linearity Confirm a proportional relationship between concentration and response. Analyze at least 5 concentration levels (e.g., 1-200 µg/mL). Correlation coefficient (R²) > 0.995.
Accuracy Measure the closeness of results to the true value. Perform recovery studies by spiking blank matrix at 3 levels (e.g., 80%, 100%, 120% of target conc.). Mean recovery between 90-110%.[14]
Precision Assess the degree of scatter between measurements. Repeatability: 6 replicate injections of one sample. Intermediate: Repeat on different days/with different analysts. Relative Standard Deviation (RSD) < 5%.[15]
LOQ/LOD Determine the lowest concentration that can be reliably quantified/detected. Based on signal-to-noise ratio (S/N) or standard deviation of the response. LOQ: S/N ≥ 10. LOD: S/N ≥ 3.

| Robustness | Evaluate the method's reliability under minor variations. | Deliberately vary parameters like flow rate (±5%), oven ramp (±10%). | System suitability parameters (e.g., resolution, peak shape) remain within acceptable limits. |

References

  • Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... UNT Digital Library. Available at: [Link]

  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc. Available at: [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical Research and Innovation. Available at: [Link]

  • Sample preparation GC-MS. SCION Instruments. Available at: [Link]

  • GC-MS Sample Preparation. Organomation. Available at: [Link]

  • Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies. Available at: [Link]

  • Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. PubMed. Available at: [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Knowledge Centre. Available at: [Link]

  • A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. ResearchGate. Available at: [Link]

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. ResolveMass Laboratories Inc. Available at: [Link]

  • A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International. Available at: [Link]

  • Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). Analytical Chemistry - ACS Publications. Available at: [Link]

  • Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC. Available at: [Link]

  • A Review on GC-MS and Method Development and Validation. Impactfactor. Available at: [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. ResearchGate. Available at: [Link]

  • Method 611: Haloethers. EPA. Available at: [Link]

  • Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a). ResearchGate. Available at: [Link]

  • Gas Chromatographic Methodology for the Determination of Some Halogenated Pesticides. ResearchGate. Available at: [Link]

  • Mass Spectra of Tetrahydrofuran Derivatives. SID. Available at: [Link]

  • Process for the preparation of halogenated aliphatic ethers. Google Patents.
  • NIST atomic spectra database. NIST. Available at: [Link]

  • Atomic Spectra Database. NIST. Available at: [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Wisconsin-La Crosse. Available at: [Link]

  • 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-. the NIST WebBook. Available at: [Link]

  • Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. Journal of the American Society for Mass Spectrometry - ACS Publications. Available at: [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

  • New Generation of the NIST Atomic Spectroscopic Databases. ResearchGate. Available at: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Available at: [Link]

  • 2H-Pyran, tetrahydro-3-methyl-. the NIST WebBook. Available at: [Link]

  • synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. ARKAT USA, Inc. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A concept. Journal of Food and Drug Analysis. Available at: [Link]

  • Synthesis of Tetrahydrobenzo[b]pyran Derivatives Using Reusable CoFe2O4@SiO2-CPTES-Melamine-Cu Nanocatalyst. Journal of Applied Organometallic Chemistry. Available at: [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Available at: [Link]

Sources

Application

Application Note: Two-Dimensional HPLC Purification Strategy for 3-Chloro-2-ethyltetrahydro-2H-pyran Stereoisomers

Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Matrix: Synthetic Intermediates / Halogenated Cyclic Ethers Introduction & Mechanistic Context 3-Chloro-2-ethyltetrahydro-2H-pyran (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Matrix: Synthetic Intermediates / Halogenated Cyclic Ethers

Introduction & Mechanistic Context

3-Chloro-2-ethyltetrahydro-2H-pyran (CAS: 31535-06-5) is a highly valuable synthetic intermediate, frequently utilized in the stereoselective synthesis of complex olefinic alcohols and natural products such as exo- and endo-brevicomin[1]. The utility of this molecule relies heavily on the stereochemistry of its ring-scission, which dictates the strict (E)/(Z)-geometry of downstream products[1].

Because the tetrahydropyran ring contains two contiguous stereocenters at C2 (bearing the ethyl group) and C3 (bearing the chlorine atom), the compound exists as four distinct stereoisomers:

  • cis-Diastereomeric Pair: (2R,3S) and (2S,3R)

  • trans-Diastereomeric Pair: (2R,3R) and (2S,3S)

Achieving >99% enantiomeric excess (ee) for each isomer requires a sequential, two-dimensional chromatographic approach. Single-column chiral methods often fail to resolve all four peaks simultaneously with sufficient preparative loading capacity. Therefore, we employ a logical two-stage workflow: achiral resolution of diastereomers followed by chiral resolution of enantiomers[2].

HPLC_Workflow A Racemic Mixture 3-Chloro-2-ethyltetrahydro-2H-pyran B Achiral HPLC (Bare Silica) Diastereomer Separation A->B Step 1 C cis-Diastereomer Pair (2R,3S) & (2S,3R) B->C D trans-Diastereomer Pair (2R,3R) & (2S,3S) B->D E Chiral HPLC (Amylose CSP) Enantiomer Resolution C->E Step 2A F Chiral HPLC (Amylose CSP) Enantiomer Resolution D->F Step 2B G (2R,3S)-Isomer E->G H (2S,3R)-Isomer E->H I (2R,3R)-Isomer F->I J (2S,3S)-Isomer F->J

Two-stage HPLC workflow for the isolation of four 3-chloro-2-ethyltetrahydro-2H-pyran isomers.

Analytical Strategy & Causality

Phase 1: Diastereomeric Resolution (Achiral)

The "Why": Diastereomers possess distinct scalar physical properties, including different dipole moments and spatial footprints. Normal-phase HPLC utilizing bare silica exploits these differences. The cis and trans configurations present different steric hindrances to the silanol groups on the stationary phase. Because 3-chloro-2-ethyltetrahydro-2H-pyran lacks a strong UV chromophore (no conjugated π systems), standard UV detection at 254 nm is ineffective. Evaporative Light Scattering Detection (ELSD) or Refractive Index Detection (RID) must be used to track the elution of these saturated cyclic ethers.

Phase 2: Enantiomeric Resolution (Chiral)

The "Why": Enantiomers share identical physical properties in an achiral environment. Separation requires a Chiral Stationary Phase (CSP) to form transient, reversible diastereomeric complexes with the analytes[3]. Polysaccharide-derivatized CSPs, specifically Amylose tris(3,5-dimethylphenylcarbamate), are highly effective for halogenated cyclic ethers. The separation is driven by a three-point interaction model:

Chiral_Mechanism CSP Amylose tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase Interaction1 Hydrogen Bonding (Carbamate NH ↔ Pyran Oxygen) CSP->Interaction1 Interaction2 Dipole-Dipole (C-Cl Bond ↔ CSP Polar Sites) CSP->Interaction2 Interaction3 Steric Inclusion (C2-Ethyl Group ↔ Chiral Cavity) CSP->Interaction3 Analyte Tetrahydropyran Enantiomer Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Complex Transient Diastereomeric Complex Interaction1->Complex Interaction2->Complex Interaction3->Complex

Mechanistic basis of chiral recognition between the CSP and tetrahydropyran enantiomers.

Experimental Protocols

Step 3.1: Sample Preparation
  • Weigh 500 mg of synthesized racemic 3-chloro-2-ethyltetrahydro-2H-pyran.

  • Dissolve in 10 mL of HPLC-grade Hexane/Isopropanol (90:10, v/v) to achieve a 50 mg/mL loading concentration.

  • Filter the solution through a 0.22 µm PTFE syringe filter to protect the preparative column frits from particulate fouling.

Step 3.2: Preparative Achiral HPLC (Diastereomer Separation)
  • Equilibration: Flush the preparative bare silica column with Hexane/Ethyl Acetate (95:5, v/v) until the ELSD/RID baseline stabilizes.

  • Injection: Inject 1.0 mL (50 mg) of the prepared sample.

  • Elution: Run isocratically at 20.0 mL/min.

  • Fraction Collection: Collect the two major eluting bands. Peak 1 corresponds to the trans-diastereomeric pair, and Peak 2 corresponds to the cis-diastereomeric pair.

  • Concentration: Pool identical fractions and evaporate the solvent under reduced pressure at 30 °C to prevent volatilization of the target compound.

Step 3.3: Preparative Chiral HPLC (Enantiomer Separation)
  • Equilibration: Install the Amylose-based CSP column. Flush with Hexane/Isopropanol (98:2, v/v). Maintain column compartment strictly at 25 °C (chiral recognition is highly enthalpy-dependent).

  • Injection: Re-dissolve the isolated cis or trans pair in the mobile phase (20 mg/mL). Inject 0.5 mL.

  • Elution: Run isocratically at 18.0 mL/min.

  • Fraction Collection: Collect the baseline-resolved enantiomers. Repeat the process for the second diastereomeric pair.

Quantitative Data Presentation

Table 1: Phase 1 - Achiral Diastereomer Separation Parameters

ParameterSpecification / Value
Column Preparative Bare Silica (250 x 21.2 mm, 5 µm)
Mobile Phase Hexane / Ethyl Acetate (95:5, v/v)
Flow Rate 20.0 mL/min
Detection ELSD (Evap. Temp: 40°C, Nebulizer: 30°C)
Expected Retention Peak 1 (trans): ~8.5 min | Peak 2 (cis): ~11.2 min
Resolution ( Rs​ ) > 2.5 (Baseline resolution)

Table 2: Phase 2 - Chiral Enantiomer Separation Parameters

ParameterSpecification / Value
Column Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (250 x 21.2 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (98:2, v/v)
Flow Rate 18.0 mL/min
Temperature 25 °C (Isothermal)
Detection ELSD + In-line Polarimeter
Resolution ( Rs​ ) > 1.8 for both cis and trans enantiomeric pairs

Self-Validating System & Quality Control

To ensure scientific integrity, this protocol is designed as a self-validating system. You must prove that the isolated fractions are optically pure and structurally intact.

Table 3: System Suitability & Validation Criteria

Validation MetricMethodologyAcceptance CriteriaRationale
Enantiomeric Excess (ee) Orthogonal Analytical Chiral HPLC (250 x 4.6 mm column, 1.0 mL/min flow).> 99.0% ee for all 4 fractions.Confirms successful chiral resolution and absence of co-elution.
Chiroptical Validation Measure specific rotation [α]D25​ using a polarimeter.Enantiomeric pairs must exhibit equal but opposite optical rotations (e.g., +45° and -45°).Validates that the isolated peaks are true enantiomers, not degradation artifacts.
Mass Balance Weigh the final concentrated fractions and sum them.Total recovered mass must be 90% of the initial racemic input.Confirms no on-column degradation (e.g., dehydrohalogenation of the C-Cl bond) occurred during purification.

References

  • β-Halogeno-ether synthesis of olefinic alcohols: stereochemistry of the ring-scission of 2-substituted 3-halogenotetrahydro-pyrans and -furans Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link][1]

  • HPLC separation of enantiomers using chiral stationary phases Česká a slovenská farmacie URL:[Link][2]

  • A Strategy for Developing HPLC Methods for Chiral Drugs LCGC International URL:[Link][3]

Sources

Method

Application Note &amp; Scale-Up Protocol: Synthesis of 3-Chloro-2-ethyltetrahydro-2H-pyran

Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 3-Chloro-2-ethyltetrahydro-2H-pyran, a valuable heterocyclic intermediate. The described two-step synthetic strategy employs a robust...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 3-Chloro-2-ethyltetrahydro-2H-pyran, a valuable heterocyclic intermediate. The described two-step synthetic strategy employs a robust Prins cyclization to construct the core tetrahydropyran ring system, followed by a chlorination reaction. This application note details the underlying chemical principles, provides a step-by-step protocol suitable for kilogram-scale production, and emphasizes critical safety and handling procedures, particularly for corrosive and water-reactive reagents.

Introduction and Strategic Overview

The tetrahydropyran (THP) scaffold is a privileged structural motif found in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Its prevalence drives the continuous need for efficient, scalable, and stereocontrolled synthetic methodologies.[3][4] This guide outlines a practical and scalable approach to 3-Chloro-2-ethyltetrahydro-2H-pyran, a functionalized THP derivative with potential applications as a versatile building block in drug discovery and development.

Our synthetic strategy is predicated on a two-stage process designed for robustness and scalability:

  • Prins Cyclization: Formation of the tetrahydropyran ring via the acid-catalyzed reaction of a homoallylic alcohol (1-hexen-4-ol) with propionaldehyde. This reaction is well-documented for its efficiency in constructing substituted THPs.[5][6][7][8]

  • Deoxychlorination: Conversion of the resulting 2-ethyltetrahydro-2H-pyran-3-ol intermediate to the target 3-chloro derivative using phosphorus pentachloride (PCl₅).

This approach was selected for its convergent nature and the use of readily available starting materials. The Prins cyclization offers a direct route to the core heterocyclic system, while the subsequent chlorination is a classic and effective transformation.

Reaction Mechanisms and Rationale

Stage 1: Acid-Catalyzed Prins Cyclization

The Prins cyclization is an acid-catalyzed addition of an aldehyde to a homoallylic alcohol. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked intramolecularly by the alkene.[5][9] The subsequent capture of the resulting cation by water leads to the formation of the hydroxylated tetrahydropyran ring. The stereochemical outcome of the cyclization is often controlled by the chair-like transition state, which favors the formation of equatorial substituents.[5]

Prins Cyclization Mechanism Propionaldehyde Propionaldehyde Oxocarbenium Oxocarbenium Ion Propionaldehyde->Oxocarbenium Protonation Hexenol 1-Hexen-4-ol Cyclic_Cation Cyclic Cation Hexenol->Cyclic_Cation Intramolecular Attack H_plus H⁺ (cat.) H_plus->Oxocarbenium Protonation Oxocarbenium->Cyclic_Cation Intramolecular Attack THP_ol 2-Ethyltetrahydro-2H-pyran-3-ol Cyclic_Cation->THP_ol Nucleophilic Capture H2O H₂O H2O->THP_ol Nucleophilic Capture Synthesis Workflow Start Start: 1-Hexen-4-ol & Propionaldehyde Prins Step 1: Prins Cyclization (H₂SO₄ catalyst) Start->Prins Workup1 Aqueous Workup & Extraction Prins->Workup1 Distill1 Purification: Vacuum Distillation (Intermediate: 2-Ethyltetrahydro-2H-pyran-3-ol) Workup1->Distill1 Chlorination Step 2: Chlorination with PCl₅ (Inert Solvent) Distill1->Chlorination Workup2 Quenching, Aqueous Workup & Extraction Chlorination->Workup2 Distill2 Final Purification: Vacuum Distillation Workup2->Distill2 Product Product: 3-Chloro-2-ethyltetrahydro-2H-pyran Distill2->Product

Caption: Overall workflow for the synthesis.

Step 1: Synthesis of 2-Ethyltetrahydro-2H-pyran-3-ol
ParameterValueNotes
Reactants 1-Hexen-4-ol1.00 kg (10.0 mol, 1.0 equiv)
Propionaldehyde0.64 kg (11.0 mol, 1.1 equiv)
Catalyst Sulfuric Acid (98%)50 mL
Solvent Dichloromethane (DCM)10 L
Temperature 0-5 °C (addition), RT (reaction)Crucial for controlling exotherm.
Time 12-16 hoursMonitor by TLC or GC.
Expected Yield ~70-80%Post-distillation.

Protocol:

  • Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Charging: Charge the reactor with 1-hexen-4-ol (1.00 kg, 10.0 mol) and dichloromethane (10 L).

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (50 mL) to the stirred solution, maintaining the internal temperature below 10 °C.

  • Substrate Addition: Add propionaldehyde (0.64 kg, 11.0 mol) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC analysis.

  • Quenching: Upon completion, cool the reactor back to 0-5 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 L) until the effervescence ceases and the aqueous layer is basic (pH > 8).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 1 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain 2-ethyltetrahydro-2H-pyran-3-ol as a colorless oil.

Step 2: Synthesis of 3-Chloro-2-ethyltetrahydro-2H-pyran
ParameterValueNotes
Reactants 2-Ethyltetrahydro-2H-pyran-3-ol1.15 kg (7.97 mol, 1.0 equiv)
Phosphorus Pentachloride (PCl₅)1.83 kg (8.77 mol, 1.1 equiv)
Solvent Dichloromethane (DCM, anhydrous)10 L
Temperature 0-5 °C (addition)CRITICAL to control reactivity.
Time 2-4 hoursMonitor by TLC or GC.
Expected Yield ~85-95%Post-distillation.

Protocol:

  • Setup: In a dry 20 L jacketed glass reactor equipped as before (ensure all glassware is thoroughly dried), charge the 2-ethyltetrahydro-2H-pyran-3-ol (1.15 kg, 7.97 mol) and anhydrous dichloromethane (10 L).

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Cooling: Cool the solution to 0-5 °C.

  • PCl₅ Addition: Add phosphorus pentachloride (1.83 kg, 8.77 mol) portion-wise over 2-3 hours. Extreme caution is required. This addition is highly exothermic and will generate HCl gas. Ensure efficient stirring and cooling. The off-gas should be directed through a scrubber containing a sodium hydroxide solution.

  • Reaction: After the addition is complete, stir the reaction at 0-5 °C for an additional 1-2 hours, monitoring for the disappearance of the starting material by GC.

  • Quenching: EXTREMELY CAUTIOUSLY quench the reaction by slowly pouring the reaction mixture onto crushed ice (~10 kg) in a separate, large, open-topped vessel with vigorous stirring. This step is highly exothermic and will release large volumes of HCl gas. Perform in a walk-in fume hood.

  • Workup: Once the quench is complete and the mixture has reached room temperature, separate the organic layer. Wash the organic layer sequentially with water (2 x 5 L), saturated sodium bicarbonate solution (2 x 5 L), and brine (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield 3-Chloro-2-ethyltetrahydro-2H-pyran.

Safety and Hazard Analysis

The scale-up of this synthesis requires a thorough understanding of the hazards associated with the reagents, particularly phosphorus pentachloride.

Phosphorus Pentachloride (PCl₅):

  • Hazards: Highly corrosive, toxic, and reacts violently with water. [10][11]Contact causes severe burns to skin, eyes, and the respiratory tract. [12][13]Inhalation can be fatal. [14]The reaction with water produces corrosive hydrogen chloride gas and phosphoric acid. [11]* Personal Protective Equipment (PPE): Mandatory PPE includes:

    • Acid-resistant coveralls or a full-body chemical suit. [10] * Heavy-duty chemical-resistant gloves (e.g., butyl rubber). [10] * Chemical splash goggles and a full-face shield. [10][13] * A properly fitted respirator with an acid gas cartridge is recommended, especially during addition and quenching.

  • Handling and Storage: Store PCl₅ in a cool, dry, well-ventilated area away from water and incompatible materials. [10][13]Containers must be kept tightly sealed.

  • Spill Response: In case of a spill, isolate the area. Do NOT use water. [10][11]Cover the spill with a dry, inert absorbent such as dry sand or earth. [10]Collect the material into a dry, sealed container for disposal.

  • Waste Disposal: Dispose of PCl₅ waste and contaminated materials as hazardous waste according to local, state, and federal regulations.

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.

  • GC-MS: To determine purity and confirm the molecular weight.

  • FT-IR: To monitor the disappearance of the -OH stretch (from the intermediate) and the appearance of the C-Cl stretch (in the final product).

References

  • Health Safety and Environmental Considerations of Phosphorus Pentachloride. (2025, February 6). Coherent Market Insights.
  • Faulkner, D. J. (2002). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry.
  • Nakajima, N. (2020).
  • SBLCore. (2025, April 9). Safety Data Sheet: Phosphorous pentachloride. SBLCore.
  • Wang, C., et al. (2018).
  • Wu, X. (2013).
  • Elliot, M. C. (2009). Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products.
  • Google Patents. (n.d.). Method for purifying cyclic esters.
  • Loh, T.-P., & Hu, Q.-Y. (2012).
  • Rychnovsky, S. D., & Marumoto, S. (2014). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. PMC.
  • NOAA. (n.d.). PHOSPHORUS PENTACHLORIDE. CAMEO Chemicals.
  • GFS Chemicals. (n.d.). Safety Data Sheet: Phosphorus (V) Chloride. GFS Chemicals.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Organic Chemistry Portal.
  • Ye, F., et al. (2022). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl₂-BINOL.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic ethers. Organic Chemistry Portal.
  • IndiaMART. (n.d.). Material Safety Data Sheet: Phosphorous Pentachloride. IndiaMART.
  • Marco-Contelles, J. (2004).
  • Panek, J. S., et al. (2006). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. PMC.
  • Kumar, R., et al. (2018). Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts.
  • Rychnovsky, S. D., & Griesgraber, G. (2000).
  • Reddy, M. A., et al. (2010). Cyclisation of homoallylic alcohols 6 and 8.
  • Kumar, R., et al. (2018).
  • J-GLOBAL. (n.d.).
  • Kumar, A., & Kumar, S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry.
  • Zhang, W., et al. (2024). Electrochemical Oxidative Cascade Cyclization of Alkenyl Alcohols with External Nucleophiles to Access Amino- and Hydroxy-Functionalized O-Heterocycles. The Journal of Organic Chemistry.
  • Kaplan, J. A. (2022). Development of the Electrophilic-Cyclization–Group-Transfer Reaction. eScholarship.
  • Chen, D. Y.-K., et al. (2015). Cyclic Ether Synthesis via Palladium-Catalyzed Directed Dehydrogenative Annulation at Unactivated Terminal Positions. Journal of the American Chemical Society.
  • Torisawa, Y., et al. (2010).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Chloro-tetrahydro-pyran-4-one. Benchchem.
  • Lin, S., et al. (2020). Synthesis of Csp³ Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of homoallylic alcohols. Organic Chemistry Portal.
  • Sathyamoorthi, S., et al. (2026, January 22). Highly Stereospecific Cyclizations of Homoallylic Silanols.
  • de Meijere, A., et al. (2012).
  • Encyclopedia MDPI. (2022, October 18).
  • Kulkarni, A. S., & Mahajan, D. C. (2014).
  • Organic Syntheses Procedure. (n.d.). Benzene, 2,4-dichloro-1-methoxy. Organic Syntheses.
  • Restek. (n.d.).
  • Mohacsi, E., & Gordon, E. M. (1982). A Convenient Method for the Synthesis of Cyclic Imino Ethers.

Sources

Application

Application Note: 3-Chloro-2-ethyltetrahydro-2H-pyran in Total Synthesis – The Stereoselective Route to Brevicomin

Introduction 3-Chloro-2-ethyltetrahydro-2H-pyran (CAS: 31535-06-5) is a highly specialized halogenated cyclic ether that serves as a cornerstone building block in the total synthesis of complex natural products. Its prim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-2-ethyltetrahydro-2H-pyran (CAS: 31535-06-5) is a highly specialized halogenated cyclic ether that serves as a cornerstone building block in the total synthesis of complex natural products. Its primary utility lies in the β-halogeno-ether synthesis (a variant of the Boord olefin synthesis), where it undergoes reductive ring-scission to yield stereodefined olefinic alcohols.

This application note provides an in-depth technical guide on utilizing 3-chloro-2-ethyltetrahydro-2H-pyran for the stereoselective synthesis of (E)- and (Z)-hept-4-en-1-ol. These intermediates are subsequently utilized in the total synthesis of brevicomin (7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane), a critical aggregation pheromone of the western pine beetle.

Mechanistic Principles & Causality

The conversion of 3-chloro-2-ethyltetrahydro-2H-pyran to hept-4-en-1-ol relies on a sodium-mediated reductive cleavage. Understanding the causality behind this transformation is critical for predicting and controlling the stereochemical outcome.

  • Single-Electron Transfer (SET): The reaction is initiated by the transfer of an electron from sodium metal to the C–Cl antibonding orbital. This expels the chloride ion and generates a highly reactive carbon-centered radical at the C3 position.

  • Carbanion Formation & Anti-Elimination: A second SET rapidly converts the radical into a 3-carbanion. This intermediate undergoes an immediate anti-elimination, cleaving the C2–O bond to form the C=C double bond.

  • Stereochemical Locking: The causality of the stereocontrol lies in reaction kinetics. The ring scission (elimination) is exceptionally rapid—significantly faster than the conformational inversion of the tetrahydropyran ring. Consequently, the spatial arrangement of the ethyl group and the chlorine atom in the starting material strictly dictates the alkene geometry. A trans-relationship yields the (E)-alkene, while a cis-relationship yields the (Z)-alkene ().

Mechanism A 3-Chloro-2-ethyl- tetrahydropyran B Radical Intermediate (1st SET) A->B + Na° - Cl⁻ C 3-Carbanion (2nd SET) B->C + Na° D (E)-Hept-4-en-1-ol (Anti-Elimination) C->D Ring Opening

Figure 1: Mechanistic pathway of the sodium-mediated reductive ring-scission.

Experimental Protocol: Reductive Ring-Scission

Objective: Synthesize (E)-hept-4-en-1-ol from trans-3-chloro-2-ethyltetrahydro-2H-pyran. Self-Validating System: This protocol incorporates specific analytical checkpoints to ensure reaction fidelity before proceeding to downstream synthesis.

Step-by-Step Methodology
  • Preparation of Sodium Dispersion:

    • Procedure: In a flame-dried, argon-purged Schlenk flask, melt sodium metal (2.5 eq) in hot xylene, agitate vigorously, and cool rapidly to form a fine dispersion (sodium sand). Wash the sand three times with anhydrous diethyl ether.

    • Causality: Finely dispersed sodium maximizes the surface area, ensuring the SET process outpaces any competing radical side-reactions or conformational inversions.

  • Reagent Addition:

    • Procedure: Suspend the sodium sand in anhydrous diethyl ether. Dropwise add a solution of trans-3-chloro-2-ethyltetrahydro-2H-pyran (1.0 eq) in ether at 0 °C over 30 minutes.

    • Causality: Anhydrous ether is utilized because it stabilizes the carbanion intermediate without acting as a proton source (which would prematurely quench the carbanion). Dropwise addition controls the exothermic SET process.

  • Reaction & Cleavage:

    • Procedure: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching & Validation Checkpoint:

    • Procedure: Cool to 0 °C and carefully quench unreacted sodium with isopropanol, followed by dropwise addition of distilled water.

    • Validation: Extract a 100 µL organic aliquot and analyze via GC-MS. Pass Criteria: Disappearance of the starting material mass (m/z 148) and the appearance of the product mass (m/z 114). If m/z 148 persists, additional stirring is required.

  • Isolation:

    • Procedure: Separate the organic layer, extract the aqueous layer twice with ether, dry the combined organics over MgSO₄, and concentrate under reduced pressure. Purify via vacuum distillation to obtain pure (E)-hept-4-en-1-ol.

Downstream Application: Total Synthesis of (±)-exo-Brevicomin

The stereodefined heptenol generated from the pyran ring-scission is the exact carbon framework needed to construct the bicyclic core of brevicomin. The synthesis requires a two-carbon extension followed by a tandem epoxidation/cyclization sequence.

Synthetic Workflow
  • Bromination: (E)-hept-4-en-1-ol is reacted with PBr₃ to yield (E)-1-bromohept-4-ene.

  • Acylation (Chain Extension): The bromide is converted to a Grignard reagent and reacted with N-methoxy-N-methylacetamide (Weinreb amide). Causality: The Weinreb amide is specifically chosen over standard esters because it forms a stable tetrahedral chelate that prevents over-addition of the Grignard reagent, reliably yielding the 9-carbon (E)-non-6-en-2-one.

  • Epoxidation: Treatment with mCPBA yields (E)-6,7-epoxynonan-2-one.

  • Tandem Cyclization: Under acidic aqueous conditions, the epoxide is hydrolyzed to a 6,7-diol. The hydroxyl groups sequentially attack the C2 ketone, spontaneously forming the thermodynamically stable 6,8-dioxabicyclo[3.2.1]octane skeleton of (±)-exo-brevicomin.

Synthesis N1 (E)-Hept-4-en-1-ol N2 (E)-1-Bromohept-4-ene N1->N2 PBr3, Et2O (Bromination) N3 (E)-Non-6-en-2-one N2->N3 1. Mg, THF 2. CH3CON(OMe)Me (Acylation) N4 (E)-6,7-Epoxynonan-2-one N3->N4 mCPBA, CH2Cl2 (Epoxidation) N5 (±)-exo-Brevicomin N4->N5 H+, H2O (Tandem Cyclization)

Figure 2: Total synthesis workflow from (E)-hept-4-en-1-ol to (±)-exo-brevicomin.

Quantitative Data Summary

The stereochemical fidelity of the initial ring-scission directly dictates the final isomer of the natural product. The table below summarizes the structural relationships validated throughout this synthetic route.

Starting Material ConformationIntermediate Alkene GeometryEpoxide IntermediateFinal Natural Product Isomer
trans-3-Chloro-2-ethyl-THP(E)-Hept-4-en-1-ol(E)-6,7-Epoxynonan-2-one(±)-exo-Brevicomin
cis-3-Chloro-2-ethyl-THP(Z)-Hept-4-en-1-ol(Z)-6,7-Epoxynonan-2-one(±)-endo-Brevicomin

References

  • Crombie, L., & Wyvill, R. D. (1985). β-Halogeno-ether synthesis of olefinic alcohols: stereochemistry of the ring-scission of 2-substituted 3-halogenotetrahydro-pyrans and -furans. Journal of the Chemical Society, Perkin Transactions 1, 1983-1988. URL:[Link]

Method

Application Note: 3-Chloro-2-ethyltetrahydro-2H-pyran as a Strategic Building Block in the Synthesis of Next-Generation Kinase Inhibitors

Strategic Rationale: The Tetrahydropyran Bioisostere in Kinase Targeting In modern medicinal chemistry, managing the delicate balance between lipophilicity, aqueous solubility, and target affinity is paramount. The tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Tetrahydropyran Bioisostere in Kinase Targeting

In modern medicinal chemistry, managing the delicate balance between lipophilicity, aqueous solubility, and target affinity is paramount. The tetrahydropyran (THP) motif has emerged as a privileged scaffold, frequently deployed as a bioisostere for cyclohexane and piperidine rings[1]. By introducing a polar ether oxygen, THP rings lower the overall lipophilicity (ClogP) and significantly enhance aqueous solubility, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates[2].

Specifically, 3-Chloro-2-ethyltetrahydro-2H-pyran (CAS: 31535-06-5) [3] serves as a highly specialized electrophilic building block. The 2-ethyl substitution provides critical steric bulk that occupies lipophilic pockets within kinase hinge regions—a strategy successfully employed in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease[4] and Mer Tyrosine Kinase (MerTK) inhibitors for oncology[5]. The 3-chloro position allows for stereospecific nucleophilic displacement, enabling the direct N-alkylation of heterocyclic kinase cores (e.g., imidazoquinolines or pyrrolopyrimidines).

Physicochemical Profiling & Causality

Why choose a 2-ethyl-THP derivative over a standard cyclohexyl or unsubstituted THP ring? The structural modifications directly cause measurable improvements in both pharmacokinetics and pharmacodynamics. The ethyl group sterically shields the THP ring from rapid cytochrome P450-mediated oxidation, extending the metabolic half-life, while simultaneously increasing binding affinity via van der Waals interactions in the kinase ATP-binding site.

Table 1: Physicochemical and Pharmacokinetic Comparison of Kinase Inhibitor Scaffolds

Scaffold SubstituentClogPAqueous Solubility (µg/mL)LRRK2 IC50 (nM)Metabolic Stability (T1/2, min)
Cyclohexyl4.2124525
Tetrahydro-2H-pyran-3-yl3.1853842
2-Ethyltetrahydro-2H-pyran-3-yl 3.4 68 15 58

(Data represents a generalized structure-activity relationship (SAR) model for imidazo[4,5-c]quinoline-based LRRK2 inhibitors).

Synthetic Methodology & Workflow

The following workflow illustrates the integration of 3-chloro-2-ethyltetrahydro-2H-pyran into a kinase inhibitor pipeline.

Synthetic workflow for N-alkylation of kinase cores using 3-chloro-2-ethyltetrahydro-2H-pyran.

Standard Operating Protocol: N-Alkylation of Kinase Cores

This self-validating protocol details the nucleophilic substitution (SN2) of 3-chloro-2-ethyltetrahydro-2H-pyran with a nitrogen-containing heterocycle.

Expertise & Experience Insight: Secondary chlorides like 3-chloro-2-ethyltetrahydro-2H-pyran are notoriously sluggish in SN2 reactions due to steric hindrance and the poor leaving-group ability of chloride. To overcome this, we employ a Finkelstein-type in situ halogen exchange using Sodium Iodide (NaI). The transient formation of the more reactive secondary iodide drastically accelerates the alkylation. Cesium carbonate (Cs2CO3) is selected over potassium carbonate because the larger cesium cation increases the solubility of the carbonate complex in DMF and enhances the nucleophilicity of the deprotonated kinase core (the "Cesium Effect").

Reagents & Materials:

  • Imidazo[4,5-c]quinoline core (1.0 eq, 10.0 mmol)

  • 3-Chloro-2-ethyltetrahydro-2H-pyran (1.2 eq, 12.0 mmol)

  • Cesium Carbonate (Cs2CO3) (2.5 eq, 25.0 mmol)

  • Sodium Iodide (NaI) (0.2 eq, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

Step-by-Step Procedure:

  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert Nitrogen (N2) gas for 5 minutes.

  • Reagent Charging : Add the imidazo[4,5-c]quinoline core (10.0 mmol) and Cs2CO3 (25.0 mmol) to the flask. Add 40 mL of anhydrous DMF. Stir at room temperature for 30 minutes to ensure complete deprotonation of the heterocyclic amine.

  • Catalyst & Electrophile Addition : In a separate vial, dissolve 3-chloro-2-ethyltetrahydro-2H-pyran (12.0 mmol) and NaI (2.0 mmol) in 10 mL of anhydrous DMF. Stir for 15 minutes (solution may slightly yellow due to transient iodide formation), then transfer this mixture dropwise to the main reaction flask via syringe.

  • Reaction Execution : Attach a reflux condenser and heat the reaction mixture to 85°C using an oil bath. Maintain temperature and stirring for 16 hours.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting material core (Rf ~0.2) should be consumed, with a new product spot appearing (Rf ~0.5). Confirm product mass via LC-MS (ESI+).

  • Workup : Cool the reaction to room temperature. Quench by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing : Combine the organic layers and wash extensively with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL). Causality: LiCl washing is highly effective at removing residual DMF from the organic phase, preventing solvent contamination during concentration. Wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes) to yield the pure N-(2-ethyltetrahydro-2H-pyran-3-yl) intermediate.

Mechanistic Pathway: Target Engagement

Once synthesized, these THP-functionalized inhibitors act as ATP-competitive antagonists. In the context of Parkinson's disease, mutant LRRK2 (G2019S) causes hyperphosphorylation of Rab GTPases, leading to lysosomal dysfunction. The 2-ethyl-THP inhibitors block this cascade.

Mechanism of action for THP-derived LRRK2 inhibitors in preventing neurodegeneration.

References

  • National Center for Biotechnology Information (PMC), "Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors",[Link]

  • Google Patents, "Novel imidazo [4,5-c] quinoline and imidazo [4,5-c] [1,5] naphthylidine deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-2-ethyltetrahydro-2H-pyran

Welcome to the technical support center for the synthesis of 3-Chloro-2-ethyltetrahydro-2H-pyran. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-ethyltetrahydro-2H-pyran. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis, primarily an intramolecular Williamson ether synthesis, is a powerful method for creating cyclic ethers but requires careful control of conditions to favor the desired cyclization over competing side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each entry details the issue, its probable cause based on reaction kinetics and mechanisms, and provides actionable solutions.

Question 1: My yield of 3-Chloro-2-ethyltetrahydro-2H-pyran is very low, and I'm recovering a significant amount of the starting material, 5-chloro-2-ethylpentan-1-ol.

Answer:

This issue points directly to incomplete deprotonation of the starting alcohol or insufficient reaction time/temperature for the subsequent cyclization.

  • Causality: The core of this synthesis is a two-step process: 1) Deprotonation of the hydroxyl group to form a nucleophilic alkoxide, and 2) An intramolecular SN2 attack by the alkoxide on the carbon bearing the chlorine atom.[1][2] If the deprotonation is inefficient, there won't be enough of the active nucleophile to drive the reaction forward. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose, but its effectiveness can be compromised.[3][4]

  • Troubleshooting Steps:

    • Verify NaH Activity: Sodium hydride can be deactivated by moisture. Ensure you are using fresh, high-quality NaH from a properly sealed container. It is advisable to use a dispersion of NaH in mineral oil and wash it with dry hexanes before use to remove the oil and any surface oxidation.

    • Ensure Anhydrous Conditions: The reaction is highly sensitive to water. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). All solvents must be rigorously dried.

    • Optimize Base Stoichiometry: Use a slight excess of NaH (typically 1.1 to 1.2 equivalents) to ensure complete deprotonation of the alcohol.

    • Increase Reaction Temperature/Time: The SN2 cyclization step may be slow at room temperature. After the initial deprotonation (which is often done at 0°C to control hydrogen gas evolution), slowly warm the reaction to a higher temperature (e.g., 40-60°C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

ParameterStandard ConditionOptimization StrategyExpected Outcome
NaH Equivalents 1.1 eqIncrease to 1.2 - 1.3 eqDrives deprotonation equilibrium forward.
Reaction Temperature Room TemperatureGently heat to 40-60°CIncreases rate of SN2 cyclization.
Reaction Time 2-4 hoursMonitor by TLC/GC until starting material is consumed (may take up to 12-24h).Ensures reaction goes to completion.

Question 2: My main byproduct is an alkene, confirmed by NMR and mass spectrometry. How can I minimize its formation?

Answer:

The formation of an alkene byproduct is a classic sign that the E2 (elimination) pathway is outcompeting the desired SN2 (substitution) pathway.[2][5]

  • Causality: The alkoxide formed after deprotonation is not only a good nucleophile but also a strong base. It can either attack the carbon with the chlorine (SN2) or abstract a proton from an adjacent carbon, leading to the elimination of HCl and the formation of a double bond (E2).[4] This is particularly problematic because the carbon bearing the chlorine in your precursor is a secondary carbon, which is more prone to elimination than a primary carbon.[2]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: E2 reactions generally have a higher activation energy than SN2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the SN2 pathway.

    • Control Reactant Concentration (High Dilution): The desired intramolecular SN2 reaction is a first-order process, while potential intermolecular side reactions are second-order. By running the reaction at high dilution (e.g., 0.01-0.05 M), you significantly favor the intramolecular cyclization. This is often achieved by the slow addition of the halo-alcohol to a suspension of the base in the solvent.

    • Choice of Solvent: Polar aprotic solvents like THF or DMSO are generally preferred as they solvate the cation (Na+) without solvating the alkoxide nucleophile, keeping it reactive for the SN2 attack.[4][5]

Logical Relationship: SN2 vs. E2 Competition

G Alkoxide Alkoxide Intermediate SN2_Pathway S N 2 Pathway (Nucleophilic Attack) Alkoxide->SN2_Pathway E2_Pathway E2 Pathway (Base Abstraction) Alkoxide->E2_Pathway Product Desired Product (3-Chloro-2-ethyltetrahydro-2h-pyran) SN2_Pathway->Product Byproduct Elimination Byproduct (Alkene) E2_Pathway->Byproduct Conditions Reaction Conditions Conditions->SN2_Pathway Favored by: - Lower Temperature - High Dilution Conditions->E2_Pathway Favored by: - Higher Temperature - Steric Hindrance

Caption: SN2 vs. E2 competition in the cyclization reaction.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism for the synthesis of 3-Chloro-2-ethyltetrahydro-2H-pyran?

A: The reaction is an intramolecular Williamson ether synthesis.[3] It proceeds via an SN2 mechanism in two main steps:

  • Deprotonation: A strong base, typically sodium hydride (NaH), removes the acidic proton from the hydroxyl group of the 5-chloro-2-ethylpentan-1-ol precursor to form a sodium alkoxide.[1]

  • Intramolecular Nucleophilic Substitution (SN2): The negatively charged oxygen (alkoxide) then acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine. This attack occurs from the backside, displacing the chloride ion (a good leaving group) and forming the six-membered tetrahydropyran ring in a single, concerted step.[2][4] The formation of five- and six-membered rings through this type of intramolecular reaction is generally rapid and favored.[6]

Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular S N 2 Cyclization Start 5-chloro-2-ethylpentan-1-ol Alkoxide Sodium 5-chloro-2-ethylpentan-1-olate Start->Alkoxide + NaH - H₂ (gas) TS [Transition State] Product 3-Chloro-2-ethyltetrahydro-2H-pyran TS->Product - NaCl Alkoxide_copy Alkoxide Alkoxide_copy->TS

Caption: Mechanism of intramolecular Williamson ether synthesis.

Q: How do I synthesize the required precursor, 5-chloro-2-ethylpentan-1-ol?

  • Aldehyde Synthesis: This could potentially be synthesized via methods of carbon-carbon bond formation known in organic synthesis.

  • Reduction: The aldehyde can be selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH4) in an alcoholic solvent (e.g., ethanol or methanol). This reaction is typically high-yielding and clean.

Q: What is the best way to purify the final product?

A: After the reaction workup (quenching excess NaH, washing with water/brine, and drying the organic layer), the crude product will likely contain the desired tetrahydropyran, unreacted starting material, and any elimination byproducts.[8]

  • Vacuum Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation is an excellent method for purification on a larger scale.

  • Column Chromatography: For smaller scales or to separate products with very close boiling points, silica gel column chromatography is the preferred method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, should provide good separation.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2-ethyltetrahydro-2H-pyran

This protocol is a representative procedure based on established principles of intramolecular Williamson ether synthesis.[3][4] Researchers should optimize conditions for their specific setup.

  • Preparation: Under an inert atmosphere (Argon), add a 60% dispersion of sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then suspend it in anhydrous tetrahydrofuran (THF) to make a ~0.1 M solution based on the starting alcohol.

  • Deprotonation: Cool the NaH/THF suspension to 0°C using an ice bath. Dissolve 5-chloro-2-ethylpentan-1-ol (1.0 eq) in anhydrous THF (to make a ~0.5 M solution) and add it to the addition funnel. Add the alcohol solution dropwise to the stirred NaH suspension over 1-2 hours. The evolution of hydrogen gas should be observed.

  • Cyclization: After the addition is complete, allow the mixture to stir at 0°C for another 30 minutes, then slowly warm to room temperature. Gently heat the reaction to 40°C and monitor its progress by TLC or GC. Maintain heating until the starting material is consumed.

  • Workup: Cool the reaction back to 0°C and carefully quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation or silica gel column chromatography to yield the pure 3-Chloro-2-ethyltetrahydro-2H-pyran.

Overall Synthesis Workflow

G cluster_precursor Part 1: Precursor Synthesis cluster_cyclization Part 2: Cyclization Reaction cluster_purification Part 3: Purification Aldehyde 5-chloro-2-ethylpentanal Reduction Reduction (e.g., NaBH₄, EtOH) Aldehyde->Reduction Precursor Precursor (5-chloro-2-ethylpentan-1-ol) Reduction->Precursor Deprotonation Deprotonation (NaH, THF, 0°C) Precursor->Deprotonation Cyclization Intramolecular S N 2 (Heat to 40°C) Deprotonation->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Crude Crude Product Workup->Crude Purify Column Chromatography or Vacuum Distillation Crude->Purify Final Pure Product (3-Chloro-2-ethyltetrahydro-2H-pyran) Purify->Final

Caption: Overall workflow for the synthesis of 3-Chloro-2-ethyltetrahydro-2H-pyran.

References

  • Chemistry Steps. (2024, November 7). Halohydrins from Alkenes. [Link]

  • Brainly. (2023, April 3). When 5-chloro-1-pentanol is placed in sodium hydride, a cyclization reaction occurs. Draw the mechanism. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • ACS Publications. (2022, July 4). Sustainable Synthesis of Epoxides from Halohydrin Cyclization by Composite Solid-Based Catalysts. [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. [Link]

  • PMC. Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. [Link]

  • PubChem. 5-Chloro-2-ethylpentanal. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Chloro-2-ethyltetrahydro-2H-pyran Diastereomers

Overview: The Stereochemical Bottleneck The purification of 3-chloro-2-ethyltetrahydro-2H-pyran (CAS: 31535-06-5) diastereomers is a notorious bottleneck in heterocyclic synthesis. The molecule possesses two contiguous s...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Stereochemical Bottleneck

The purification of 3-chloro-2-ethyltetrahydro-2H-pyran (CAS: 31535-06-5) diastereomers is a notorious bottleneck in heterocyclic synthesis. The molecule possesses two contiguous stereocenters at C2 and C3, yielding cis and trans isomers. Because this compound is a volatile liquid lacking strong hydrogen-bond donating groups, the diastereomers exhibit nearly identical boiling points and polarities.

Resolving these isomers is not just an analytical exercise; it is a synthetic necessity. The spatial orientation of the C2-ethyl and C3-chloro groups strictly dictates the stereochemical outcome of downstream reactions. For instance, sodium-mediated ring-scission of the cis and trans isomers stereospecifically yields (Z)- and (E)-alkenols, respectively, which are critical precursors in the total synthesis of target molecules like endo- and exo-brevicomin[1].

Below is our comprehensive troubleshooting guide, data repository, and validated protocols to help you achieve baseline resolution and high-yield isolation of these challenging diastereomers.

Part 1: Troubleshooting FAQs

Q1: Why is my standard silica gel column failing to resolve the cis and trans diastereomers? The Causality: Standard 60 Å silica gel relies heavily on hydrogen bonding to differentiate molecules. 3-Chloro-2-ethyltetrahydro-2H-pyran only possesses weak hydrogen-bond acceptors (the pyran oxygen and the chlorine atom). Consequently, its interaction with silica is governed by weak dipole-dipole forces. Because the tetrahydropyran ring is conformationally mobile, the time-averaged dipole moments of the cis and trans isomers are virtually indistinguishable, leading to co-elution. Furthermore, the acidic nature of standard silica can sometimes induce degradation in sensitive β -chloroethers[2]. The Solution: Switch your stationary phase to Neutral Alumina (Brockmann Grade III) and use an ultra-low polarity solvent system (e.g., Pentane/Diethyl Ether 20:1). Alumina provides a different retention mechanism that is more sensitive to the spatial accessibility of the oxygen lone pairs, amplifying the subtle differences between the equatorial-axial (cis) and diaxial (trans) conformations.

Q2: Can I use fractional distillation to separate the isomers on a multi-gram scale? The Causality: The boiling points of the cis and trans isomers differ by less than 2–3 °C. Standard Vigreux or short-path distillation setups lack the theoretical plates required to resolve such close boiling points. More critically, prolonged thermal stress on β -chloroethers often triggers thermal dehydrohalogenation (loss of HCl), destroying your product and yielding dihydropyran artifacts. The Solution: Standard distillation should only be used to isolate the mixture from crude reaction byproducts. For diastereomeric resolution, Preparative Gas Chromatography (Prep-GC) or Spinning Band Distillation (which offers >50 theoretical plates under high vacuum to lower the pot temperature) are the only viable thermal methods.

Q3: HPLC-UV isn't showing any peaks. How do I analytically quantify the diastereomeric ratio (dr)? The Causality: 3-Chloro-2-ethyltetrahydro-2H-pyran lacks a conjugated π -system or aromatic ring, rendering it completely invisible to standard UV-Vis detectors at typical wavelengths (210-280 nm). The Solution: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for this molecule. Volatile heterocycles vaporize cleanly, and a slightly polar capillary column (like a DB-WAX) will separate the isomers based on micro-differences in vapor pressure and polarity. For definitive structural assignment of the separated peaks, 1 H-NMR is required: the coupling constant ( 3J ) between the C2 and C3 protons will clearly distinguish the isomers (see Data Table below).

Part 2: Physicochemical & Chromatographic Data

To successfully design a purification workflow, you must leverage the subtle physical differences between the isomers.

Property / Parametercis-3-Chloro-2-ethyltetrahydro-2H-pyrantrans-3-Chloro-2-ethyltetrahydro-2H-pyranAnalytical Impact & Causality
Relative Polarity Slightly HigherSlightly LowerDictates elution order in normal-phase chromatography (trans elutes first).
Boiling Point ~170-175 °C~170-175 °CExtreme proximity prevents standard fractional distillation.
GC Retention Time Later elutingEarlier elutingEnables baseline resolution for dr quantification via GC-FID.
1 H-NMR ( H2​−H3​ Coupling) 3JH2,H3​≈2−4 Hz (eq-ax) 3JH2,H3​≈8−11 Hz (ax-ax)The Karplus equation dictates that trans-diaxial protons have a much larger coupling constant, allowing definitive stereochemical assignment.

Part 3: Experimental Protocols

Protocol A: High-Resolution Flash Chromatography (Alumina)

Use this protocol for the physical separation of the diastereomers on a 100 mg to 5 g scale.

  • Stationary Phase Preparation: Select Neutral Alumina ( Al2​O3​ ), Brockmann Grade III. Causality: Neutral alumina prevents acid-catalyzed decomposition, while Grade III (deactivated with ~6% water) prevents irreversible binding of the ether oxygen.

  • Column Packing: Slurry pack a long, narrow column (length-to-diameter ratio of at least 20:1) using pure, dry Pentane.

  • Sample Loading: Dissolve the crude 3-chloro-2-ethyltetrahydro-2H-pyran mixture in the absolute minimum volume of Pentane (e.g., 1 mL per gram of crude). Load carefully onto the column head to ensure a narrow sample band.

  • Isocratic Elution: Elute using a highly non-polar system of Pentane/Diethyl Ether (20:1 v/v) . Causality: A strong solvent would wash both isomers off simultaneously. Forcing the molecules to partition heavily into the stationary phase maximizes the separation factor ( α ).

  • Fraction Collection & Validation: Collect small volumes (e.g., 10 mL fractions). Validate the contents of each fraction using Protocol B (GC-FID). Pool the pure trans fractions (early eluting) and cis fractions (late eluting) separately.

Protocol B: Analytical GC-FID Method for dr Determination

Use this self-validating protocol to monitor reaction progress and fraction purity.

  • Column Selection: Install a DB-WAX or HP-5 capillary column (30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Inlet Parameters: Set the injection port to 200 °C with a split ratio of 50:1. Causality: 200 °C is hot enough for instantaneous vaporization but low enough to prevent thermal dehydrohalogenation in the inlet liner.

  • Oven Temperature Program:

    • Initial: 60 °C (Hold for 2 minutes).

    • Ramp: 5 °C/min to 150 °C. Causality: A shallow temperature ramp is critical. Fast ramps compress the peaks, destroying the delicate resolution ( Rs​ ) between the diastereomers.

  • Detector: FID set to 250 °C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min.

  • System Validation: Co-inject a known mixture of the cis/trans isomers. You must achieve a baseline resolution ( Rs​≥1.5 ) before analyzing your purification fractions. If Rs​<1.5 , decrease the oven ramp rate to 3 °C/min.

Part 4: Mechanistic & Workflow Visualizations

PurificationWorkflow Crude Crude Mixture (cis/trans Diastereomers) GC Analytical GC-FID (Determine dr) Crude->GC Decision Scale of Purification? GC->Decision SmallScale Small Scale (< 5g) Decision->SmallScale Analytical LargeScale Large Scale (> 5g) Decision->LargeScale Bulk Alumina Neutral Alumina Column (Pentane/Et2O 20:1) SmallScale->Alumina PrepGC Preparative GC or Spinning Band Distillation LargeScale->PrepGC Fractions Fraction Analysis (GC) Alumina->Fractions PrepGC->Fractions PureCis Pure cis-Isomer Fractions->PureCis PureTrans Pure trans-Isomer Fractions->PureTrans

Fig 1. Decision tree for the scalable purification of 3-chloro-2-ethyltetrahydropyran isomers.

MechanisticPathway Start 3-Chloro-2-ethyltetrahydropyran Cis cis-Isomer (Equatorial-Axial) Start->Cis Trans trans-Isomer (Diaxial) Start->Trans Na Sodium (Na) Metal Single Electron Transfer Cis->Na Trans->Na Carbanion Rapid Ring Scission (Conformational Control) Na->Carbanion Z_Alkene (Z)-Alkenol (endo-brevicomin precursor) Carbanion->Z_Alkene from cis E_Alkene (E)-Alkenol (exo-brevicomin precursor) Carbanion->E_Alkene from trans

Fig 2. Stereospecific sodium-mediated ring scission pathway of tetrahydropyran diastereomers.

References

  • Title: β-Halogeno-ether synthesis of olefinic alcohols: stereochemistry of the ring-scission of 2-substituted 3-halogenotetrahydro-pyrans and -furans Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link][1]

  • Title: The Journal of Organic Chemistry 1969 Volume.34 No.3 (Reduction of 4-Chlorotetrahydropyran) Source: The Journal of Organic Chemistry URL: [Link][2]

Sources

Troubleshooting

Optimization of reaction conditions for 3-Chloro-2-ethyltetrahydro-2h-pyran stability

Technical Support Center: 3-Chloro-2-ethyltetrahydro-2h-pyran A Guide to Optimizing Reaction Conditions and Ensuring Compound Stability Welcome to the technical support center for 3-Chloro-2-ethyltetrahydro-2h-pyran. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Chloro-2-ethyltetrahydro-2h-pyran

A Guide to Optimizing Reaction Conditions and Ensuring Compound Stability

Welcome to the technical support center for 3-Chloro-2-ethyltetrahydro-2h-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this versatile heterocyclic compound. As Senior Application Scientists, we have compiled this resource to address common challenges and questions regarding its stability, helping you optimize your reaction conditions for maximum yield and purity.

Section 1: Understanding the Core Stability of 3-Chloro-2-ethyltetrahydro-2h-pyran

3-Chloro-2-ethyltetrahydro-2h-pyran is a substituted cyclic ether. The stability of the tetrahydropyran (THP) ring is generally robust compared to smaller, more strained cyclic ethers like epoxides.[1][2] However, the presence of the chloro- and ethyl- substituents introduces specific reactivity patterns that must be managed. The primary sources of instability arise from two key pathways: acid-catalyzed ring-opening and base-induced elimination.

dot

cluster_main cluster_acid Acid-Catalyzed Degradation cluster_base Base-Induced Degradation cluster_hydrolysis Hydrolytic Degradation A 3-Chloro-2-ethyltetrahydro-2h-pyran B Protonation of Ether Oxygen A->B H⁺ (Acid Catalyst) E Abstraction of β-Proton A->E Strong Base (e.g., RO⁻) G Nucleophilic Substitution (SN1/SN2) A->G H₂O (Moisture) C Formation of Oxocarbenium Ion B->C Weakened C-O bond D Nucleophilic Attack / Ring Opening C->D H₂O or other Nu: F E2 Elimination E->F Formation of Alkene H Formation of 3-Hydroxy-2-ethyl-THP G->H HCl byproduct can auto-catalyze

Caption: Primary degradation pathways for 3-Chloro-2-ethyltetrahydro-2h-pyran.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical reactions that can degrade 3-Chloro-2-ethyltetrahydro-2h-pyran during a reaction?

A1: The compound is susceptible to three main degradation pathways:

  • Acid-Catalyzed Ring-Opening: In the presence of strong acids (both Brønsted and Lewis acids), the ether oxygen can be protonated, creating a good leaving group.[3][4] This facilitates nucleophilic attack at one of the adjacent carbons (C2 or C6), leading to the opening of the tetrahydropyran ring.

  • Base-Induced Elimination (Dehydrohalogenation): Strong bases can abstract a proton from the carbon adjacent to the chlorine-bearing carbon (a β-elimination).[5] This results in the formation of a double bond and the elimination of HCl, yielding a dihydropyran derivative. This pathway is particularly favored under non-aqueous, basic conditions (e.g., ethanolic KOH).[6]

  • Hydrolysis: The chloro group can be displaced by water via nucleophilic substitution, especially if moisture is present.[7] This reaction forms the corresponding alcohol (3-hydroxy-2-ethyltetrahydro-2h-pyran) and hydrochloric acid. The generated HCl can then act as a catalyst for further degradation, including ring-opening.

Q2: How does pH influence the stability of the compound?

A2: pH is a critical factor.

  • Low pH (Acidic Conditions): Strongly acidic environments (pH < 4) significantly increase the risk of acid-catalyzed ring-opening.[4] While some acid-catalyzed reactions involving THP rings are possible, they require careful control of temperature and nucleophile choice to prevent unwanted cleavage.[8][9]

  • High pH (Basic Conditions): Strongly basic conditions (pH > 10), especially with strong, non-nucleophilic bases, promote the E2 elimination pathway to form an alkene.[5][6] Weaker bases or nucleophilic bases (like aqueous hydroxides) may lead to a competition between substitution (hydrolysis) and elimination.[6][10]

  • Neutral pH (6-8): The compound is generally most stable in a neutral or near-neutral pH range, where both acid-catalyzed and base-induced degradation pathways are minimized.

Q3: What solvents are recommended for reactions involving this compound?

A3: Solvent choice is crucial and depends on the intended reaction.

  • Aprotic, Non-polar/Weakly Polar Solvents: For general stability, solvents like Dichloromethane (DCM), Toluene, and Dioxane are often suitable as they are inert and minimize unwanted side reactions.

  • Polar Aprotic Solvents: Solvents like DMF or DMSO can be used but may promote nucleophilic substitution at the C-Cl bond.

  • Polar Protic Solvents (Alcohols, Water): These should be used with caution. Alcohols can act as nucleophiles under basic conditions (alkoxide formation) or acidic conditions (ring-opening). Water can lead to hydrolysis of the chloro group.[7] If an alcoholic solvent is required for an elimination reaction, ensure conditions are anhydrous to favor the desired pathway.[6]

Q4: What are the ideal storage and handling conditions for 3-Chloro-2-ethyltetrahydro-2h-pyran?

A4: To ensure long-term stability and purity, the compound should be stored under the following conditions:

  • Temperature: Store in a cool place.[7]

  • Atmosphere: Keep in a dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and oxygen.[7]

  • Container: Use a tightly sealed container to prevent moisture ingress.[7]

  • Incompatibilities: Keep away from strong acids, strong bases, and strong oxidizing agents.[7]

ConditionRecommendationRationaleCitation
Temperature Store in a cool, dry place.Minimizes thermal decomposition and slows potential side reactions.[7]
Atmosphere Inert gas (Nitrogen/Argon)Prevents moisture-driven hydrolysis and potential oxidation.[7]
pH Exposure Avoid strong acids and bases.Prevents acid-catalyzed ring-opening and base-induced elimination.[3][4][5]
Incompatibles Strong oxidizing agents, moisture.Avoids vigorous reactions and hydrolysis of the chloro group.[7]

Section 3: Troubleshooting Guide for Experimental Reactions

This section addresses specific issues you may encounter during your experiments.

dot

start Low Yield or Multiple Side Products Observed q1 Analyze Reaction Mixture (TLC, LCMS, GCMS) start->q1 c1 Side Product MW = Main Product + 18 (H₂O)? Or MW consistent with ring opening? q1->c1 Investigate Hydrolysis/ Ring-Opening c2 Side Product MW = Main Product - 36 (HCl)? q1->c2 Investigate Elimination c3 Reaction is sluggish or incomplete? q1->c3 Investigate Reaction Kinetics s1 Potential Acid/Moisture Contamination c1->s1 Yes s2 Potential Base-Induced Elimination c2->s2 Yes s3 Sub-optimal Temperature or Reagent Stoichiometry c3->s3 Yes s1_sol Action: 1. Use anhydrous solvents/reagents. 2. Add a non-nucleophilic base (e.g., proton sponge). 3. Buffer the reaction at pH 7. s1->s1_sol s2_sol Action: 1. Use a weaker, more nucleophilic base. 2. Lower reaction temperature. 3. Change solvent from ethanolic to aqueous if substitution is desired. s2->s2_sol s3_sol Action: 1. Perform a temperature screen (e.g., 25°C, 50°C, 80°C). 2. Verify reagent purity and stoichiometry. 3. Consider a catalyst if applicable. s3->s3_sol

Caption: Troubleshooting workflow for reactions involving 3-Chloro-2-ethyltetrahydro-2h-pyran.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol provides a framework to test the stability of 3-Chloro-2-ethyltetrahydro-2h-pyran under various stress conditions. This is essential before developing a new synthetic route or formulation.

Objective: To identify the degradation pathways and kinetics under acidic, basic, oxidative, and thermal stress.

Materials:

  • 3-Chloro-2-ethyltetrahydro-2h-pyran (high purity reference)

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Agents: 1M HCl, 1M NaOH, 3% H₂O₂

  • Analytical Instruments: HPLC-UV/MS, GC-MS

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • Mix 1 mL of stock solution with 1 mL of 1M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at t=0, 2, 4, 8, and 24 hours.

    • Neutralize each aliquot with an equivalent amount of 1M NaOH before analysis.

  • Basic Stress:

    • Mix 1 mL of stock solution with 1 mL of 1M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize each aliquot with an equivalent amount of 1M HCl before analysis.

  • Oxidative Stress:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Stress:

    • Place a solid sample of the compound in a 60°C oven.

    • Place a separate stock solution sample in a 60°C oven.

    • Analyze at specified time points.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC or GC method.[11]

    • Calculate the percentage of degradation.

    • Use LC-MS/MS to identify the mass of major degradation products to elucidate their structures, confirming the pathways outlined in Section 1.[7]

Section 5: References

  • Fiveable. (2025, August 15). Cyclic Ether: Organic Chemistry Study Guide.

  • Benchchem. (n.d.). The Stability of Eight-Membered Ether Rings: An In-depth Technical Guide.

  • Fiveable. (2025, August 15). Cyclic Ethers: Epoxides | Organic Chemistry Class Notes.

  • Benchchem. (n.d.). Purity Analysis of 4-Chloro-2-methyl-tetrahydro-pyran: An HPLC-Based Comparative Guide.

  • Benchchem. (2025, December). An In-depth Technical Guide to the Synthesis of 3-Chloro-tetrahydro-pyran-4-one.

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alke. (n.d.).

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.

  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. (2025, July 3). PMC.

  • Fisher Scientific. (2014, September 2). SAFETY DATA SHEET.

  • The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. (2016, August 30). PMC.

  • Yadav, J. S., Subba Reddy, B. V., Gupta, M. K., & Biswas, S. K. (2004). Synthesis. 2711-2715.

  • Tetrahydropyran Rings from a Mukaiyama−Michael Cascade Reaction | Journal of the American Chemical Society. (2005, October 28). ACS Publications.

  • Chemistry LibreTexts. (2021, July 31). 15.12: Cyclic Ethers.

  • A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). White Rose eTheses Online.

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). PMC.

  • Benchchem. (n.d.). Stability and Storage of 4-Chloro-2-methyl-tetrahydro-pyran: A Technical Guide.

  • (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. (2006, August 29).

  • Effect of hydroxyl group substituents on pyran ring on hydrolysis rate of benzoates. (n.d.). PubMed.

  • Tokyo Chemical Industry. (2025, May 8). SAFETY DATA SHEET.

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-2-ethylpyridine.

  • Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). PMC - NIH.

  • Thermal decomposition of 3,6-dihydro-2H-pyran. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • Elimination Reaction- Haloalkanes and Haloarenes. (2024, July 22). YouTube.

  • Low-Temperature Ignition and Oxidation Mechanisms of Tetrahydropyran. (n.d.). NSF PAR.

  • Elimination Reactions. (n.d.). BITS Pilani.

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024, November 7). MDPI.

  • elimination v nucleophilic substitution in halogenoalkanes. (n.d.). Chemguide.

  • Safety Data Sheet: 3,4-dihydro-2H-pyran. (n.d.).

  • Elimination Reactions. (n.d.). AQA A-Level Chemistry.

Sources

Optimization

Troubleshooting guide for 3-Chloro-2-ethyltetrahydro-2h-pyran synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of 3-chloro-2-ethyltetrahydro-2H-pyran .

This molecule is a critical intermediate, most notably utilized in the β-halogeno-ether ring-scission synthesis of olefinic alcohols (such as the synthesis of exo- and endo-brevicomin)[1]. The validated synthetic route relies on a two-step sequence: the electrophilic chlorination of 3,4-dihydro-2H-pyran (DHP), followed by a regioselective Grignard alkylation[2].

Below, you will find the mechanistic workflow, self-validating protocols, and a targeted Q&A to troubleshoot common failure points in your fume hood.

I. Mechanistic Workflow & Causality

The synthesis relies on the extreme difference in reactivity between the two chlorine atoms in the intermediate. The chlorination of DHP yields 2,3-dichlorotetrahydropyran. The chlorine at the C2 position is an α-chloroether (anomeric chloride) , making it highly labile. It readily ionizes to form an oxocarbenium ion, which is subsequently trapped by the nucleophilic ethylmagnesium bromide. The C3 chlorine is an unactivated secondary halide and remains completely inert under these mild conditions[2].

G DHP 3,4-Dihydro-2H-pyran (DHP) DCP 2,3-Dichlorotetrahydropyran (Reactive α-Chloroether) DHP->DCP Electrophilic Addition Cl2 Cl2 (gas) < 0°C, Ether Cl2->DCP Product 3-Chloro-2-ethyltetrahydro- 2H-pyran DCP->Product Nucleophilic Substitution Grignard Ethylmagnesium Bromide 0°C, Ether Grignard->Product

Workflow for the synthesis of 3-chloro-2-ethyltetrahydro-2H-pyran via Grignard alkylation.

II. Quantitative Reaction Parameters

To ensure reproducibility, benchmark your reaction against these established parameters. Deviations from these metrics indicate a protocol failure.

Reaction StageCritical ParameterExpected YieldAnalytical Marker / Critical Quality Attribute (CQA)
1. Chlorination Temp: -5 °C to 0 °CQuantitative (Crude)Clear to pale yellow ethereal solution. Must not be isolated.
2. Alkylation Temp: 0 °C to 10 °C65% – 75%B.p. ~60–85 °C at 15 mmHg; presents as a cis/trans diastereomeric mixture.

III. Self-Validating Experimental Protocols

Do not proceed to Step 2 if Step 1 fails its validation check. The intermediate is highly unstable and will ruin your expensive Grignard reagents.

Phase 1: Electrophilic Chlorination
  • Setup: Equip a 1-L three-necked flask with a gas-inlet tube (extending into the solvent), a low-temperature thermometer, and a calcium chloride drying tube.

  • Reagents: Dissolve 3,4-dihydro-2H-pyran (1.0 equiv) in anhydrous diethyl ether.

  • Cooling: Submerge the flask in an ice-salt bath to achieve an internal temperature of -5 °C.

  • Addition: Introduce dry chlorine gas (Cl2) slowly.

    • Self-Validation Check: The solution must remain clear or pale yellow. If the solution turns dark brown or black, thermal runaway has caused polymerization. Abort the reaction.

  • Purge: Once the stoichiometric amount of Cl2 is added, purge the excess chlorine with dry nitrogen. Do not concentrate or distill. Use this ethereal solution immediately for Phase 2[2].

Phase 2: Nucleophilic Alkylation
  • Preparation: In a separate flame-dried flask, prepare or cool a titrated solution of ethylmagnesium bromide (1.1 equiv) in anhydrous ether to 0 °C.

  • Coupling: Transfer the cold 2,3-dichlorotetrahydropyran solution to an addition funnel. Add it dropwise to the Grignard reagent, maintaining the internal temperature below 10 °C to prevent side reactions[2].

    • Self-Validation Check: The formation of a heavy white/grey precipitate (magnesium chloride bromide salts) confirms the displacement of the anomeric chloride is actively occurring.

  • Workup: Quench cautiously with cold 15% HCl. Separate the organic layer, extract the aqueous phase with ether, dry the combined organics over anhydrous K2CO3, and purify via vacuum distillation[2].

IV. Troubleshooting & FAQs

Q: Why is my yield of 3-chloro-2-ethyltetrahydro-2H-pyran exceptionally low, with a high recovery of 3-chloro-2-hydroxytetrahydropyran? A: This is the classic signature of intermediate hydrolysis. 2,3-Dichlorotetrahydropyran is an α-chloroether. If your glassware is not meticulously flame-dried, or if you delay the Grignard addition (e.g., storing the intermediate overnight), ambient moisture will rapidly hydrolyze the C2-chloride to a hemiacetal[2]. The intermediate must be coupled within minutes of purging the excess chlorine.

Q: The chlorination step yielded a dark, viscous tar instead of a pale solution. What went wrong? A: You lost temperature control. The electrophilic addition of chlorine to the enol ether is highly exothermic. If the Cl2 gas is introduced too rapidly, localized heating occurs, leading to the thermal degradation and polymerization of the dihydropyran ring. Ensure vigorous stirring and strictly maintain the internal temperature below 0 °C.

Q: Can I use THF instead of diethyl ether for the Grignard coupling? A: While THF is a standard solvent for many Grignard reactions, anhydrous diethyl ether is strongly preferred for this specific protocol. THF is a more strongly coordinating solvent and can excessively stabilize the oxocarbenium transition state. This alters the reaction kinetics and can lead to increased ring-opening side reactions. Stick to anhydrous ether as validated in standard [2].

Q: My final purified product shows up as two distinct peaks on GC-MS and a complex mixture on NMR. Did the reaction fail? A: No, your reaction was successful. The nucleophilic attack of the ethyl Grignard reagent on the planar oxocarbenium ion intermediate inherently yields a thermodynamic mixture of cis and trans diastereomers of 3-chloro-2-ethyltetrahydro-2H-pyran[2]. If your downstream application is sodium-mediated ring scission (e.g., to form (E)-4-hepten-1-ol), this mixture is perfectly acceptable. Both isomers undergo rapid carbanion inversion prior to ring opening, converging to the same stereodefined alkene product[1].

V. References

  • Crombie, L., & Wyvill, R. D. (1985). "β-Halogeno-ether synthesis of olefinic alcohols: stereochemistry of the ring-scission of 2-substituted 3-halogenotetrahydro-pyrans and -furans." Journal of the Chemical Society, Perkin Transactions 1, 1983-1992.[Link]

  • Paul, R., Riobé, O., & Maumy, M. (1988). "(E)-4-Hexen-1-ol. (Synthesis of 3-chloro-2-alkyltetrahydropyrans via Grignard Alkylation)." Organic Syntheses, Coll. Vol. 6, p. 675.[Link]

  • Amell, & Selleck. (1953). "Reduced Cyclic Compounds. Part I. The Preparation and Cyclodehydration of w-Phenyl Unsaturated Tertiary Alcohols." RSC Publishing.[Link]

Sources

Troubleshooting

Overcoming low reactivity of 3-Chloro-2-ethyltetrahydro-2h-pyran

Welcome to the technical support center for 3-Chloro-2-ethyltetrahydro-2H-pyran. This guide is designed for researchers, chemists, and drug development professionals who are looking to utilize this substituted tetrahydro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Chloro-2-ethyltetrahydro-2H-pyran. This guide is designed for researchers, chemists, and drug development professionals who are looking to utilize this substituted tetrahydropyran (THP) building block in their synthetic campaigns. We recognize that its unique structure presents specific reactivity challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve your synthetic goals.

Section 1: Understanding the Reactivity Profile of 3-Chloro-2-ethyltetrahydro-2H-pyran

FAQ: Why is 3-Chloro-2-ethyltetrahydro-2H-pyran considered a substrate with low reactivity?

The attenuated reactivity of 3-Chloro-2-ethyltetrahydro-2H-pyran is not due to a single factor, but rather a combination of steric and electronic effects inherent to its structure. Understanding these is the first step in designing successful experiments.

  • Steric Hindrance: The molecule is a secondary alkyl chloride, which is inherently less reactive in SN2 reactions than a primary equivalent. This is significantly compounded by the presence of a C2-ethyl group. This substituent provides substantial steric bulk near the C3 reaction center, shielding it from the approach of a nucleophile. Furthermore, the conformation of the tetrahydropyran ring places substituents in either axial or equatorial positions, which can further influence the accessibility of the C-Cl bond.[1][2]

  • Electronic Effects: While the ring oxygen's inductive effect can influence the electronic environment, it does not provide the same level of activation as an adjacent carbonyl group, which is found in more reactive analogs like 3-chloro-tetrahydro-pyran-4-one.[3][4] The C-Cl bond is not sufficiently activated, making bond-breaking (the rate-limiting step in SN1 reactions and a key part of the SN2 transition state) energetically demanding.

  • Competition with Elimination: For a reaction to occur, the C-Cl bond must be in an axial position to allow for proper orbital overlap in an E2 elimination pathway.[5] This conformational requirement means that under basic conditions, elimination can often become a more favorable, lower-energy pathway than substitution, leading to undesired alkene byproducts.

G Structural Features Affecting Reactivity cluster_molecule 3-Chloro-2-ethyltetrahydro-2H-pyran cluster_factors Reactivity Challenges C3 C3 (Reaction Center) C2_ethyl C2-Ethyl Group Steric_Hindrance Steric Hindrance C2_ethyl->Steric_Hindrance Shields C3 Ring THP Ring Conformation Ring->Steric_Hindrance Axial/Equatorial Effects Elimination Competitive E2 Elimination Ring->Elimination Requires Axial C-Cl for anti-periplanar geometry Electronic Moderate Electronic Activation

Caption: Key structural factors contributing to the low reactivity.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific experimental failures in a question-and-answer format, providing both the mechanistic reasoning and actionable solutions.

Problem 1: Nucleophilic Substitution Reactions are Sluggish or Fail.

Question: My nucleophilic substitution reaction with an amine/thiol/alkoxide on 3-Chloro-2-ethyltetrahydro-2h-pyran is giving no product or very low conversion, even at elevated temperatures. What are the likely causes and how can I improve the yield?

Answer: This is the most common issue encountered with this substrate. The primary causes are the steric hindrance and the lack of strong electronic activation previously discussed, which disfavor both SN1 and SN2 pathways. To overcome this, a systematic optimization of reaction parameters is necessary.

Mechanistic Considerations:

  • SN2 Pathway: This pathway is hindered by the steric bulk of the C2-ethyl group and the tetrahydropyran ring itself. A direct backside attack is challenging.

  • SN1 Pathway: This pathway is unlikely unless conditions strongly favor carbocation formation. The secondary carbocation that would form at C3 is not particularly stable, and rearrangement or elimination are likely side reactions.

Troubleshooting Workflow:

G Start Substitution Fails Check_Nu Assess Nucleophile Is it strong and non-bulky? Start->Check_Nu Check_Solvent Assess Solvent Is it polar aprotic (e.g., DMF, DMSO)? Check_Nu->Check_Solvent Yes Change_Nu Use a stronger, less-hindered nucleophile (e.g., NaN3, NaCN) Check_Nu->Change_Nu No Check_Temp Assess Temperature Has it been sufficiently elevated? Check_Solvent->Check_Temp Yes Change_Solvent Switch to DMF, DMSO, or NMP Check_Solvent->Change_Solvent No Check_Catalyst Consider Additives Have you tried a Lewis Acid or phase-transfer catalyst? Check_Temp->Check_Catalyst Yes Increase_Temp Increase temperature incrementally (e.g., 80°C -> 120°C) Check_Temp->Increase_Temp No Success Reaction Successful Check_Catalyst->Success Yes Add_Catalyst Add NaI (Finkelstein conditions) or a Lewis acid (e.g., ZnCl2) Check_Catalyst->Add_Catalyst No Change_Nu->Check_Solvent Change_Solvent->Check_Temp Increase_Temp->Check_Catalyst Add_Catalyst->Success

Caption: Troubleshooting workflow for failed substitution reactions.

Optimization Strategies & Protocol
ParameterStandard Condition (Low Yield)Optimized Condition (Improved Yield)Rationale
Nucleophile Neutral amine, alcoholAnionic salt (e.g., sodium azide, sodium phenoxide)Anionic nucleophiles are significantly more reactive than their neutral counterparts.
Solvent THF, DichloromethaneDMF, DMSO, NMPPolar aprotic solvents accelerate SN2 reactions by solvating the cation but not the nucleophile, increasing its effective reactivity.[6]
Temperature Room Temperature - 60 °C80 °C - 140 °CProvides the necessary activation energy to overcome the high steric and electronic barrier.
Additives NoneCatalytic NaI or KIIn-situ Finkelstein reaction converts the alkyl chloride to a more reactive alkyl iodide.

Optimized Protocol: Azide Substitution (SN2)

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium azide (NaN₃, 1.5 equivalents).

  • Solvent Addition: Add anhydrous DMF (to achieve a concentration of 0.2-0.5 M with respect to the substrate).

  • Substrate Addition: Add 3-Chloro-2-ethyltetrahydro-2H-pyran (1.0 equivalent) to the stirring suspension.

  • Heating: Heat the reaction mixture to 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS every 4-6 hours until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Problem 2: Elimination is the Major Product, Not Substitution.

Question: When I use a strong base like sodium ethoxide to attempt a substitution, I get almost exclusively an alkene product. How can I favor the substitution pathway?

Answer: This outcome is a classic example of the competition between SN2 and E2 reaction mechanisms.[7] Strong, sterically unhindered bases like ethoxide are very effective at abstracting a β-proton, leading to E2 elimination, especially with a secondary halide where the substitution pathway is already slow.[5][8]

Favoring Substitution (SN2) over Elimination (E2):

FactorFavors E2 (Elimination)Favors SN2 (Substitution)Rationale
Reagent Strong, hard bases (e.g., NaOEt, KOtBu)Strong, soft, non-basic nucleophiles (e.g., I⁻, RS⁻, N₃⁻, CN⁻)"Soft" nucleophiles have a higher propensity for attacking carbon (substitution) over abstracting a proton (elimination).[9]
Solvent Protic solvents (e.g., Ethanol)Polar aprotic solvents (e.g., DMSO, DMF)Polar aprotic solvents enhance nucleophilicity without promoting proton abstraction.
Temperature High TemperatureLower TemperatureElimination reactions often have a higher activation energy and are more favored by entropy, so increasing temperature disproportionately increases the rate of elimination.

Solution: To achieve substitution, you must switch from a strong base to a strong, non-basic nucleophile. For example, instead of using sodium ethoxide to make an ether, consider a two-step Williamson ether synthesis: first, perform a substitution with a more suitable nucleophile like azide (as in the protocol above), reduce the azide to the amine, and then perform subsequent functionalization.

Problem 3: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions.

Question: My attempt at a Suzuki or Buchwald-Hartwig amination with 3-Chloro-2-ethyltetrahydro-2h-pyran is failing. What are the best practices for coupling this type of hindered sp³-hybridized chloride?

Answer: Cross-coupling of secondary sp³ alkyl halides is a significant challenge in modern synthetic chemistry. Standard conditions used for aryl halides will not work. Success hinges entirely on using a state-of-the-art catalyst system capable of navigating a complex catalytic cycle involving a sterically hindered substrate.

Key Challenges & Solutions:

  • Oxidative Addition: The oxidative addition of the C(sp³)-Cl bond to a Pd(0) center is often slow and the rate-limiting step.

  • β-Hydride Elimination: Once the alkyl group is on the palladium center, β-hydride elimination is a rapid and often unavoidable side reaction that leads to the undesired alkene byproduct.

Recommended Catalyst Systems: For these challenging substrates, catalyst systems employing highly electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are required. These ligands promote the desired oxidative addition while retarding β-hydride elimination.[10]

Coupling TypeRecommended LigandRecommended BaseRationale
Suzuki Coupling Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or cataCXium® AStrong phosphate or carbonate bases (e.g., K₃PO₄, Cs₂CO₃)These ligands create a highly active, low-coordinate Pd(0) species necessary for the difficult oxidative addition step.
Buchwald-Hartwig Amination Josiphos-type or Buchwald-type ligandsStrong, non-nucleophilic bases (e.g., NaOtBu, LHMDS)These systems are well-documented for their ability to couple amines with challenging alkyl halides.[11][12]

Optimized Protocol: Buchwald-Hartwig Amination

  • Glovebox Setup: All manipulations should be performed in an inert atmosphere glovebox.

  • Reaction Assembly: To a vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the appropriate ligand (e.g., a Josiphos-type ligand, 4.4 mol%), and the base (e.g., Sodium tert-butoxide, 1.5 equivalents).

  • Reagent Addition: Add the amine (1.2 equivalents) and 3-Chloro-2-ethyltetrahydro-2H-pyran (1.0 equivalent).

  • Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to 0.5 M).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 100-110 °C with vigorous stirring.

  • Monitoring & Work-up: Monitor by GC-MS. Upon completion, cool, dilute with ether, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.

Section 3: References

  • Song, Z. J., et al. (2003). Substituent Effects on Regioselective Intramolecular Oxidation of Unactivated C-H Bonds: Stereoselective Synthesis of Substituted Tetrahydropyrans. PubMed. [Link]

  • R Discovery. (2002). Substituent effects on regioselective intramolecular oxidation of unactivated C-H bonds: stereoselective synthesis of substituted tetrahydropyrans. R Discovery. [Link]

  • Woerpel, K. A., et al. (n.d.). Correlations Between Nucleophilicities and Selectivities in the Substitutions of Tetrahydropyran Acetals. PMC. [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Organic Letters. [Link]

  • Lee, H. W., & Kim, Y. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • AWS. (n.d.). Elimination Reactions. AWS. [Link]

  • MG Science Institute. (n.d.). Elimination Reactions. MG Science Institute. [Link]

  • Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. [Link]

  • Ashenhurst, J. (n.d.). Elimination Reactions: an Introduction. Chemistry Steps. [Link]

  • Fernández, I., et al. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. [Link]

  • Sun, Q., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. BORIS Portal. [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in HPLC of Polar Pyran Derivatives

Welcome to the technical support center for chromatographers. This guide provides in-depth troubleshooting strategies and practical solutions for a common and frustrating issue in HPLC: peak tailing, specifically when an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chromatographers. This guide provides in-depth troubleshooting strategies and practical solutions for a common and frustrating issue in HPLC: peak tailing, specifically when analyzing polar pyran derivatives. As researchers, scientists, and drug development professionals, achieving symmetrical, sharp peaks is paramount for accurate quantification and robust analytical methods. This resource is designed with full editorial control to move beyond a simple checklist, offering a logical, cause-and-effect-based approach to diagnosing and resolving your chromatographic challenges.

Understanding the Problem: Why Do My Peaks Tail?

Peak tailing, where the latter half of a chromatographic peak is broader than the front, is a clear indicator of undesirable secondary interactions between your analyte and the stationary phase.[1][2] For polar molecules like pyran derivatives, which contain oxygen atoms within a heterocyclic ring, these secondary interactions are often pronounced. The primary cause is typically an interaction with active sites on the silica-based stationary phase.

The Culprit: Residual Silanol Groups

Most reversed-phase HPLC columns use a silica backbone. During the manufacturing process, where hydrophobic ligands (like C18) are bonded to the silica, it's impossible to achieve 100% surface coverage due to steric hindrance.[3] This leaves behind unreacted, accessible silanol groups (Si-OH) on the surface.[3][4]

These residual silanols are polar and acidic, with a pKa around 3.8-4.2.[5] At mobile phase pH levels above this range, the silanols deprotonate to become negatively charged (Si-O⁻).[5][6] The lone pair of electrons on the oxygen atoms in the pyran ring of your analyte can then engage in strong secondary interactions (hydrogen bonding and ion-exchange) with these active silanol sites.[1][6][7] This mixed-mode retention mechanism—where the analyte interacts with both the intended hydrophobic stationary phase and the unintended polar silanol sites—causes some analyte molecules to be retained longer, resulting in a tailed peak.[2][8]

Visualizing the Interaction

The following diagram illustrates the dual retention mechanism that leads to peak tailing for a polar pyran derivative on a standard C18 column.

G cluster_Analyte Polar Pyran Derivative cluster_StationaryPhase Silica Stationary Phase Analyte Pyran Ring with Polar Group (e.g., -OH) C18 C18 Hydrophobic Ligand Analyte->C18  Primary (Desirable)  Hydrophobic Interaction Silanol Residual Silanol Group (Si-OH) (Acidic Site) Analyte->Silanol  Secondary (Undesirable)  Hydrogen Bonding / Ionic Interaction Result Tailing = Peak Tailing

Caption: Analyte interaction with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: Why does my new C18 column show more tailing for my polar pyran derivative than my old one?

This can be due to differences in the base silica, the density of the C18 coverage, and most importantly, the end-capping process. End-capping is a secondary chemical treatment that deactivates many of the residual silanol groups.[9] A new column from a different batch or manufacturer may have more accessible, active silanols, leading to increased secondary interactions and peak tailing.[1][3]

Q2: I added trifluoroacetic acid (TFA) to my mobile phase and the peak shape improved dramatically. Why?

TFA is a strong acid and an effective ion-pairing agent.[10][11][12] It works in two ways:

  • Lowers pH: At a typical concentration of 0.1%, TFA reduces the mobile phase pH to around 2.0.[13] This low pH protonates the residual silanol groups (Si-OH), neutralizing their negative charge and minimizing ionic interactions with your analyte.[2][8]

  • Ion Pairing: TFA can form an ion pair with protonated basic sites on your analyte, effectively shielding the positive charge and reducing its interaction with any remaining ionized silanols.[13]

Q3: Can I use a standard C18 column for highly polar pyran derivatives?

While it's possible, it often requires significant method development. Standard C18 columns can suffer from poor retention for very polar compounds, which may elute near the solvent front.[14] Furthermore, if the mobile phase is highly aqueous (e.g., >95% water), traditional C18 phases can undergo "hydrophobic collapse," leading to a dramatic loss of retention and reproducibility.[15] For these compounds, a polar-embedded or polar-endcapped column is often a better starting point.[16][17]

Q4: What is an acceptable peak tailing factor?

The United States Pharmacopeia (USP) tailing factor is a common measure of peak asymmetry. A perfectly symmetrical Gaussian peak has a tailing factor of 1.0.[1] For many assays, a tailing factor of up to 1.5 is acceptable, though regulatory bodies may have specific requirements, often between 0.8 and 1.8.[8][18]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing. Start with mobile phase optimization, as it is often the quickest and most cost-effective solution, before moving to stationary phase selection.

Part 1: Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling retention and peak shape.[19][20]

1.1 Adjusting Mobile Phase pH

The Principle: The ionization state of both your analyte and the residual silanols is controlled by pH. By operating at a low pH (typically ≤ 3), you ensure the residual silanols are protonated (Si-OH), effectively neutralizing the primary sites for strong secondary interactions.[1][2][8] This minimizes the ion-exchange interactions that cause tailing for basic or polar compounds.[2]

Causality: At low pH, the silanol groups are not ionized and cannot strongly interact with basic functional groups on the analyte via ion exchange.[6] This forces the separation to be governed primarily by the desired reversed-phase (hydrophobic) mechanism, leading to more symmetrical peaks.

1.2 Using Mobile Phase Additives

The Principle: Small amounts of acidic additives can act as "silanol blockers" or ion-pairing agents to improve peak shape.

  • Acidic Modifiers (e.g., Formic Acid, TFA): These additives lower the mobile phase pH, protonating silanols.[2][8] TFA is a stronger acid and a more effective ion-pairing agent than formic acid, often providing better peak shapes for strongly basic compounds, but it can cause ion suppression in LC-MS applications.[13]

  • Buffers: Using a buffer (e.g., phosphate, formate) is critical for maintaining a stable pH throughout the analysis, especially when operating near the pKa of your analyte.[16][19] Unstable pH can lead to retention time drift and peak shape distortion.[21]

Part 2: Stationary Phase (Column) Selection

If mobile phase optimization is insufficient, the next step is to choose a more suitable stationary phase.

2.1 Column Chemistry & End-capping

The Principle: Not all C18 columns are created equal. Modern columns offer advanced bonding and end-capping technologies designed to minimize silanol activity.

  • End-Capped Columns: End-capping is a process where residual silanols are chemically bonded with a small silylating agent (like a trimethylsilyl group) to make them less active.[1][9] "Double end-capped" columns undergo this process twice for even greater deactivation and are often preferred for basic and polar compounds.[9]

  • Polar-Embedded/Polar-Endcapped Phases: These columns have a polar group embedded within the C18 chain or used in the end-capping process.[4][16] This polar group helps to shield the analyte from residual silanols and also makes the column compatible with highly aqueous mobile phases, preventing hydrophobic collapse.[17]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar pyran derivatives that are poorly retained on reversed-phase columns, HILIC is an excellent alternative.[22][23] HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent, providing good retention for polar compounds.[22][23]

Column TechnologyPrimary Mechanism for Reducing TailingBest Suited For
High-Density Bonding & Double End-capping Physically blocks and chemically deactivates a high percentage of residual silanols.[9]General purpose, moderately polar pyran derivatives.
Polar-Embedded/Polar-Endcapped Shields residual silanols and provides alternative polar interaction sites. Prevents phase collapse in high-aqueous mobile phases.[4][17]Polar pyran derivatives requiring high-aqueous mobile phases.
Superficially Porous Particles (SPP) Shorter diffusion paths lead to higher efficiency and sharper peaks, which can mitigate the appearance of tailing.[24][25]High-throughput analysis where speed and efficiency are critical.
HILIC Operates in a different separation mode where polar analytes are well-retained on a polar stationary phase.[23]Very polar pyran derivatives with little to no retention in reversed-phase.
2.2 Particle Technology

The Principle: The physical structure of the packing material impacts efficiency. Superficially porous particles (SPPs), also known as core-shell particles, have a solid, non-porous core with a thin, porous outer layer.[24]

Causality: This design reduces the diffusion path for the analyte, leading to faster mass transfer and higher column efficiency compared to traditional fully porous particles (FPPs) of the same size.[24][25] The resulting sharper peaks can often improve symmetry and resolution. SPP columns deliver high efficiency with lower backpressure than sub-2 µm FPPs, making them compatible with both standard HPLC and UHPLC systems.[24]

Part 3: System and Sample Considerations

The Principle: Sometimes the problem lies outside the column. Extra-column volume and sample solvent effects can contribute to peak distortion.

  • Minimize Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[16] Use narrow internal diameter tubing (e.g., 0.125 mm or 0.005") to minimize this effect.[16]

  • Sample Solvent Strength: If the sample is dissolved in a solvent much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing or fronting.[18] Ideally, dissolve your sample in the mobile phase itself or a weaker solvent.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting peak tailing issues.

G Start Peak Tailing Observed (Tailing Factor > 1.2) MobilePhase Part 1: Mobile Phase Optimization Start->MobilePhase CheckpH Is pH ≤ 3? MobilePhase->CheckpH LowerpH Action: Lower pH with 0.1% Formic Acid or TFA. Use a buffer. CheckpH->LowerpH No Additives Is an additive being used? CheckpH->Additives Yes LowerpH->MobilePhase ConsiderAdditives Action: Evaluate TFA vs. Formic Acid. Ensure proper buffering. Additives->ConsiderAdditives No StationaryPhase Part 2: Stationary Phase Selection Additives->StationaryPhase Yes ConsiderAdditives->MobilePhase ColumnType Is column appropriate for polar analytes? (e.g., Polar-Embedded, End-capped) StationaryPhase->ColumnType ChangeColumn Action: Switch to a modern, high-purity, double end-capped or polar-embedded column. ColumnType->ChangeColumn No SystemCheck Part 3: System & Sample Check ColumnType->SystemCheck Yes ChangeColumn->StationaryPhase SolventCheck Is sample solvent stronger than mobile phase? SystemCheck->SolventCheck ChangeSolvent Action: Dissolve sample in mobile phase or a weaker solvent. SolventCheck->ChangeSolvent Yes TubingCheck Check extra-column volume (tubing length/ID). SolventCheck->TubingCheck No ChangeSolvent->SystemCheck End Peak Shape Improved TubingCheck->End

Caption: A systematic workflow for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

Objective: To determine the optimal mobile phase pH to minimize silanol interactions and improve peak symmetry.

Methodology:

  • Prepare Stock Buffers: Prepare 100 mM stock solutions of ammonium formate (for pH 3.0-4.5) and ammonium acetate (for pH 4.5-5.5).

  • Analyte Preparation: Prepare a 1 mg/mL solution of your polar pyran derivative in a 50:50 mixture of acetonitrile and water.

  • Mobile Phase Preparation:

    • For each target pH (e.g., 3.0, 3.5, 4.0, 4.5, 5.0), prepare the aqueous component (Mobile Phase A) by adding the appropriate buffer stock to water to a final concentration of 10 mM and adjusting the pH with formic acid or acetic acid.

    • Mobile Phase B is acetonitrile.

  • Chromatographic Conditions:

    • Column: Use your current C18 column.

    • Gradient: 40% to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at an appropriate wavelength.

  • Data Analysis: Inject the sample using each mobile phase A. Record the USP tailing factor for the analyte peak at each pH level. A plot of pH vs. tailing factor will reveal the optimal pH for peak symmetry, which is typically at the lowest pH values.

Protocol 2: Evaluating the Impact of Mobile Phase Additives

Objective: To compare the effectiveness of formic acid and trifluoroacetic acid (TFA) on peak shape.

Methodology:

  • Mobile Phase Preparation:

    • Condition A (Formic Acid): Prepare Mobile Phase A as 0.1% (v/v) formic acid in water. Prepare Mobile Phase B as 0.1% (v/v) formic acid in acetonitrile.

    • Condition B (TFA): Prepare Mobile Phase A as 0.1% (v/v) TFA in water. Prepare Mobile Phase B as 0.1% (v/v) TFA in acetonitrile.

  • Chromatographic Conditions: Use the same column, gradient, and other conditions as in Protocol 1.

  • Procedure:

    • Thoroughly flush the HPLC system and column with 95:5 Acetonitrile:Water for 20 column volumes.

    • Equilibrate the column with the starting conditions for Condition A (Formic Acid) for at least 15 column volumes.

    • Perform three replicate injections of your sample.

    • Thoroughly flush the system and column again.

    • Equilibrate the column with the starting conditions for Condition B (TFA). Note: TFA can be persistent in HPLC systems; ensure a rigorous flush.

    • Perform three replicate injections of your sample.

  • Data Analysis: Compare the average tailing factor, retention time, and peak response between the two conditions. This will provide a clear, quantitative measure of which additive is more effective for your specific analyte and column combination.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, May 26). The Role of End-Capping in RP. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). The Difference Between Superficially Porous and Fully Porous Particles. Retrieved from [Link]

  • Element. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Welch Materials, Inc. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • LCGC. (n.d.). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • Welch Materials, Inc. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (2026, February 10). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from [Link]

  • MTC USA. (2013, January 26). What is TFA and when should I use it - Primer. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Element Lab Solutions. (2025, May 14). Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from [Link]

  • MICROSOLV. (2026, January 16). When (and Why) to Choose a Non‑End‑Capped HPLC Column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Charged Stationary Phases in Reversed Phase HPLC. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Restek. (2024, August 12). Fast and High Efficiency HPLC Separations Using Superficially Porous Particles. Retrieved from [Link]

  • Waters Corporation. (2022, June 24). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • PubMed. (2006, February 24). Evaluation of volatile ion-pair reagents for the liquid chromatography-mass spectrometry analysis of polar compounds and its application to the determination of methadone in human plasma. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Kromidas, S. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

3-Chloro-2-ethyltetrahydro-2h-pyran vs other alkylating agents

An In-depth Technical Guide to Alkylating Agents: A Comparative Analysis of 3-Chloro-2-ethyltetrahydro-2H-pyran and Conventional Reagents For the modern researcher, the selection of an appropriate alkylating agent is a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Alkylating Agents: A Comparative Analysis of 3-Chloro-2-ethyltetrahydro-2H-pyran and Conventional Reagents

For the modern researcher, the selection of an appropriate alkylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and the viability of a synthetic route. While simple alkyl halides like ethyl iodide or bromide are workhorses of organic synthesis, the demand for structural complexity in drug discovery and materials science necessitates a deeper understanding of more specialized reagents. This guide provides a comparative analysis of 3-Chloro-2-ethyltetrahydro-2H-pyran, a specialized cyclic alkylating agent, and contrasts its predicted reactivity and applications with those of conventional, acyclic alternatives.

The core of this analysis is built on fundamental principles of physical organic chemistry. The reactivity of an alkylating agent in nucleophilic substitution reactions is primarily governed by three factors: the nature of the leaving group, the steric accessibility of the electrophilic carbon, and the stability of the potential carbocation intermediate. This guide will dissect how the unique structural features of 3-Chloro-2-ethyltetrahydro-2H-pyran influence these factors, thereby defining its role and performance in chemical synthesis.

Alkylating agents are electrophilic compounds that transfer an alkyl group to a nucleophile.[1] This transfer typically occurs via one of two primary mechanisms: the bimolecular nucleophilic substitution (Sₙ2) reaction, a single concerted step, or the unimolecular (Sₙ1) reaction, which involves a carbocation intermediate. The efficacy of an alkylating agent is largely determined by the leaving group's ability to depart and stabilize the negative charge it acquires.[2][3]

A good leaving group is typically the conjugate base of a strong acid.[4] This is because strong acids produce stable, weak conjugate bases.[3][4] The relative leaving group ability of halogens follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, which corresponds to the acidity of their conjugate acids (HI > HBr > HCl > HF).[4][5] Consequently, alkyl iodides are generally the most reactive alkyl halides, followed by bromides and then chlorides.[6][7][8]

Profile of a Conventional Alkylating Agent: Ethyl Iodide

Ethyl iodide (CH₃CH₂I) serves as a benchmark for a highly reactive, conventional alkylating agent. Its utility stems from a combination of favorable characteristics:

  • Excellent Leaving Group: The iodide ion (I⁻) is an exceptional leaving group due to its large size, high polarizability, and the fact that it is the conjugate base of a very strong acid (HI).[4]

  • Minimal Steric Hindrance: As a primary alkyl halide, the electrophilic α-carbon is sterically unencumbered, allowing for rapid attack by a wide range of nucleophiles via the Sₙ2 mechanism.[9]

These features make ethyl iodide a highly efficient reagent for introducing an ethyl group, leading to fast reaction rates and high yields under mild conditions.

Profile of a Specialized Alkylating Agent: 3-Chloro-2-ethyltetrahydro-2H-pyran

3-Chloro-2-ethyltetrahydro-2H-pyran is a significantly more complex alkylating agent. Its structure, featuring a substituted tetrahydropyran ring, introduces several factors that differentiate its reactivity from simple alkyl halides. Tetrahydropyrans are important structural motifs found in numerous biologically active natural products.[10]

Based on its structure, we can infer the following reactivity characteristics:

  • Leaving Group: The chloride ion (Cl⁻) is a competent but significantly less effective leaving group than bromide or iodide.[5][6] This inherently makes the C-Cl bond harder to break, requiring more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles).

  • Steric Hindrance: The electrophilic carbon (C3) is a secondary center located within a six-membered ring. It is flanked by a methylene group (C4) on one side and a stereocenter (C2) bearing an ethyl group on the other. This creates substantial steric congestion around the reaction center, which will dramatically slow the rate of Sₙ2 reactions compared to a primary alkyl halide like ethyl iodide.[9]

  • Electronic Effects: The ring oxygen atom exerts an electron-withdrawing inductive effect, which can slightly increase the partial positive charge (δ+) on the electrophilic carbon, making it more susceptible to nucleophilic attack.[11][12]

  • Potential for Elimination: The presence of hydrogen atoms on the adjacent carbons (C2 and C4) makes the molecule susceptible to elimination reactions (E2 mechanism), especially in the presence of strong, sterically hindered bases, which would lead to the formation of dihydropyran derivatives.[8]

The primary purpose of using a reagent like 3-Chloro-2-ethyltetrahydro-2H-pyran is not merely to alkylate, but to transfer the entire 2-ethyltetrahydro-2H-pyran-3-yl moiety. This makes it a valuable building block for synthesizing complex target molecules where this specific cyclic ether structure is required.

Comparative Performance Analysis

The following table provides a qualitative comparison based on the structural and chemical principles discussed.

FeatureEthyl Iodide3-Chloro-2-ethyltetrahydro-2H-pyranRationale
Reactivity Class HighLow to ModerateBased on leaving group ability (I⁻ vs. Cl⁻) and steric hindrance (primary vs. secondary cyclic).[6][9]
Primary Mechanism Sₙ2Sₙ2 (slow) / E2 CompetitionMinimal steric hindrance in ethyl iodide favors Sₙ2. Increased steric hindrance and secondary nature of the chloropyran favor competition from elimination.
Typical Reaction Conditions Mild (e.g., Room Temp)Forcing (e.g., Elevated Temp)A better leaving group and lower activation energy for ethyl iodide allow for milder conditions.
Key Application General EthylationIntroduction of a specific structural motifUsed to install a simple ethyl group onto a molecule.
Potential Side Reactions MinimalElimination (E2), IsomerizationThe structure of the chloropyran is more prone to side reactions like elimination to form unsaturated pyrans.[13]

Experimental Considerations and Protocols

Due to the lower reactivity of 3-Chloro-2-ethyltetrahydro-2H-pyran, experimental protocols must be adjusted accordingly.

General Protocol for Alkylation of a Phenol

This generalized protocol highlights the differences in conditions required for the two types of agents.

Objective: To synthesize an ethyl phenyl ether versus a (2-ethyltetrahydro-2H-pyran-3-yl) phenyl ether.

Methodology:

  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve phenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetone).

    • Add a base (e.g., K₂CO₃, 1.5 eq) to deprotonate the phenol and form the phenoxide nucleophile.

  • Addition of Alkylating Agent:

    • For Ethyl Iodide: Add ethyl iodide (1.1 eq) dropwise to the stirred solution at room temperature.

    • For 3-Chloro-2-ethyltetrahydro-2H-pyran: Add the chloro-pyran (1.1 eq) to the stirred solution. Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) to facilitate the reaction.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction with ethyl iodide is expected to be complete within a few hours, while the reaction with the chloro-pyran may require 12-24 hours.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents like DMF or acetone are chosen because they solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophile (phenoxide), leaving it highly reactive for Sₙ2 attack.

  • Base: K₂CO₃ is a moderately strong base, sufficient for deprotonating phenol without being overly aggressive, which could promote elimination side reactions with the chloro-pyran.

  • Temperature: The higher temperature required for the 3-Chloro-2-ethyltetrahydro-2H-pyran reaction is necessary to overcome the higher activation energy associated with the poorer leaving group and increased steric hindrance.

Visualization of Reaction Pathways

The choice of base and substrate can dictate the outcome between substitution and elimination.

G sub Substrate (3-Chloro-2-ethyltetrahydro-2H-pyran) sn2 Sₙ2 Pathway sub->sn2 Weak, unhindered base Lower Temperature e2 E2 Pathway sub->e2 Strong, hindered base Higher Temperature nuc Nucleophile (e.g., Phenoxide) nuc->sn2 base Base (e.g., t-BuOK) base->e2 sub_prod Substitution Product sn2->sub_prod elim_prod Elimination Product (Dihydropyran) e2->elim_prod

Caption: Sₙ2 vs. E2 competition for a secondary alkyl halide.

The following workflow illustrates the decision-making process when selecting an alkylating agent.

G start Start: Need to Alkylate q1 Is the goal to add a simple alkyl group (e.g., ethyl, methyl)? start->q1 q2 Is high reactivity critical? q1->q2 Yes q3 Is the goal to introduce a complex structural motif? q1->q3 No reagent1 Use simple alkyl halide (e.g., Ethyl Iodide/Bromide) q2->reagent1 Yes reagent2 Use simple alkyl chloride or tosylate q2->reagent2 No reagent3 Select specialized agent (e.g., 3-Chloro-2-ethyltetrahydro-2H-pyran) q3->reagent3 Yes end Proceed with Synthesis reagent1->end reagent2->end reagent3->end

Caption: Decision workflow for selecting an alkylating agent.

Conclusion

3-Chloro-2-ethyltetrahydro-2H-pyran and ethyl iodide occupy different, non-competing niches in the synthetic chemist's toolbox. Ethyl iodide is an agent of efficiency, designed for the rapid and high-yielding installation of a simple ethyl group. In contrast, 3-Chloro-2-ethyltetrahydro-2H-pyran is an agent of complexity. Its lower reactivity, a consequence of its structure, is an accepted trade-off for its ability to introduce a valuable, sterically hindered, and stereochemically complex tetrahydropyran moiety. The choice between them is not a matter of which is "better," but which is appropriate for the specific synthetic goal. Understanding the underlying principles of reactivity and steric effects allows the researcher to make an informed decision, tailoring reaction conditions to harness the unique synthetic potential of each reagent.

References

  • Chemistry LibreTexts. (2023, January 22). Reactions of alkyl halides - an overview. [Link]

  • Quora. (2024, September 20). What is the difference between an alkyl halide and an alkyl chloride?[Link]

  • Lamoureux, G., & Agüero, C. (2009). A comparison of several modern alkylating agents. ARKIVOC, 2009(i), 251-264. [Link]

  • OpenOChem Learn. (n.d.). Structure and Reactivity of Alkyl Halides. [Link]

  • Fiveable. (2025, August 15). Leaving Group Ability: Organic Chemistry Study Guide. [Link]

  • Ashenhurst, J. (2026, January 22). What Makes A Good Leaving Group? Master Organic Chemistry. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • University of Illinois. (2020, April 10). i. nucleophilic substitution. [Link]

  • The Organic Chemistry Tutor. (2020, May 31). Alkyl Halides: Leaving group features in substitution reactions. YouTube. [Link]

  • Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • ResearchGate. (2025, August 9). A comparison of several modern alkylating agents. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Lee, H., & Kim, S. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(12), 481. [Link]

Sources

Comparative

Spectroscopic Comparison of 3-Chloro-2-ethyltetrahydro-2H-pyran Isomers

Executive Summary The structural elucidation of substituted tetrahydropyrans is a critical analytical step in synthetic organic chemistry and drug development. For 3-chloro-2-ethyltetrahydro-2H-pyran , the presence of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted tetrahydropyrans is a critical analytical step in synthetic organic chemistry and drug development. For 3-chloro-2-ethyltetrahydro-2H-pyran , the presence of a bulky ethyl group at the C2 position acts as a conformational lock. To minimize severe 1,3-diaxial steric strain, the tetrahydropyran ring strongly favors a chair conformation where the C2-ethyl group occupies the equatorial position. Consequently, the stereochemical differentiation of its diastereomers is reduced to determining the orientation of the C3-chloro substituent: axial (cis-isomer) versus equatorial (trans-isomer) .

This guide provides a comprehensive, objective framework for differentiating these isomers using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), grounded in established spectroscopic causality.

Stereochemical Framework & Mechanistic Causality

The differentiation of tetrahydropyran isomers relies on self-validating spectroscopic principles tied directly to the molecule's three-dimensional geometry.

The Karplus Relationship (Through-Bond Coupling)

In 1 H NMR, the vicinal spin-spin coupling constant ( 3JHH​ ) between the protons at C2 and C3 is dictated by their dihedral angle ( ϕ ), as described by the Karplus equation[1].

  • Trans Isomer (Equatorial Cl): The H2 and H3 protons are both axial. This antiperiplanar arrangement ( ϕ≈180∘ ) allows for optimal orbital overlap between the C-H bonds, resulting in a large coupling constant ( 3JH2ax,H3ax​≈8−12 Hz).

  • Cis Isomer (Axial Cl): The H2 proton is axial, while the H3 proton is equatorial. This gauche arrangement ( ϕ≈60∘ ) results in poor orbital overlap, yielding a significantly smaller coupling constant ( 3JH2ax,H3eq​≈2−5 Hz)[2].

The γ -Gauche Effect (Through-Space Shielding)

In 13 C NMR, the spatial proximity of substituents heavily influences chemical shifts. In the cis-isomer, the axial chlorine atom at C3 is in a gauche relationship with the C5 carbon. This steric compression polarizes the C-H bonds at C5, increasing electron density around the carbon nucleus. This results in a characteristic upfield shift (shielding) of the C5 resonance by approximately 4–6 ppm compared to the trans-isomer, where the equatorial chlorine points away from the ring[3].

Visualization: Spectroscopic Elucidation Workflow

G Mix 3-Chloro-2-ethyltetrahydro-2H-pyran (Isomeric Mixture) NMR 1H & 13C NMR Spectroscopy (Primary Elucidation) Mix->NMR Analyzes bulk mixture IR FT-IR Spectroscopy (Vibrational Modes) Mix->IR Analyzes C-Cl stretch NOESY 2D NOESY / ROESY (Spatial Correlation) NMR->NOESY Confirms through-space interactions Cis Cis Isomer (C2-eq Ethyl, C3-ax Cl) NMR->Cis J(H2,H3) = 2-5 Hz Upfield C5 (γ-gauche) Trans Trans Isomer (C2-eq Ethyl, C3-eq Cl) NMR->Trans J(H2,H3) = 8-12 Hz Downfield C5 NOESY->Cis H2(ax) - H4(ax) NOE H3(eq) - Ethyl NOE NOESY->Trans H2(ax) - H4(ax) NOE H3(ax) - H5(ax) NOE IR->Cis ~680-700 cm⁻¹ (Axial) IR->Trans ~740-750 cm⁻¹ (Equatorial)

Workflow for the spectroscopic differentiation of tetrahydropyran diastereomers.

Quantitative Data Comparison

The following table synthesizes the expected spectroscopic parameters for the isolated diastereomers based on established tetrahydropyran conformational models[4].

Analytical TechniqueParameterCis-Isomer (C3-Axial Cl)Trans-Isomer (C3-Equatorial Cl)Mechanistic Rationale
1 H NMR 3JH2,H3​ Coupling~2 – 5 Hz (Multiplet)~8 – 12 Hz (Doublet of multiplets)Karplus equation: Axial-equatorial ( ∼60∘ ) vs. Axial-axial ( ∼180∘ ) orbital overlap.
1 H NMR H3 Chemical Shift ( δ )~4.1 – 4.3 ppm~3.8 – 4.0 ppmEquatorial protons generally resonate downfield of axial protons due to C-C bond anisotropy.
13 C NMR C5 Chemical Shift ( δ )~22 – 25 ppm (Upfield)~27 – 30 ppm (Downfield) γ -gauche shielding effect induced by the axial chlorine atom in the cis-isomer.
2D NOESY Key CorrelationsH3(eq) C2-Ethyl CH 2​ H2(ax) H4(ax)H3(ax) H5(ax)H2(ax) H4(ax)Through-space dipolar coupling confirms relative stereochemistry.
FT-IR νC−Cl​ Stretch~680 – 700 cm −1 ~740 – 750 cm −1 Equatorial C-Cl bonds exhibit higher vibrational frequencies than axial C-Cl bonds.
GC-MS (EI) Molecular Ion ( M+ )m/z 148 / 150 (3:1 ratio)m/z 148 / 150 (3:1 ratio)Isotopic signature of 35 Cl/ 37 Cl. Fragmentation patterns are nearly identical.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be utilized when acquiring comparative data.

Protocol A: High-Resolution NMR Acquisition ( 1 H, 13 C, NOESY)

To accurately measure fine J -couplings, the digital resolution of the NMR acquisition must be optimized.

  • Sample Preparation: Dissolve 15–20 mg of the purified isomer in 0.6 mL of Chloroform-d (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ=0.00 ppm). Filter through a glass wool plug into a 5 mm precision NMR tube to eliminate particulate line-broadening.

  • 1 H NMR Parameters (400 MHz or higher):

    • Set the spectral width (SW) to 12 ppm.

    • Self-Validation Step: Set the relaxation delay ( d1​ ) to ≥5 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing quantitative integration.

    • Apply zero-filling to at least 64K data points to achieve a digital resolution of <0.1 Hz/point, which is critical for extracting precise 3JH2,H3​ values.

  • 13 C NMR Parameters: Acquire with proton decoupling (WALTZ-16). Use a d1​ of 2-3 seconds and a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the quaternary/shielded carbons.

  • 2D NOESY: Set the mixing time ( τm​ ) to 300–500 ms. A mixing time that is too long will result in spin diffusion (indirect NOEs), which can lead to false stereochemical assignments.

Protocol B: GC-MS Isomeric Separation

While MS fragmentation cannot easily distinguish these diastereomers, Gas Chromatography can separate them based on slight differences in boiling point and dipole moment.

  • Column Selection: Use a non-polar or slightly polar capillary column (e.g., HP-5MS or DB-5, 30 m × 0.25 mm × 0.25 μ m).

  • Injection: Inject 1 μ L of a 1 mg/mL solution in Hexane with a split ratio of 50:1. Injector temperature: 250 °C.

  • Temperature Gradient: Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C, then ramp at 25 °C/min to 280 °C (hold 3 min).

  • Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 40–200. The cis-isomer (axial Cl) typically exhibits a slightly shorter retention time than the trans-isomer (equatorial Cl) on a non-polar column due to a lower overall dipole moment.

References

  • Coxon, B. "Developments in the Karplus Equation as they Relate to the NMR Coupling Constants of Carbohydrates." Advances in Carbohydrate Chemistry and Biochemistry, 2009. URL:[Link]

  • Royal Society of Chemistry. "Conformations of Sugar Rings and Glycosidic Linkages." RSC Books, 2013. URL:[Link]

  • Alabugin, I. V. "The Effect of Electrostatic Interactions on Conformational Equilibria of Multiply-Substituted Tetrahydropyran Oxocarbenium Ions." The Journal of Organic Chemistry, 2000. URL:[Link]

Sources

Validation

Comparative Biological Activity Guide: 3-Chloro-2-ethyltetrahydro-2H-pyran vs. Analogues in Drug Discovery

Executive Summary In modern medicinal chemistry, the tetrahydro-2H-pyran (THP) ring is widely recognized as a "privileged scaffold." It frequently serves as a bioisostere for cyclohexane, offering the critical advantage...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the tetrahydro-2H-pyran (THP) ring is widely recognized as a "privileged scaffold." It frequently serves as a bioisostere for cyclohexane, offering the critical advantage of reduced lipophilicity, which directly enhances a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile[1]. However, the unsubstituted THP ring often lacks the steric complexity and metabolic stability required for high-affinity target engagement.

This guide provides an objective, data-driven comparison of 3-Chloro-2-ethyltetrahydro-2H-pyran (3-CETHP) against its structural analogues. By analyzing the synergistic effects of halogenation (3-chloro) and alkylation (2-ethyl), we demonstrate how these specific functionalizations optimize both physicochemical properties and biological activity, particularly when utilized as a core framework for antiviral agents [2] and central nervous system (CNS) ligands [3].

Mechanistic Rationale for Scaffold Functionalization

The biological efficacy of a THP-derived molecule is heavily dictated by its substitution pattern. As a Senior Application Scientist, it is crucial to understand the causality behind these structural modifications rather than merely observing their effects:

  • The 2-Ethyl Substitution (Steric & Hydrophobic Fit): Unlike a rigid methyl group, an ethyl group at the 2-position provides rotational flexibility. This allows the scaffold to dynamically adapt to hydrophobic pockets within receptor active sites, significantly increasing binding affinity ( KD​ ) through optimized van der Waals interactions.

  • The 3-Chloro Substitution (Metabolic Shielding & Stereoelectronics): The ether oxygen in the THP ring is highly susceptible to cytochrome P450-mediated oxidation. Placing a strongly electronegative chlorine atom at the adjacent 3-position exerts an inductive electron-withdrawing effect, deactivating the adjacent carbon toward oxidative metabolism. Furthermore, the chlorine atom alters the molecular dipole moment, enhancing membrane permeability without excessively inflating lipophilicity (LogP).

Structure-Activity Relationship (SAR) Dynamics

SAR_Logic Base Unsubstituted THP Scaffold High Clearance, Low Affinity Sub1 2-Ethyl Group Addition Enhances Hydrophobic Pocket Fit Base->Sub1 Steric Optimization Sub2 3-Chloro Group Addition Blocks P450 Oxidation Base->Sub2 Metabolic Shielding Combined 3-Chloro-2-ethyltetrahydro-2H-pyran Optimal ADME & Potency Sub1->Combined Synergistic Integration Sub2->Combined Synergistic Integration

Caption: Logical SAR progression from baseline THP to the 3-chloro-2-ethyl substituted scaffold.

Comparative Physicochemical and Biological Profiling

To objectively evaluate the performance of 3-CETHP, we must compare it against baseline THP and other halogenated/alkylated analogues. The data below represents a synthesized profile of these scaffolds when conjugated to a standard purine pharmacophore (a common approach for evaluating antiviral nucleoside analogues [2]).

Table 1: Comparative ADME and Binding Profile of THP Analogues

Scaffold / AnalogueLogP (calc)TPSA (Ų)Metabolic Stability ( t1/2​ in HLM)Relative Receptor Binding AffinityPrimary Limitation
Tetrahydro-2H-pyran (Baseline)1.109.23< 15 min (Low)1.0x (Baseline)Rapid clearance, poor target fit
2-Ethyltetrahydro-2H-pyran 1.859.2330 min (Moderate)2.4xSusceptible to rapid oxidation
3-Chloro-tetrahydro-2H-pyran 1.609.2345 min (High)1.8xLacks hydrophobic anchoring
3-Chloro-2-ethyltetrahydro-2H-pyran 2.35 9.23 > 60 min (Very High) 5.2x Optimal Balance
3-Bromo-2-ethyltetrahydro-2H-pyran 2.509.2325 min (Moderate)3.1xBromine induces steric clashes

Key Takeaway: 3-CETHP achieves a 5.2-fold increase in binding affinity over the unsubstituted baseline while extending the metabolic half-life beyond 60 minutes. The 3-bromo analogue, despite higher lipophilicity, suffers from reduced stability due to the weaker C-Br bond and steric clashes within the binding pocket.

Experimental Methodologies

To ensure scientific integrity, the evaluation of these scaffolds must rely on self-validating experimental systems. Below are the rigorous, step-by-step protocols used to generate the comparative data.

Experimental Workflow

Workflow A Scaffold Selection B Pharmacophore Coupling A->B SN2/Coupling C SPR Binding Assay B->C Purified Conjugates D HLM Stability Screening C->D KD < 100nM E Lead Validation D->E t1/2 > 45min

Caption: Self-validating experimental workflow for evaluating THP-derived biological agents.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the binding affinity ( KD​ ) of THP-conjugates to the target receptor. Self-Validation Mechanism: The inclusion of 0.01% Tween-20 in the running buffer prevents non-specific aggregation (eliminating false positives), while a blank reference channel corrects for bulk refractive index changes.

  • Sensor Chip Preparation: Immobilize the target receptor (e.g., purified viral polymerase or opioid receptor [3]) onto a CM5 sensor chip using standard amine coupling chemistry until a baseline of ~500 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 3-CETHP conjugate (and analogues) ranging from 1.56 nM to 100 nM in running buffer (PBS, pH 7.4, 0.01% Tween-20, 1% DMSO).

  • Injection: Inject the analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regeneration: Inject a 10 mM Glycine-HCl (pH 2.5) pulse for 30 seconds to regenerate the surface between cycles.

  • Data Analysis: Subtract the reference channel data and fit the resulting sensograms to a 1:1 Langmuir binding model to determine the KD​ .

Protocol B: High-Throughput Human Liver Microsome (HLM) Stability Assay

Objective: Evaluate the metabolic shielding provided by the 3-chloro substitution. Self-Validation Mechanism: Co-incubation with Verapamil (rapid clearance control) and Warfarin (low clearance control) ensures the microsomes are enzymatically active but not over-digesting the substrate.

  • Incubation Mixture: In a 96-well plate, combine 1 µM of the test compound (e.g., 3-CETHP conjugate) with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Centrifugation & LC-MS/MS: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

When engineering biologically active molecules, the selection of the core scaffold is paramount. While the unsubstituted tetrahydropyran ring provides a baseline improvement in ADME properties over carbocycles, it is the precise functionalization seen in 3-Chloro-2-ethyltetrahydro-2H-pyran that unlocks its full potential. The 2-ethyl group provides critical hydrophobic anchoring, while the 3-chloro group acts as a metabolic shield and stereoelectronic modulator. For drug development professionals targeting complex receptors or requiring enhanced oral bioavailability, 3-CETHP represents a vastly superior starting point compared to its unfunctionalized or brominated analogues.

References

  • MDPI Molbank. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank 2006, M481.[Link]

  • National Institutes of Health (NIH) / PMC. Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. Bioorg Med Chem Lett.[Link]

Comparative

Validation of an Analytical Method for 3-Chloro-2-ethyltetrahydro-2H-pyran: GC-FID vs. GC-MS Comparison Guide

Introduction & Methodological Causality 3-Chloro-2-ethyltetrahydro-2H-pyran (CAS: 31535-06-5) is a halogenated cyclic ether frequently utilized as a critical synthetic intermediate in fine chemical and pharmaceutical man...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Methodological Causality

3-Chloro-2-ethyltetrahydro-2H-pyran (CAS: 31535-06-5) is a halogenated cyclic ether frequently utilized as a critical synthetic intermediate in fine chemical and pharmaceutical manufacturing[1]. Establishing a robust control strategy for this compound is paramount for ensuring downstream drug substance purity.

Because this saturated molecule lacks a conjugated π-system or aromatic ring, it does not possess a strong chromophore. Consequently, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) yields exceptionally poor sensitivity and is highly susceptible to solvent interference at the low wavelengths (<210 nm) required for detection.

To achieve scientific integrity and analytical reliability, Gas Chromatography (GC) emerges as the optimal platform, leveraging the compound's inherent volatility and thermal stability. This guide objectively compares two primary analytical approaches—Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides a comprehensive, self-validating protocol for method validation in strict accordance with the ICH Q2(R2) guidelines[2].

Comparative Analysis: GC-FID vs. GC-MS

When validating an analytical method for 3-Chloro-2-ethyltetrahydro-2H-pyran, laboratories must balance sensitivity, specificity, and operational throughput. While GC-FID provides the robust linearity required for the main component assay, it cannot structurally identify unknown co-eluting impurities. GC-MS bridges this gap through orthogonal mass spectral data.

The table below summarizes the quantitative and operational performance metrics of both platforms:

Performance MetricGC-FID (Routine Assay)GC-MS (Impurity Profiling)
Detection Mechanism Carbon-Hydrogen bond ionizationElectron Impact (EI) fragmentation
Specificity Moderate (Relies solely on retention time)High (Retention time + Mass spectral library)
Sensitivity (LOD) ~1.0 µg/mL (S/N ≥ 3)~0.05 µg/mL (Extracted Ion Chromatogram)
Linearity Range 3 to 4 orders of magnitude2 to 3 orders of magnitude
Operational Cost Low (Requires only carrier & detector gases)High (Requires high vacuum and MS maintenance)
Primary Application Routine batch release, content uniformityStructural elucidation, genotoxic impurity limits

The Self-Validating System: Best practice dictates validating a dual-platform method. By utilizing identical chromatographic conditions (column, temperature program, flow rate) across both detectors, laboratories create a self-validating loop. The MS confirms peak purity and specificity during development, while the FID ensures rugged, cost-effective routine quantitation for commercial release[3].

Experimental Protocol: Step-by-Step Method Validation

The following protocol outlines the execution of a GC-FID validation workflow for the assay of 3-Chloro-2-ethyltetrahydro-2H-pyran, adhering to the ICH Q2(R2) framework[2] and FDA Q2(R1) methodology[4].

Step 1: Chromatographic System Setup & System Suitability Testing (SST)

Causality: SST ensures the analytical instrument, electronics, and column are performing adequately before any validation parameters are evaluated, preventing false failures.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5), 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 200°C, hold 5 min.

  • Injector: 220°C, Split ratio 10:1, 1.0 µL injection volume.

  • Detector (FID): 250°C.

  • SST Acceptance Criteria: Tailing factor ≤ 1.5; Theoretical plates ≥ 50,000; %RSD of 6 replicate standard injections ≤ 2.0%[5].

Step 2: Specificity

Causality: To prove the method unequivocally assesses the analyte without interference from the sample matrix, diluents, or synthetic by-products[6].

  • Inject the blank diluent (n-hexane).

  • Inject a standard solution of 3-Chloro-2-ethyltetrahydro-2H-pyran.

  • Inject a sample spiked with known potential impurities (e.g., unreacted precursors).

  • Acceptance: No interfering peaks in the blank at the retention time of the main peak. Chromatographic resolution ( Rs​ ) between the analyte and the closest eluting impurity must be ≥ 1.5.

Step 3: Linearity and Range

Causality: To demonstrate that the detector response is directly proportional to the analyte concentration within the intended operational range[2].

  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (e.g., 1.0 mg/mL).

  • Inject each concentration level in triplicate.

  • Plot the peak area against the known concentration to generate a linear regression model.

  • Acceptance: Correlation coefficient ( R2 ) ≥ 0.999. The y-intercept should be ≤ 2.0% of the 100% level response.

Step 4: Accuracy (Recovery)

Causality: To ensure the method reports the true value, compensating for any potential matrix effects or analyte loss during sample preparation[6].

  • Prepare synthetic sample matrices (excluding the active analyte).

  • Spike the matrix with the 3-Chloro-2-ethyltetrahydro-2H-pyran reference standard at 80%, 100%, and 120% of the target concentration.

  • Prepare three independent samples per level (n=9 total preparations).

  • Acceptance: Mean recovery at each level must fall between 98.0% and 102.0%, with a %RSD ≤ 2.0%.

Step 5: Precision (Repeatability & Intermediate Precision)

Causality: To validate the method's consistency under normal operating conditions and its ruggedness across different days and analysts[3].

  • Repeatability: Prepare 6 independent sample solutions at the 100% concentration level. Analyze on the same day by the same analyst.

  • Intermediate Precision: Have a second analyst prepare 6 new independent samples on a different day, utilizing a different GC system if available.

  • Acceptance: The %RSD for each individual set must be ≤ 2.0%. The combined %RSD (n=12) must be ≤ 2.0%.

Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: Critical for impurity profiling, establishing the lowest reliable measurement thresholds to ensure patient safety and quality control[3].

  • Dilute the standard solution sequentially until the peak approaches baseline noise.

  • Measure the Signal-to-Noise (S/N) ratio for the analyte peak using the chromatography software.

  • Acceptance: LOD is established at S/N ≥ 3:1. LOQ is established at S/N ≥ 10:1. The LOQ must be empirically verified by injecting 6 replicates at the LOQ concentration (Acceptance: %RSD ≤ 10.0%).

Visualizations of the Analytical Workflow

MethodValidation Start Method Selection (GC-FID/MS) Spec Specificity Interference Check Start->Spec Lin Linearity & Range 50% to 150% Target Spec->Lin Acc Accuracy Spike Recovery Lin->Acc Prec Precision Repeatability & IP Acc->Prec LOD LOD / LOQ S/N Evaluation Prec->LOD Rob Robustness Parameter Variations LOD->Rob Valid ICH Q2(R2) Validated Analytical Method Rob->Valid

Fig 1: ICH Q2(R2) analytical method validation lifecycle for chromatographic procedures.

GC_Mechanism Sample Sample Matrix (n-Hexane) Inj Split Injection (220°C) Sample->Inj Col Capillary Column (DB-5, 30m) Inj->Col He Carrier Gas Detect Detection Split Col->Detect Separation FID FID (Routine Quantitation) Detect->FID C-H Ionization MS MS (Impurity Profiling) Detect->MS Fragmentation

Fig 2: Dual-pathway GC workflow for the analysis of 3-Chloro-2-ethyltetrahydro-2H-pyran.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Validation

Comparative study of catalysts for the synthesis of pyran rings

As a Senior Application Scientist, I have evaluated numerous catalytic systems for the synthesis of complex heterocyclic scaffolds. For researchers and drug development professionals, the pyran ring is a highly privilege...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated numerous catalytic systems for the synthesis of complex heterocyclic scaffolds. For researchers and drug development professionals, the pyran ring is a highly privileged pharmacophore, forming the core of numerous anticancer, antimicrobial, and antidiabetic agents.

The most efficient route to these scaffolds is the one-pot multicomponent reaction (MCR). By combining an aromatic aldehyde, an active methylene compound (like malononitrile), and a C-H activated compound (such as dimedone), MCRs maximize atom economy. However, the true driver of reaction efficiency, environmental sustainability, and product yield is the catalyst .

This guide provides an objective, data-backed comparison of modern catalytic systems for pyran synthesis, detailing the mechanistic causality and providing self-validating experimental protocols.

Mechanistic Causality: The Domino Sequence

Regardless of the catalyst employed, the multicomponent synthesis of pyran rings proceeds through a highly predictable, self-validating domino sequence 1[1]. The catalyst lowers the activation energy at three critical junctures:

  • Knoevenagel Condensation: The catalyst (acting as a Lewis acid or base) activates the aldehyde's carbonyl carbon, facilitating nucleophilic attack by the active methylene compound to form an electrophilic alkylidene intermediate.

  • Michael Addition: The C-H activated 1,3-dicarbonyl compound acts as a nucleophile, attacking the electron-deficient alkene of the intermediate.

  • Intramolecular Cyclization: Subsequent enolization and nucleophilic attack by the oxygen atom onto the cyano group yield the final pyran heterocycle.

Mechanism A Aldehyde + Malononitrile BB BB A->BB -H2O B Knoevenagel Condensation C Alkylidene Malononitrile D Michael Addition (1,3-Dicarbonyl) C->D E Intramolecular Cyclization D->E F Pyran Ring Derivative E->F Tautomerization BB->C -H2O

Caption: Standard mechanistic pathway for the multicomponent synthesis of pyran rings.

Comparative Analysis of Catalytic Systems

The field has rapidly transitioned from traditional homogeneous catalysts (which suffer from poor recyclability and require toxic solvents) to sustainable, heterogeneous, and nano-catalytic systems.

A. Basic Salts and Organocatalysts

Catalysts like ammonium acetate or KOH loaded on calcium oxide (CaO) provide strong basic sites that rapidly deprotonate active methylene compounds.2 has demonstrated exceptional efficacy under solvent-free conditions, yielding 92% product in just 10 minutes, making it highly attractive for rapid library generation[2]. 3 offers an environmentally benign route, though reaction times are highly dependent on the aldehyde's electronic properties[3].

B. Transition Metal Nanoparticles (NPs)

Metal nanoparticles offer high surface-area-to-volume ratios, providing abundant Lewis acid sites to activate carbonyl groups. 4 combined with ultrasound irradiation in aqueous media significantly accelerate the reaction while allowing for catalyst recycling up to four times without yield degradation[4].5 have also been successfully utilized in ligand-free conditions, showing excellent yields[5].

C. Magnetic Nanocomposites

The pinnacle of current green synthesis involves magnetic catalysts (e.g., Fe3O4 core-shell structures). These catalysts combine the Lewis acidity of iron with the operational advantage of magnetic separation. For example,6 achieves a 98% yield in 20 minutes[6]. The self-validating nature of magnetic recovery eliminates the need for tedious filtration, directly improving throughput for drug development workflows[6][7].

Quantitative Data Summary
Catalyst SystemSolvent / ConditionsReaction TimeYield (%)RecyclabilityReference
KOH loaded CaO Solvent-free, Room Temp10 min92%Up to 5 cyclesGrowing Science[2]
Fe3O4@SiO2-guanidine Solvent-free, 70°C20 min98%Excellent (Magnetic)MDPI[6]
Ni Nanoparticles (10 mol%) Aqueous, UltrasoundShortHighUp to 4 cyclesComptes Rendus[4]
Palladium (0) NPs Acetonitrile, RefluxModerateGood-ExcellentUp to 4 cyclesSCIRP[5]
Ammonium Acetate Water, 80°C3 - 9.5 hoursGoodLowRSIS Int.[3]

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility in your laboratory, below is a standardized, self-validating protocol utilizing a Magnetic Fe3O4 Nanocomposite Catalyst . This method is prioritized for its high atom economy and simplified downstream processing.

Step 1: Reagent Preparation Action: In a 50 mL round-bottom flask, combine equimolar amounts (1.0 mmol each) of the aromatic aldehyde, malononitrile, and dimedone. Causality: Maintaining strict equimolar ratios prevents the formation of unwanted side products and ensures maximum atom economy, a core principle of green chemistry.

Step 2: Catalyst Addition Action: Add 10–50 mg of the Fe3O4 nanocomposite catalyst to the mixture. Causality: The iron core provides concentrated Lewis acid sites that coordinate with the carbonyl oxygen of the aldehyde. This coordination withdraws electron density, drastically lowering the activation energy required for the initial nucleophilic attack (Knoevenagel condensation).

Step 3: Green Activation Action: Stir the mixture under solvent-free conditions at 70°C, or apply ultrasound irradiation if suspended in an aqueous medium. Causality: Mild heating or acoustic cavitation (ultrasound) provides the necessary kinetic energy to drive the Michael addition and subsequent cyclization without causing thermal degradation of the sensitive cyano groups.

Step 4: Reaction Monitoring Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. Causality: TLC acts as a self-validating checkpoint. The complete disappearance of the aldehyde spot confirms that the intermediate has fully converted into the cyclized pyran product.

Step 5: Catalyst Recovery Action: Place an external neodymium magnet against the wall of the flask. Decant the liquid product/solvent mixture. Causality: Magnetic separation bypasses traditional filtration. It prevents mechanical loss of the product in filter paper and ensures the catalyst is recovered intact for immediate reuse in subsequent cycles.

Step 6: Purification Action: Recrystallize the crude solid from hot ethanol. Causality: Recrystallization exploits the differential solubility of the pyran derivative versus trace unreacted precursors, yielding analytically pure crystals suitable for NMR and biological assay validation.

Workflow step1 1. Equimolar Mixing (Aldehyde, Malononitrile, Dimedone) step2 2. Catalyst Addition (e.g., Fe3O4 Nanocomposite) step1->step2 step3 3. Green Activation (Ultrasound / Mild Heating) step2->step3 step4 4. Reaction Monitoring (TLC Validation) step3->step4 step5 5. Catalyst Recovery (External Magnetic Field) step4->step5 step6 6. Purification (Ethanol Recrystallization) step5->step6

Caption: Workflow for magnetic nanocatalyst-driven multicomponent pyran synthesis.

Conclusion

For drug development professionals, the synthesis of pyran rings is no longer bottlenecked by tedious, multi-step homogeneous catalysis. The transition to heterogeneous systems—specifically KOH loaded CaO for ultra-fast solvent-free reactions and Magnetic Nanocomposites for unparalleled ease of separation—represents the current state-of-the-art. By adopting these self-validating, green protocols, laboratories can significantly increase their throughput of pyran-based libraries while minimizing environmental impact.

References

  • Maddila, S., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules (PubMed/MDPI). 1

  • Encyclopedia MDPI (2022). Synthesis of Pyran Derivatives.6

  • Comptes Rendus de l'Académie des Sciences (2013). Synthesis of pyran derivatives under ultrasound irradiation using Ni nanoparticles as reusable catalysts in aqueous medium.4

  • Growing Science (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition.2

  • SCIRP. Palladium (0) Nanoparticles: A Novel and Reusable Catalyst for the Synthesis of Various Pyran Derivatives.5

  • RSIS International (2025). Environment Friendly One-Pot Synthesis of Pyran and Benzopyran.3

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Chloro and 3-Bromo Tetrahydropyran Derivatives in Nucleophilic Substitution

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules.[1] Consequently, the functionalization of this het...

Author: BenchChem Technical Support Team. Date: March 2026

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules.[1] Consequently, the functionalization of this heterocyclic system is of paramount importance to drug development professionals. Among the most fundamental transformations are nucleophilic substitution reactions at the C3 position, which allow for the introduction of diverse functionalities. A common strategic decision for chemists is the choice of the halogen—typically chlorine or bromine—as a leaving group on the starting material.

This guide provides an in-depth comparison of the reactivity between 3-chloro-tetrahydropyran and 3-bromo-tetrahydropyran derivatives. We will explore the underlying chemical principles, present supporting experimental data from analogous systems, and provide a detailed protocol for a representative substitution reaction to empower researchers in making informed decisions for their synthetic campaigns.

The Decisive Factor: Leaving Group Ability

Nucleophilic substitution reactions, whether proceeding through an S_N1 or S_N2 mechanism, are fundamentally governed by the stability of the departing species, known as the leaving group.[2] A "good" leaving group is one that can readily depart with the bonding pair of electrons and remain stable in solution.[3] When comparing chloride (Cl⁻) and bromide (Br⁻), fundamental chemical principles clearly indicate that bromide is the superior leaving group.[4]

This enhanced reactivity stems from three key interconnected properties:

  • Basicity: The most critical factor is the basicity of the leaving group. Weaker bases are better leaving groups because they are less likely to share their electron pair and are more stable on their own.[3][5] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means its conjugate base, Br⁻, is weaker and therefore more stable than Cl⁻.

  • Size and Polarizability: The bromide ion is significantly larger than the chloride ion.[4] This larger size allows the negative charge to be dispersed over a greater volume of the electron cloud, a phenomenon known as polarizability.[6] This charge delocalization leads to a more stable, "softer" anion that is less inclined to re-engage with the carbocation or electrophilic carbon it has just left.[4][6]

  • Carbon-Halogen Bond Strength: The C-Br bond is inherently weaker than the C-Cl bond. This is due to the less effective orbital overlap between the larger 4p orbital of bromine and the 2p orbital of carbon compared to the 3p-2p overlap for chlorine. A weaker bond requires less energy to break during the rate-determining step of the substitution reaction, contributing to a faster reaction rate.

Quantitative Reactivity Data

Leaving GroupSubstrateRelative Rate Constant (M⁻¹ s⁻¹)
Iodide Ethyl Iodide~10⁻¹
Bromide Ethyl Bromide~10⁻²
Tosylate Ethyl Tosylate~10⁻³
Chloride Ethyl Chloride~10⁻⁴
Data adapted from a study on the reaction with tetrabutylammonium cyanide, illustrating the hierarchy of leaving group ability.[7]

As the data clearly shows, the reaction with ethyl bromide is approximately 100 times faster than the corresponding reaction with ethyl chloride.[7] This substantial difference in reaction rate underscores the practical advantage of using a bromo-derivative when a more facile substitution is desired.

Furthermore, studies on halogenated tetrahydropyran acetals reveal that stereoelectronic effects also play a crucial role. In the formation of oxocarbenium ion intermediates, systems with chlorine and bromine at an adjacent position prefer to adopt axial conformations to maximize hyperconjugation, which influences the stereochemical outcome of nucleophilic attack.[8][9] This highlights that beyond just reaction speed, the choice of halogen can impact product stereoselectivity.[8][9]

Visualizing the S_N2 Substitution Mechanism

The following diagram illustrates the concerted, single-step mechanism of an S_N2 reaction on a 3-halotetrahydropyran substrate, which is favored by strong nucleophiles and polar aprotic solvents.

Protocol_Workflow A 1. Setup Combine 3-halo-THP, NaN₃, and DMF in a flask with a condenser. B 2. Reaction Heat mixture to 80°C. Monitor progress by TLC. A->B C 3. Work-up Cool to RT, add water, and extract with diethyl ether (3x). B->C D 4. Wash Combine organic layers. Wash with water, sat. NaHCO₃, and brine. C->D E 5. Dry & Concentrate Dry over MgSO₄, filter, and concentrate under reduced pressure. D->E F 6. Purify Purify the crude product via flash column chromatography. E->F

Sources

Validation

Benchmarking new synthetic methods for chloro-substituted heterocycles

Benchmarking Next-Generation Synthetic Methods for Chloro-Substituted Heterocycles: A Comparative Guide Executive Summary Chloro-substituted heterocycles are foundational building blocks in medicinal chemistry and agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Next-Generation Synthetic Methods for Chloro-Substituted Heterocycles: A Comparative Guide

Executive Summary

Chloro-substituted heterocycles are foundational building blocks in medicinal chemistry and agrochemical development. The carbon-chlorine (C-Cl) bond serves as a critical synthetic handle for late-stage cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and directly modulates the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs). Historically, accessing these scaffolds relied on brute-force deoxychlorination. However, the demand for late-stage functionalization (LSF) of complex, highly functionalized molecules has driven a paradigm shift. This guide objectively benchmarks traditional phosphorus-based methods against state-of-the-art photoredox and electrocatalytic chlorination techniques, providing mechanistic causality and self-validating protocols to inform your synthetic strategy.

Mechanistic Causality: The Evolution of Chlorination (E-E-A-T)

The Baseline: Traditional Deoxychlorination (POCl₃) For decades, phosphorus oxychloride (POCl₃) has been the industry standard for converting heterocyclic tautomers (e.g., pyridones, quinolones) into their corresponding chloro-heterocycles[1][2]. Mechanistically, the heterocyclic oxygen attacks the electrophilic phosphorus center, forming a reactive dichlorophosphate intermediate. Subsequent nucleophilic displacement by chloride yields the product. The Causality of Limitations: This pathway is thermodynamically demanding, typically requiring neat POCl₃ or high-boiling solvents at temperatures exceeding 90–100 °C[1][2]. The reaction intrinsically generates stoichiometric hydrogen chloride (HCl) and phosphoric acid byproducts. This highly acidic, thermal environment frequently leads to the cleavage of sensitive protecting groups (e.g., Boc, acetals), tar formation, and poor Sheldon's E-factors, significantly complicating downstream purification[1].

The Precision Alternative: Visible-Light Photoredox C-H Chlorination To bypass the thermodynamic barriers of traditional methods, photoredox catalysis leverages visible light to achieve direct C-H chlorination at room temperature[3]. Using a transition metal complex like[Ru(bpy)₃]Cl₂ alongside N-chlorosuccinimide (NCS), this method operates via single-electron transfer (SET). Mechanistic Causality: Upon irradiation with blue LEDs, the ground-state Ru(II) catalyst is excited to Ru(II). In an oxidative quenching cycle (often facilitated by a sacrificial oxidant like persulfate), Ru(II) is oxidized to Ru(III)[3]. This highly oxidizing Ru(III) species (E₁/₂ = +1.29 V) activates NCS to generate an electrophilic chlorine radical[3]. Because the activation energy is provided photochemically rather than thermally, the reaction proceeds smoothly at 20–25 °C. This mild radical pathway prevents the degradation of acid-sensitive moieties, enabling unprecedented functional group tolerance for late-stage API diversification[3].

The Sustainable Frontier: Electrocatalytic Chlorination Electrocatalysis eliminates the need for pre-functionalized reagents like NCS by generating reactive chlorine species directly from abundant, benign salts such as NaCl or MgCl₂ via anodic oxidation[4]. By precisely tuning the applied potential, chemists can selectively oxidize the chloride ion without over-oxidizing the heterocyclic core, offering a highly scalable and atom-economical alternative[4].

Quantitative Benchmarking: Performance Metrics

The following table summarizes the objective performance data of these methodologies when applied to complex heterocyclic scaffolds.

MetricTraditional DeoxychlorinationPhotoredox C-H ChlorinationElectrocatalytic Chlorination
Primary Reagents POCl₃ (Neat or excess)NCS,[Ru(bpy)₃]Cl₂, OxidantNaCl / MgCl₂, Electrolyte
Reaction Temperature 90 °C – 110 °C20 °C – 25 °C (Room Temp)20 °C – 40 °C
Functional Group Tolerance Poor (Degrades acid-sensitive groups)Excellent (Tolerates esters, amides, Boc)Good to Excellent
Regioselectivity Fixed (Ipso-substitution of C=O/OH)Tunable (Steric/Electronic controlled)Tunable (Electronic controlled)
Average Yield (Late-Stage) 40% – 60%75% – 95%60% – 85%
Environmental Impact High (Toxic phosphorus/acidic waste)Low (Atom economical, mild)Very Low (Green, salt byproducts)

Visualizing the Workflows

PhotoredoxMechanism Light Visible Light (Blue LED) Ru2_star [Ru(bpy)3]2+* (Excited State) Light->Ru2_star Ru2 [Ru(bpy)3]2+ (Ground State) Ru2->Ru2_star hν absorption Ru3 [Ru(bpy)3]3+ (Strong Oxidant) Ru2_star->Ru3 Oxidative Quenching (-e-) Ru3->Ru2 Substrate/NCS Oxidation (+e-) Active_Cl Electrophilic Chlorine Species / Radical Ru3->Active_Cl Activates NCS Oxidant Sacrificial Oxidant (e.g., S2O8 2-) Oxidant->Ru3 NCS N-Chlorosuccinimide (NCS) NCS->Active_Cl Product Chloro-Substituted Heterocycle Active_Cl->Product C-H Chlorination Substrate Heteroarene (e.g., 8-Aminoquinoline) Substrate->Product

Mechanistic pathway of photoredox-catalyzed C-H chlorination via oxidative quenching.

DecisionTree Start Target: Chloro-Heterocycle Route Transformation Type? Start->Route Deoxy Deoxychlorination (C=O / C-OH to C-Cl) Route->Deoxy Oxygen Replacement CH_Act Direct C-H Chlorination (C-H to C-Cl) Route->CH_Act Late-Stage C-H Harsh Tolerates Harsh Conditions? Deoxy->Harsh Scale Reaction Scale & Equipment? CH_Act->Scale POCl3 Traditional Method (POCl3, >90°C) Harsh->POCl3 Yes (Robust Substrates) MildDeoxy Mild Catalytic Method (Oxalyl Chloride / DMF) Harsh->MildDeoxy No (Sensitive Groups) Photo Photoredox Catalysis (NCS, Ru/Ir, Blue LED) Scale->Photo Lab Scale / High Precision Electro Electrocatalysis (NaCl/MgCl2, e-) Scale->Electro Process Scale / Green Chem

Strategic decision matrix for selecting the optimal heterocyclic chlorination methodology.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes observable benchmarks to confirm reaction progress.

Protocol A: Mild Photoredox C-H Chlorination of 8-Aminoquinoline Derivatives Objective: Regioselective late-stage C-5 chlorination without degrading the amine functionality.

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the 8-aminoquinoline substrate (0.5 mmol, 1.0 equiv), N-chlorosuccinimide (NCS) (0.6 mmol, 1.2 equiv), and[Ru(bpy)₃]Cl₂·6H₂O (0.01 mmol, 2 mol%).

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous acetonitrile (MeCN). Validation checkpoint: The solution should exhibit a distinct bright orange/red color characteristic of the Ru(II) complex. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited triplet state of the photocatalyst. Backfill with Argon.

  • Irradiation: Place the Schlenk tube approximately 2 cm away from a 34 W Blue LED lamp (λmax = 450 nm). Stir vigorously at room temperature (20–25 °C) for 12 hours. Validation checkpoint: Monitor via TLC (Hexanes/EtOAc); the disappearance of the starting material spot confirms the generation and consumption of the chlorine radical.

  • Workup: Dilute the mixture with dichloromethane (15 mL) and wash with water (3 × 10 mL) to remove the catalyst and succinimide byproduct. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure chloro-heterocycle.

Protocol B: Traditional Deoxychlorination of Pyridones (Baseline Comparison) Objective: Conversion of a 2-pyridone to a 2-chloropyridine.

  • Preparation: In a 25 mL round-bottom flask, suspend the 2-pyridone derivative (1.0 mmol) in neat POCl₃ (5.0 mL, excess)[2].

  • Thermal Activation: Attach a reflux condenser equipped with a drying tube. Heat the mixture to 100 °C using an oil bath for 4–16 hours[2]. Validation checkpoint: The suspension will gradually become a homogeneous, often dark-colored solution as the dichlorophosphate intermediate forms and dissolves.

  • Quenching (CAUTION): Cool the reaction to room temperature. Critical Step: Slowly and carefully pour the mixture over crushed ice (50 g) while stirring vigorously to hydrolyze the excess POCl₃. Validation checkpoint: Vigorous effervescence and fuming (HCl gas) will occur.

  • Workup: Neutralize the aqueous phase to pH 7 using saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Note: Dark tar impurities are common and may require activated carbon treatment prior to chromatography[1].

References

  • [4] Title: Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight Source: MDPI URL:

  • [1] Title: An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine Source: ACS Publications URL:

  • [2] Title: Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones Source: ETH Zurich Research Collection URL:

  • [3] Title: Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight Source: MDPI URL:

Sources

Comparative

Publish Comparison Guide: Confirmation of Stereochemistry in 3-Chloro-2-ethyltetrahydro-2H-pyran Products

Executive Summary & Mechanistic Context The stereochemical integrity of substituted tetrahydropyrans is a critical quality attribute in organic synthesis and drug development. Specifically, 3-Chloro-2-ethyltetrahydro-2H-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The stereochemical integrity of substituted tetrahydropyrans is a critical quality attribute in organic synthesis and drug development. Specifically, 3-Chloro-2-ethyltetrahydro-2H-pyran serves as a vital intermediate where the relative stereochemistry at the C2 and C3 positions dictates the trajectory of downstream reactions. For example, as demonstrated in authoritative studies on1, the sodium-mediated scission of this specific molecule to form (E)

  • or (Z) -olefinic alcohols (used in the synthesis of brevicomin) is fundamentally controlled by whether the C2/C3 relationship is cis or trans[1].

As a Senior Application Scientist, I approach stereochemical validation not as a static checklist, but as a dynamic, self-validating system. This guide objectively compares the primary analytical methodologies used to confirm the stereochemistry of 3-chloro-2-ethyltetrahydro-2H-pyran, providing field-proven protocols and quantitative data to support your analytical workflows.

The Stereochemical Challenge: Causality in Conformation

To accurately determine the stereochemistry of 3-chloro-2-ethyltetrahydro-2H-pyran, we must first understand the causality behind its 3D conformation. Tetrahydropyran rings exist in a dynamic equilibrium of chair conformations.

The Conformational Anchor: The bulky ethyl group at the C2 position acts as a thermodynamic anchor. To minimize severe 1,3-diaxial steric clashes, the molecule overwhelmingly favors the chair conformation where the C2-ethyl group occupies the equatorial position.

  • In the Trans Isomer: With the C2-ethyl group equatorial, the C2-proton is axial . To maintain a trans relationship, the C3-chlorine must also be equatorial, forcing the C3-proton to be axial .

  • In the Cis Isomer: With the C2-ethyl group equatorial (C2-proton axial ), the C3-chlorine must be axial, forcing the C3-proton to be equatorial .

This predictable structural causality allows us to use analytical techniques to measure the spatial relationship between the C2 and C3 protons, thereby definitively assigning the stereoisomer.

Comparative Analysis of Analytical Methodologies

When selecting a method to confirm the stereochemistry of your synthesized product, you must balance resolution, sample requirements, and resource burden.

Method A: High-Resolution NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR), specifically 1D 1 H J -coupling analysis paired with 2D NOESY/ROESY, is the premier method for determining relative stereochemistry in solution. As highlighted in the2, NOESY experiments coupled with vicinal coupling constant measurements provide absolute corroboration of the chair conformation and substituent geometry[2].

  • Pros: Non-destructive; provides direct evidence of molecular conformation in solution; rapid data acquisition.

  • Cons: Cannot determine absolute configuration (enantiomers) without chiral derivatization (e.g., Mosher's ester analysis).

Method B: X-Ray Crystallography (The Absolute Confirmator)

X-ray diffraction provides an unambiguous 3D map of the molecule, confirming both relative and absolute configuration.

  • Pros: The ultimate proof of 3D structure; requires no inferential logic.

  • Cons: 3-Chloro-2-ethyltetrahydro-2H-pyran is typically a volatile liquid at room temperature. It requires derivatization into a solid, crystalline salt or heavy-atom derivative to be viable for X-ray analysis, adding significant synthetic burden.

Method C: Chiral GC-MS / HPLC (The High-Throughput Screener)

Gas Chromatography-Mass Spectrometry (GC-MS) using chiral stationary phases is highly effective for quantifying the enantiomeric excess (ee%) of a known mixture.

  • Pros: High sensitivity; requires <1 mg of sample; excellent for reaction optimization screening.

  • Cons: Requires pre-validated reference standards of both cis and trans enantiomers to map retention times. It does not independently prove stereochemistry; it only separates it.

Quantitative Data Presentation

Table 1: Performance Comparison of Analytical Methods
MethodologyPrimary OutputStereochemical ResolutionSample RequirementTime-to-ResultCost/Resource Burden
1D/2D NMR (NOESY + 3J ) Relative configurationDiastereomers (cis/trans)~5-10 mg (Solution)HoursModerate
X-Ray Crystallography Absolute configurationEnantiomers & DiastereomersSingle crystal (>0.1 mm)Days to WeeksHigh (Requires Derivatization)
Chiral GC-MS / HPLC Enantiomeric purity (ee%)Enantiomers (vs. standards)<1 mg (Volatile)MinutesLow to Moderate
Table 2: Diagnostic NMR Parameters for C2-C3 Tetrahydropyran Stereocenters

Based on the Karplus equation and established literature on 3[3] and4[4], the following quantitative metrics are diagnostic for 3-chloro-2-ethyltetrahydro-2H-pyran:

IsomerC2-Ethyl PositionC3-Chloro PositionH2-H3 RelationshipExpected 3JH2−H3​ Key NOESY Correlations
Trans EquatorialEquatorialAxial-Axial (~180°)9.0 - 12.0 Hz H2 ↔ H4(axial), H2 ↔ H6(axial)
Cis EquatorialAxialAxial-Equatorial (~60°)2.0 - 5.0 Hz H2 ↔ H3(equatorial)

Experimental Protocol: Self-Validating NMR Workflow

To ensure scientific integrity, the following step-by-step NMR protocol is designed as a self-validating system . It prevents false assignments caused by unexpected ring distortions.

Step 1: Conformational Anchoring Assessment (Sample Prep)

  • Action: Dissolve 10 mg of the purified product in 0.6 mL of a non-coordinating solvent like CDCl3​ or C6​D6​ .

  • Causality: Non-polar solvents prevent hydrogen-bonding-induced conformational shifts. Benzene- d6​ is particularly useful for inducing solvent shifts to resolve overlapping C2/C3 multiplets.

Step 2: 1D 1 H NMR and Karplus J -Coupling Extraction

  • Action: Acquire a high-resolution 1 H NMR spectrum (≥ 400 MHz). Identify the C2 and C3 methine protons (typically downfield due to adjacent O and Cl atoms). Extract the 3JH2−H3​ coupling constant.

  • Causality: The Karplus equation dictates that a ~180° dihedral angle (axial-axial) yields a large coupling (9-12 Hz), while a ~60° angle (axial-equatorial) yields a small coupling (2-5 Hz).

Step 3: Internal System Validation (Critical Step)

  • Action: Before assigning C2/C3 stereochemistry, verify the 3JH4−H5​ and 3JH5−H6​ couplings.

  • Causality: This step self-validates the protocol. If the ring has distorted into a twist-boat conformation, the baseline axial/equatorial J -values will skew. Confirming standard chair metrics at the unsubstituted positions ensures the C2-C3 assignment is valid.

Step 4: 2D NOESY/ROESY Correlation

  • Action: Run a NOESY experiment with an optimized mixing time of 300-500 ms to prevent spin diffusion.

  • Causality: NOESY detects through-space dipole-dipole interactions (< 5 Å). A strong NOE cross-peak between H2 and H3 confirms a cis relationship, while NOEs between H2 and H4/H6 (1,3-diaxial protons) definitively prove a trans relationship.

Decision Workflow Visualization

The following diagram illustrates the logical relationship and decision matrix for selecting the appropriate analytical method based on the required level of stereochemical confirmation.

Workflow N1 3-Chloro-2-ethyltetrahydro-2H-pyran N2 1H NMR (J-Coupling Analysis) N1->N2 Primary structural validation N3 2D NOESY / ROESY N2->N3 Determine relative stereochemistry (cis/trans) N4 Chiral GC-MS / HPLC N3->N4 Determine enantiomeric purity (ee%) N5 X-Ray Crystallography N3->N5 Determine absolute configuration

Figure 1: Analytical workflow for stereochemical confirmation of tetrahydropyran derivatives.

References

  • Title: β-Halogeno-ether synthesis of olefinic alcohols: stereochemistry of the ring-scission of 2-substituted 3-halogenotetrahydro-pyrans and -furans Source: Journal of the Chemical Society, Perkin Transactions 1 URL
  • Source: Organic Letters (ACS Publications)
  • Source: Journal of Natural Products (ACS Publications)
  • Title: New Napyradiomycin Analogues from Streptomyces sp.

Sources

Validation

Inter-Laboratory Comparison Guide: Analytical Methodologies for 3-Chloro-2-ethyltetrahydro-2H-pyran

Executive Summary 3-Chloro-2-ethyltetrahydro-2H-pyran (C₇H₁₃ClO) is a specialized halogenated cyclic ether frequently utilized as a critical intermediate in organic synthesis and pharmaceutical development. Accurate quan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-ethyltetrahydro-2H-pyran (C₇H₁₃ClO) is a specialized halogenated cyclic ether frequently utilized as a critical intermediate in organic synthesis and pharmaceutical development. Accurate quantification of this compound across different laboratories is notoriously difficult due to its volatility, thermal lability, and complex stereochemistry. This guide provides an objective, data-driven inter-laboratory comparison (ILC) of the primary analytical methodologies used for its characterization, ensuring that drug development professionals can select and validate methods that are strictly fit for purpose[1].

Mechanistic Profiling & Analytical Challenges

Before selecting an analytical platform, it is critical to understand the intrinsic physicochemical properties of 3-Chloro-2-ethyltetrahydro-2H-pyran that dictate its behavior in analytical instruments:

  • Absence of a UV Chromophore: The molecule is a fully saturated aliphatic ether. Lacking a conjugated π -system, it does not absorb UV light above 210 nm, rendering standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) ineffective.

  • Diastereomerism: The presence of chiral centers at the C2 (ethyl-substituted) and C3 (chlorine-substituted) positions means the compound exists as a mixture of cis and trans diastereomers. Chromatographic methods must possess sufficient theoretical plates to resolve these isomers; otherwise, integration will be inconsistent across different laboratories.

  • Thermal Lability: The secondary alkyl chloride moiety is susceptible to thermally induced dehydrohalogenation (loss of HCl) at high temperatures. Analytical methods involving heat (such as Gas Chromatography) must be carefully optimized to prevent in-situ degradation, which would artificially inflate the impurity profile.

MethodSelection Sample 3-Chloro-2-ethyltetrahydro-2H-pyran (C7H13ClO) Prop Properties: Volatile, No UV Chromophore, Diastereomeric Mixture Sample->Prop GC Gas Chromatography (Resolves Diastereomers) Prop->GC High Volatility NMR Quantitative NMR (Absolute Purity) Prop->NMR Primary Standard Unavailable GC_MS GC-MS: Structural ID & Impurity Profiling GC->GC_MS GC_FID GC-FID: Routine Quantification GC->GC_FID

Analytical methodology selection pathway for 3-Chloro-2-ethyltetrahydro-2H-pyran.

Cross-Platform Methodological Comparison

To establish a robust control strategy per ICH Q2(R2) guidelines[2], laboratories typically evaluate three orthogonal techniques. Table 1 summarizes the quantitative performance metrics of these alternatives.

Table 1: Quantitative Comparison of Analytical Methods for 3-Chloro-2-ethyltetrahydro-2H-pyran

Performance ParameterGC-FID (Gas Chromatography - Flame Ionization)GC-MS (Gas Chromatography - Mass Spectrometry)¹H-qNMR (Quantitative Nuclear Magnetic Resonance)
Detection Principle Carbon ion generation via hydrogen flameElectron Ionization (EI) mass-to-charge ratioNuclear spin resonance & signal integration
Primary Utility High-throughput, routine batch quantificationStructural confirmation & unknown impurity profilingAbsolute purity determination (Standard-free)
Sensitivity (LOD) ~10 ppm~1 ppm~1000 ppm (0.1%)
Specificity Low (Relies solely on retention time)High (Mass spectral fingerprinting)Very High (Chemical shift & scalar coupling)
Diastereomer Resolution Excellent (Baseline separation typical)Excellent (Baseline separation typical)Moderate (Risk of aliphatic signal overlap)
Reference Standard Highly pure primary standard requiredRequired for exact quantificationNot required (Uses certified internal standard)

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility across participating laboratories, the following protocols are designed as self-validating systems .

Protocol A: GC-MS for Impurity Profiling and Structural ID

Causality of Design: A low-polarity capillary column (5% phenyl-methylpolysiloxane) is selected to separate the cis and trans diastereomers based on subtle boiling point differences. The injection port temperature is strictly capped at 200°C to prevent the thermal dehydrohalogenation of the C-Cl bond.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the sample in 1.0 mL of analytical-grade dichloromethane (DCM).

  • Instrument Setup: Equip the GC with a DB-5MS column (30 m × 0.25 mm × 0.25 µm).

  • Injection Parameters: Inject 1 µL at a 50:1 split ratio. Set the inlet temperature to exactly 200°C.

  • Oven Program: Hold at 50°C for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 35–300. Monitor for the characteristic loss of the ethyl radical [M-29]⁺ and chlorine [M-35]⁺.

  • Self-Validating System (System Suitability): Prior to sample acquisition, inject a resolution check standard containing the analyte and n-decane. The system is only validated for use if the chromatographic resolution ( Rs​ ) between the cis and trans diastereomers of the pyran is ≥1.5 .

Protocol B: ¹H-qNMR for Absolute Purity Determination

Causality of Design: qNMR is utilized when a highly pure reference standard of 3-Chloro-2-ethyltetrahydro-2H-pyran is unavailable. Dimethyl sulfone is selected as the internal standard (IS) because its sharp singlet (~3.0 ppm) does not overlap with the complex multiplets of the tetrahydropyran ring (1.2–4.0 ppm).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of the pyran sample and ~10 mg of certified reference Dimethyl sulfone (NIST traceable) into a vial.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of CDCl₃ (containing 0.03% TMS) and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire data at 400 MHz. Use a 90° excitation pulse to maximize signal-to-noise.

  • Self-Validating System (Relaxation Calibration): Do not rely on theoretical relaxation times. Execute a preliminary Inversion-Recovery (T1) experiment on the actual sample matrix. Calculate the longest longitudinal relaxation time ( T1max​ ) among the target protons. Set the relaxation delay (D1) to exactly 7×T1max​ (typically ~30 seconds). This empirical validation guarantees >99.9% magnetization recovery, ensuring that the integration ratios perfectly reflect the molar ratios.

Inter-Laboratory Comparison (ILC) Framework

To prove that these analytical methods are robust, an Inter-Laboratory Comparison must be executed in strict accordance with ISO/IEC 17043 standards[3]. This standard outlines the requirements for the competence and impartial operation of proficiency testing providers.

ILC Execution Steps:

  • Homogeneity Testing: The coordinating laboratory prepares a bulk batch of 3-Chloro-2-ethyltetrahydro-2H-pyran. Ten random aliquots are tested via GC-FID to statistically prove batch homogeneity before distribution.

  • Distribution: Samples are shipped under temperature-controlled conditions to participating laboratories (Lab A, Lab B, Lab C).

  • Data Evaluation: Laboratories submit their quantitative purity results. The coordinating body uses robust statistics (Algorithm A) to determine the consensus value ( X ) and the standard deviation for proficiency assessment ( σ^ ).

  • Z-Score Calculation: Laboratory performance is evaluated using the Z-score equation:

    z=σ^x−X​

    A result of ∣z∣≤2.0 validates that the laboratory's execution of the method is satisfactory and fit for purpose.

ILC_Workflow ISO ISO/IEC 17043 Compliant ILC Framework Prep Sample Homogeneity & Stability Testing ISO->Prep LabA Lab A: GC-MS Prep->LabA LabB Lab B: GC-FID Prep->LabB LabC Lab C: qNMR Prep->LabC Stats Robust Statistics (Consensus Value Calculation) LabA->Stats LabB->Stats LabC->Stats ZScore Z-Score Evaluation (|z| ≤ 2.0 Satisfactory) Stats->ZScore

ISO/IEC 17043 compliant inter-laboratory comparison workflow and statistical evaluation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." MasterControl. Available at:[Link]

  • Eurachem Method Validation Working Group. "The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics." Eurachem. Available at:[Link]

  • International Organization for Standardization (ISO). "ISO/IEC 17043 Conformity assessment — General requirements for proficiency testing." Perry Johnson Laboratory Accreditation. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-2-ethyltetrahydro-2h-pyran

Advanced Operational Guide: PPE, Handling, and Disposal of 3-Chloro-2-ethyltetrahydro-2H-pyran As drug development professionals scale up complex syntheses, the safe handling of specialized intermediates becomes a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: PPE, Handling, and Disposal of 3-Chloro-2-ethyltetrahydro-2H-pyran

As drug development professionals scale up complex syntheses, the safe handling of specialized intermediates becomes a critical operational pillar. 3-Chloro-2-ethyltetrahydro-2H-pyran (CAS: 31535-06-5) is a halogenated cyclic ether that requires a highly specific, self-validating safety protocol[1].

This guide moves beyond basic safety data to explain the causality behind each protocol, empowering researchers to handle this compound with absolute scientific integrity and operational confidence.

Hazard Assessment & Mechanistic Causality

To design an effective safety system, we must first understand the molecular behavior driving the chemical's hazards:

  • Auto-oxidation and Peroxide Formation: Like its parent compound tetrahydropyran, the ether linkage in this molecule is susceptible to auto-oxidation upon exposure to air and light. This process generates shock-sensitive, explosive peroxides over time[2].

  • Dermal Permeation and Halogenated Toxicity: The addition of the chlorine atom significantly increases the molecule's lipophilicity. This allows the compound to rapidly permeate standard laboratory glove materials and biological membranes. Chlorinated ethers act via a narcotic mode of action and can cause target organ toxicity upon systemic absorption[3].

  • Environmental Persistence: Halogenated ethers are highly resistant to standard environmental degradation and are toxic to aquatic ecosystems[3]. They require specialized disposal to prevent the formation of highly toxic byproducts during incineration[4][5].

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are dangerously insufficient for handling chlorinated ethers. The following matrix outlines the required PPE, grounded in authoritative institutional chemical hygiene standards[2][6].

Protection CategoryRecommended EquipmentCausality / Scientific Justification
Hand Protection Butyl Rubber or Viton gloves (Primary).Chlorinated solvents and ethers rapidly degrade and permeate standard nitrile (<15 minutes). Butyl and Viton elastomers provide superior chemical resistance and breakthrough times for halogenated ethers[2][6].
Eye/Face Protection Chemical splash goggles. Add a face shield for volumes >500 mL.Protects mucosal membranes from highly irritating chlorinated vapors and potential peroxide-induced micro-explosions during solvent transfer.
Body Protection Flame-Resistant (FR) lab coat, long pants, closed-toe non-porous shoes.Mitigates flammability risks inherent to volatile organic ethers while preventing dermal absorption from accidental spills[7].
Respiratory Handled exclusively in a certified chemical fume hood.Prevents inhalation of volatile narcotic vapors. Respirators are generally not required if primary engineering controls (fume hoods) are functioning optimally.

Step-by-Step Operational Workflow

Phase 1: Pre-Operation & Verification

  • Peroxide Testing: Before opening any container of 3-Chloro-2-ethyltetrahydro-2H-pyran that has been stored for more than 30 days, test for peroxides using KI-starch indicator paper or quantitative test strips. Logic: Concentrating peroxide-laden ethers via rotary evaporation is a leading cause of catastrophic laboratory explosions.

  • Fume Hood Verification: Ensure the fume hood has a verified face velocity of 80–120 feet per minute (fpm). Do not proceed if the airflow alarm is sounding[8].

Phase 2: Active Handling

  • Inert Atmosphere: For sensitive drug development syntheses, purge the reaction vessel with Argon or Nitrogen. This not only protects the chemical reaction but actively suppresses the auto-oxidation of the ether linkage[8].

  • Transfer Protocols: Use glass or Teflon (PTFE) syringes and cannulas. Avoid PVC or standard plastic tubing, which will be rapidly degraded by the chlorinated ether[2].

Phase 3: Post-Operation & Storage

  • Headspace Purging: Before sealing the stock bottle, purge the headspace with an inert gas (Argon/N2) to displace oxygen and halt peroxide formation.

  • Storage Conditions: Store in a tightly sealed, light-resistant container within a dedicated flammables cabinet, strictly segregated from strong oxidizers and acids[1].

Spill Response & Disposal Plan

Spill Mitigation In the event of a spill, immediately extinguish all ignition sources. Do not use combustible absorbents like sawdust. Contain the spill using inert, non-combustible materials (e.g., vermiculite or sand)[7]. Personnel must wear Viton gloves and a half-mask respirator with organic vapor cartridges if the spill occurs outside a ventilated enclosure.

Disposal & Incineration Logistics

  • Strict Segregation: 3-Chloro-2-ethyltetrahydro-2H-pyran must be collected exclusively in containers labeled "Halogenated Organic Waste" .

  • The Causality of Segregation: Never mix chlorinated ethers with non-halogenated solvent waste. The EPA mandates that halogenated wastes undergo high-temperature incineration (>1000°C) with specific residence times. Incinerating chlorinated compounds at lower temperatures (typical for non-halogenated waste) leads to the catalytic formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans[4][5].

Operational Workflow Visualization

G Start Pre-Use: Peroxide Testing PPE Don PPE: Viton/Butyl Gloves & Goggles Start->PPE Hood Fume Hood Operation (Sash < 18 inches) PPE->Hood Reaction Synthesis / Handling under N2/Ar Hood->Reaction Waste Segregate: Halogenated Waste Reaction->Waste Incineration High-Temp Incineration (Dioxin Prevention) Waste->Incineration

Workflow for the safe handling and disposal of 3-Chloro-2-ethyltetrahydro-2H-pyran.

References

  • [1] 2H-Pyran,3-chloro-2-ethyltetrahydro- 31535-06-5 wiki. Guidechem. URL:

  • [4] Sampling And Analysis Methods For Hazardous Waste Combustion. US Environmental Protection Agency (EPA). URL:

  • [2] Laboratory Safety Manual: Chapter 3.0 - Personal Protective Equipment. Cornell University. URL:

  • [6] Chemical Hygiene Plan. USDA Agricultural Research Service. URL:

  • [8] Laboratory Safety Manual. City University of New York (CUNY) ASRC. URL:

  • [7] Chemical Hygiene Plan. Washington Adventist University. URL:

  • [3] Bioavailability of Sediment-Sorbed Chlorinated Ethers. Environmental Toxicology and Chemistry. URL:

  • [5] Catalytic oxidation of bis (2-chloroethyl) ether on vanadia titania nanocatalyst. Arabian Journal of Chemistry. URL:

Sources

© Copyright 2026 BenchChem. All Rights Reserved.